molecular formula C10H10BrNO2 B3192568 4-(4-Bromophenyl)morpholin-3-one CAS No. 634905-12-7

4-(4-Bromophenyl)morpholin-3-one

Cat. No.: B3192568
CAS No.: 634905-12-7
M. Wt: 256.1 g/mol
InChI Key: SZMBYXUOLCRIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization 4-(4-Bromophenyl)morpholin-3-one is an organic compound featuring a morpholin-3-one core substituted at the 4-position with a 4-bromophenyl group. Its molecular formula is C 10 H 10 BrNO 2 and it has a molecular weight of 256.10 g/mol . The compound has the CAS Registry Number 634905-12-7 . Research Context and Potential As a morpholinone derivative, this compound serves as a valuable building block in medicinal and organic chemistry research. The morpholine ring is a privileged structure in drug discovery, and its derivatives are frequently explored for their diverse biological activities . Compounds incorporating a morpholine moiety linked to other heterocyclic systems have been investigated for potential antibacterial, neuroprotective, and analgesic activities . Furthermore, related bromophenyl-substituted compounds have been identified as key structural motifs in the synthesis of novel bioactive molecules, such as semicarbazide derivatives that show promising antibacterial potential against strains like Enterococcus faecalis . Handling and Storage For prolonged stability, it is recommended to store this compound sealed in a dry environment at 2-8°C . Notice for Researchers This product is intended for research purposes only. It is not designed for human or veterinary diagnostic or therapeutic applications. All communications and documentation are for informational and research use solely. Researchers should conduct all necessary experimental studies and evaluations to determine the compound's suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMBYXUOLCRIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Bromophenyl)morpholin-3-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholin-3-one for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development, providing an in-depth exploration of this compound. Our focus is to deliver not just data, but actionable insights grounded in established scientific principles, elucidating the compound's structure, properties, synthesis, and critical applications.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a morpholin-3-one core attached to a bromophenyl group at the nitrogen atom. While a seemingly specific molecule, it holds significant strategic importance in the landscape of pharmaceutical synthesis. Its primary value lies in its role as a key building block, or intermediate, for the construction of more complex, biologically active molecules.

The presence of the bromine atom on the phenyl ring offers a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the strategic introduction of diverse functionalities, enabling the exploration of a wide chemical space during lead optimization. Furthermore, the morpholinone moiety is a recognized pharmacophore that can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for drug efficacy.[1][2][3]

Most notably, this compound is a crucial intermediate in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[4][5][6] This direct application underscores the compound's relevance and the need for a thorough understanding of its characteristics.

Chemical Identity and Physicochemical Profile

A precise understanding of a compound's structure and properties is fundamental to its effective application.

Chemical Structure

The molecule consists of a six-membered morpholine ring containing an oxygen atom and a nitrogen atom, with a ketone group at position 3. The nitrogen atom (position 4) is substituted with a phenyl ring, which in turn is substituted with a bromine atom at its para-position.

chemical_structure N1 N C1 C N1->C1 C_aryl_1 C N1->C_aryl_1 C2 C C1->C2 O1 O C2->O1 C3 C O1->C3 C4 C C3->C4 C4->N1 O2 =O C4->O2 C_aryl_2 CH C_aryl_1->C_aryl_2 C_aryl_3 CH C_aryl_2->C_aryl_3 C_aryl_4 C C_aryl_3->C_aryl_4 C_aryl_5 CH C_aryl_4->C_aryl_5 Br Br C_aryl_4->Br C_aryl_6 CH C_aryl_5->C_aryl_6 C_aryl_6->C_aryl_1

Caption: Chemical structure of this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 634905-12-7[8]
Molecular Formula C₁₀H₁₀BrNO₂[7][9]
Molecular Weight 256.10 g/mol [8]
Appearance Solid
Purity Typically ≥98%[8]
Monoisotopic Mass 254.98949 Da[7]
Predicted XlogP 1.6[7]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a key step for its subsequent use. A common and effective method involves a copper-catalyzed N-arylation, often referred to as a Goldberg coupling reaction. This approach provides a reliable pathway from commercially available starting materials.

Experimental Protocol: Goldberg Coupling Synthesis

This protocol describes a representative synthesis. The choice of a ligand like 1,2-diaminocyclohexane is crucial as it facilitates the challenging coupling of the amide-like nitrogen of the morpholinone to the aryl halide.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of morpholin-3-one (1 equivalent) and 1-bromo-4-iodobenzene or bromobenzene (approx. 1.2 equivalents) in a suitable solvent such as 1,4-dioxane, add potassium carbonate (approx. 2 equivalents) as the base.

  • Catalyst and Ligand Addition: Add copper(I) iodide (CuI, approx. 0.4 equivalents) as the catalyst and 1,2-diaminocyclohexane (approx. 0.2 equivalents) as the ligand to the reaction mixture.

  • Reaction Conditions: Stir the mixture at an elevated temperature, typically around 110 °C, under an inert atmosphere (e.g., Nitrogen) for approximately 36 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water and extract the product into an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.[4]

Causality and Self-Validation
  • Catalyst System: The CuI/diamine system is a well-established catalyst for Goldberg reactions. The diamine ligand chelates to the copper center, increasing its solubility and catalytic activity, which is essential for the coupling with the relatively unreactive amide nitrogen.

  • Base and Solvent: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the morpholin-3-one for the catalytic cycle. 1,4-Dioxane is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic components to some extent.

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring the reaction proceeds efficiently.

synthesis_workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions morpholinone Morpholin-3-one process Goldberg Coupling Reaction morpholinone->process bromobenzene Bromobenzene bromobenzene->process catalyst CuI / 1,2-Diaminocyclohexane catalyst->process base K2CO3 base->process solvent 1,4-Dioxane, 110°C, N2 solvent->process workup Filtration & Extraction process->workup product 4-(4-Bromophenyl) morpholin-3-one purification Purification (Chromatography) workup->purification purification->product

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Development

The utility of this compound is most prominently demonstrated in its application as a precursor to advanced pharmaceutical intermediates.

Synthesis of 4-(4-Aminophenyl)morpholin-3-one

A primary transformation of this compound involves the conversion of its nitro analogue, 4-(4-nitrophenyl)morpholin-3-one, to 4-(4-aminophenyl)morpholin-3-one. This is typically achieved through catalytic hydrogenation.[5][6][10] The resulting amine is a critical component for building the core structure of Rivaroxaban. The synthesis often starts with the nitrated version of the phenyl ring, which is then reduced to the amine.[5][6][10]

The reduction of the nitro group to an amine is a robust and high-yielding reaction, often employing catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] This transformation from a nitro- or bromo- precursor to the amine unlocks the next stage of synthesis.

Role in Rivaroxaban Synthesis

4-(4-Aminophenyl)morpholin-3-one is the central scaffold onto which the oxazolidinone ring system of Rivaroxaban is constructed.[5] The amine group of this intermediate participates in a reaction sequence to form the complete Rivaroxaban molecule. The morpholinone moiety remains an integral part of the final drug structure, contributing to its overall pharmacological and pharmacokinetic profile.

Broader Potential in Medicinal Chemistry

Beyond Rivaroxaban, the morpholine scaffold is prevalent in CNS-active compounds and other therapeutic areas.[1] The morpholine ring is often used to enhance solubility, improve metabolic stability, and provide a scaffold that can orient other pharmacophoric elements correctly for target binding.[2] Therefore, this compound serves as a valuable starting point for creating libraries of novel compounds for screening against various biological targets. The bromo-substituent allows for diversification through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR).

Concluding Remarks

This compound is more than a simple chemical; it is a pivotal enabling molecule in pharmaceutical R&D. Its well-defined structure, reliable synthetic pathway, and the strategic utility of its functional groups make it an indispensable tool for medicinal chemists. A thorough grasp of its properties and synthesis is essential for any research program that leverages this key intermediate, particularly in the development of anticoagulants and the broader exploration of novel therapeutics containing the morpholine scaffold.

References

An In-Depth Technical Guide to 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)morpholin-3-one is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a morpholin-3-one moiety attached to a bromophenyl group, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety protocols, with a focus on its critical role as a key intermediate in the production of the anticoagulant drug, Rivaroxaban.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its use in a research and development setting. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource(s)
CAS Number 634905-12-7--INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Chemical Formula C₁₀H₁₀BrNO₂--INVALID-LINK--
Molecular Weight 256.10 g/mol --INVALID-LINK--
Canonical SMILES C1COCC(=O)N1C2=CC=C(C=C2)Br--INVALID-LINK--
InChI InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2--INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is a well-documented process, often involving the bromination of a precursor, 4-phenylmorpholin-3-one. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Bromination of 4-Phenylmorpholin-3-one

This protocol is adapted from a published synthesis of Rivaroxaban intermediates.[1]

Materials:

  • 4-Phenylmorpholin-3-one

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-phenylmorpholin-3-one (1.0 equivalent) in DMF.

  • Addition of Brominating Agent: Prepare a solution of NBS (1.2 equivalents) in DMF. Add this solution dropwise to the 4-phenylmorpholin-3-one solution at room temperature over approximately 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for about 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add water and ethyl acetate to the reaction mixture and stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.

Diagram of Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 4-Phenylmorpholin-3-one reaction Bromination (Room Temperature, 6h) start1->reaction start2 N-Bromosuccinimide (NBS) start2->reaction start3 DMF (Solvent) start3->reaction workup Quenching with Water Extraction with Ethyl Acetate Washing with Brine reaction->workup Reaction Mixture purification Drying (Na2SO4) Concentration Recrystallization workup->purification Crude Product product This compound purification->product Purified Product

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Key Intermediate for Rivaroxaban

The primary and most significant application of this compound is as a crucial intermediate in the industrial synthesis of Rivaroxaban.[2][3] Rivaroxaban is a direct Factor Xa inhibitor, widely prescribed as an oral anticoagulant to prevent and treat thromboembolic disorders.

The synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one (which is derived from the title compound) is a multi-step process. The this compound is a precursor to the aminophenyl derivative, which then undergoes a series of reactions to form the final active pharmaceutical ingredient.

Diagram of the Role of this compound in Rivaroxaban Synthesis:

G A This compound B 4-(4-Aminophenyl)morpholin-3-one A->B Reduction C Further Intermediates B->C Multi-step Synthesis D Rivaroxaban C->D Final Assembly

Caption: Role as a precursor in Rivaroxaban synthesis.

Spectral Data

Detailed, experimentally-derived spectral data for this compound is not widely available in public databases. Researchers should perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the synthesized compound. For reference, spectral data of a closely related compound, (4-bromophenyl)(morpholino)methanone, shows characteristic signals in ¹H NMR at δ 7.57 (d, J = 8.4 Hz, 2H) and 7.31 (d, J = 8.4 Hz, 2H) for the aromatic protons, and in ¹³C NMR at δ 169.6 (C=O), 134.3, 132.1, 129.1, and 124.5 for the aromatic carbons.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. The following information is based on available safety data sheets for similar compounds.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Use only outdoors or in a well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.

  • Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a compound of high importance in the field of pharmaceutical synthesis. Its well-defined structure and reactivity make it an essential building block, most notably in the production of the life-saving anticoagulant, Rivaroxaban. While its direct biological activities are not extensively studied, its role as a key intermediate underscores its value to the scientific and drug development communities. Adherence to proper synthesis and safety protocols is crucial for its effective and safe utilization in research and manufacturing.

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(4-Bromophenyl)morpholin-3-one in Medicinal Chemistry

This compound is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a morpholin-3-one core N-arylated with a bromophenyl group, is a key building block in the development of novel therapeutics. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. Notably, derivatives of this compound are investigated for their potential as inhibitors of coagulation factor Xa, which are important for the treatment and prevention of thromboembolic disorders.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in medicinal chemistry and process development.

Core Synthetic Strategies: A Comparative Analysis

The formation of the C-N bond between the morpholin-3-one nitrogen and the bromophenyl ring is the cornerstone of the synthesis of this compound. Two primary transition-metal-catalyzed cross-coupling reactions have emerged as the most effective methods for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Each of these pathways offers distinct advantages and is suited to different experimental constraints and substrate requirements.

Pathway 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann condensation is a classic and cost-effective method for the formation of C-N bonds.[2] This reaction typically involves the coupling of an amine or amide with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.[3] For the synthesis of this compound, the use of 1-bromo-4-iodobenzene as the aryl halide is particularly advantageous due to the higher reactivity of the carbon-iodine bond over the carbon-bromine bond, allowing for a selective N-arylation.[4][5]

Reaction Mechanism and Causality

The mechanism of the Ullmann N-arylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the morpholin-3-one to a Cu(I) species, followed by oxidative addition of the aryl iodide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst. The choice of ligand is crucial in stabilizing the copper intermediates and promoting the reaction under milder conditions.[6]

References

Physical and chemical properties of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Bromophenyl)morpholin-3-one

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate a deeper understanding and effective utilization of this important chemical intermediate. The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance physicochemical properties such as solubility and metabolic stability in drug candidates[1]. This compound, a key derivative, serves as a pivotal building block in the synthesis of complex pharmaceuticals, most notably the anticoagulant Rivaroxaban[2][3][4][5].

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and drug design. These properties dictate solubility, reactivity, and handling requirements. The core properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀BrNO₂[6]
Molecular Weight 256.10 g/mol PubChem CID 17982707
CAS Number 287930-66-5[7]
Appearance White to off-white solid/crystalline powder[8]
Melting Point Data not consistently available; related compounds have varied melting points.
Solubility Soluble in DMSO, Methanol (slightly, heated), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[9][10]
Boiling Point Data not available; likely decomposes at high temperatures.[11]

Synthesis and Chemical Reactivity

This compound is a key intermediate, and its synthesis is a critical step in the production of several active pharmaceutical ingredients. One established method for its preparation is the Goldberg coupling reaction.

Experimental Protocol: Synthesis via Goldberg Coupling

This protocol describes a common and effective method for synthesizing this compound. The causality behind this choice of reaction lies in its efficiency for forming C-N bonds between aryl halides and amides/amines, a crucial step in constructing the target molecule.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of morpholin-3-one (39.6 mmol) in 1,4-dioxane (150 mL), add bromobenzene (47.8 mmol), 1,2-diaminocyclohexane (7.9 mmol), potassium carbonate (79.2 mmol), and copper iodide (15.84 mmol)[2].

  • Reaction Conditions: The mixture is stirred at 110 °C under a nitrogen atmosphere for approximately 36 hours to ensure the reaction proceeds to completion[2]. The inert atmosphere is critical to prevent oxidation of the copper catalyst.

  • Work-up and Isolation: After cooling to ambient temperature, the mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure[2].

  • Extraction and Purification: The residue is diluted with water (500 mL) and extracted three times with ethyl acetate (50 mL each). The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the crude product[2]. Further purification can be achieved through recrystallization or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the Goldberg coupling synthesis of this compound.

SynthesisWorkflow Reactants Reactants: Morpholin-3-one Bromobenzene Catalyst System (CuI, Ligand) Base (K2CO3) ReactionVessel Reaction at 110°C in 1,4-Dioxane (36 hours) Reactants->ReactionVessel Combine Filtration Filtration (Removal of Salts) ReactionVessel->Filtration Cool Concentration Concentration (in vacuo) Filtration->Concentration Extraction Aqueous Work-up & Ethyl Acetate Extraction Concentration->Extraction Purification Drying & Final Concentration Extraction->Purification Product Product: This compound Purification->Product

Caption: Goldberg Coupling Synthesis Workflow.

Spectral Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and morpholine ring protons. The para-substituted bromophenyl group will typically display two doublets in the aromatic region (approx. δ 7.0-7.6 ppm). The protons on the morpholine ring will appear as multiplets in the upfield region (approx. δ 3.5-4.5 ppm)[12].

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the lactam (amide) group (approx. δ 165-170 ppm), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the aliphatic carbons of the morpholine ring[12].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

  • A strong C=O stretching vibration for the lactam carbonyl group (typically around 1650-1680 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-N and C-O stretching vibrations associated with the morpholine ring.

Role in Drug Discovery and Development

The primary significance of this compound lies in its role as a key intermediate in pharmaceutical synthesis.

Precursor to Rivaroxaban

This compound is a well-documented precursor in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders[2][3][4]. The synthesis of Rivaroxaban often involves the coupling of this intermediate with other complex moieties[2]. The structural integrity and purity of this compound are therefore paramount to the quality and efficacy of the final drug product.

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in modern drug discovery. Its inclusion in a molecule can confer several advantageous properties:

  • Improved Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often improves aqueous solubility[1].

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles[1].

  • Favorable Conformation: The flexible chair conformation of the morpholine ring allows it to act as a versatile scaffold, positioning substituents for optimal interaction with biological targets[13].

The following diagram illustrates the logical relationship between the morpholine scaffold and its desirable drug-like properties.

DrugProperties Morpholine Morpholine Scaffold Solubility Enhanced Aqueous Solubility Morpholine->Solubility H-bond acceptor Stability Increased Metabolic Stability Morpholine->Stability Resistant to metabolism PK Improved Pharmacokinetics (PK) Solubility->PK Stability->PK Bioavailability Enhanced Bioavailability PK->Bioavailability

Caption: Influence of the Morpholine Scaffold on Drug Properties.

Safety and Handling

While comprehensive toxicological data is not widely published, related compounds and available safety data sheets suggest that this compound should be handled with care.

  • Hazards: It may cause skin and serious eye irritation[14].

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[15].

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a valuable intermediate. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the synthesis of Rivaroxaban and the development of other novel therapeutics leveraging the advantageous properties of the morpholine scaffold.

References

Solubility and stability of 4-(4-Bromophenyl)morpholin-3-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 4-(4-Bromophenyl)morpholin-3-one: Solubility and Stability Profiling

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a key morpholine derivative with potential applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies required to generate a robust physicochemical profile of this compound. The narrative emphasizes the causality behind experimental choices, adherence to self-validating protocols, and grounding in authoritative regulatory guidelines.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable product is contingent on a thorough understanding of its fundamental physicochemical properties. For this compound, a compound with a molecular weight of 242.11 g/mol , its solubility and stability are paramount determinants of its potential bioavailability, formulation feasibility, and shelf-life.[2] Inadequate solubility can lead to poor absorption and limited efficacy, while instability can result in loss of potency and the formation of potentially toxic degradation products.[3]

This guide will delineate the essential experimental pathways for a comprehensive assessment of these two critical attributes, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Solubility Determination: A Multi-faceted Approach

The solubility of a compound is not a singular value but rather a property that is highly dependent on the solvent system and the experimental conditions.[7] Therefore, a comprehensive evaluation involves determining both its thermodynamic and kinetic solubility.[8]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is a critical parameter for understanding its behavior in a physiological context.[8][9] The shake-flask method is the gold standard for this determination.[10]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a range of pharmaceutically relevant solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline (PBS) at pH 7.4, and various organic solvents such as ethanol, methanol, and acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Subsequently, centrifuge the samples to pellet any remaining suspended particles.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. The concentration of the dissolved compound is then determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Causality of Experimental Choices:

  • The use of excess solid ensures that the resulting solution is truly saturated.

  • Prolonged agitation at a constant temperature is crucial for the system to reach a state of thermodynamic equilibrium.

  • Centrifugation is a critical step to remove fine particles that could otherwise lead to an overestimation of solubility.[9]

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly introduced from a stock solution (typically in dimethyl sulfoxide, DMSO).[8] This is particularly relevant in early drug discovery for high-throughput screening.[7]

Experimental Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in a microplate format.

  • Aqueous Addition: Add an aqueous buffer (e.g., PBS) to each well, initiating the potential for precipitation.

  • Precipitation Detection: Measure the light scattering of the solutions in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[3][7]

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] Forced degradation studies are a cornerstone of this process, intentionally stressing the compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12][13]

Forced Degradation (Stress) Studies

The objective of forced degradation is to accelerate the degradation of this compound to an extent that allows for the detection and characterization of its degradation products.[12][13] These studies are typically conducted on a single batch of the compound.[6]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Evaluation A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) G Analyze Stressed Samples Against Control A->G B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->G C Oxidative Degradation (e.g., 3% H2O2, RT) C->G D Thermal Degradation (e.g., 80°C, solid state) D->G E Photolytic Degradation (ICH Q1B conditions) E->G F Develop Stability-Indicating HPLC Method F->G H Identify & Characterize Degradation Products (LC-MS) G->H I Validate Analytical Method (ICH Q2(R1)) H->I

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Detailed Protocols for Stress Conditions:

  • Acid and Base Hydrolysis: Dissolve this compound in solutions of 0.1 N HCl and 0.1 N NaOH, respectively. These solutions are then heated (e.g., at 60°C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed.

  • Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.[14]

  • Thermal Degradation: A solid sample of the compound is exposed to high temperatures (e.g., 80°C) in a controlled oven.

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[4][6]

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method.[15][16][17][18] This method must be able to separate the intact parent compound from all process-related impurities and degradation products.

Key Considerations for HPLC Method Development:

  • Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used for small molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance is a standard approach.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Solubility Profile of this compound

SolventTemperature (°C)Solubility (µg/mL)Method
Water25To be determinedShake-Flask
0.1 N HCl37To be determinedShake-Flask
PBS (pH 7.4)37To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
DMSO25To be determinedShake-Flask
PBS (pH 7.4)25To be determinedNephelometry (Kinetic)

Table 2: Summary of Forced Degradation Studies

Stress ConditionDuration% DegradationNumber of DegradantsObservations
0.1 N HCl, 60°C24 hTo be determinedTo be determinede.g., Major degradant at RRT 0.85
0.1 N NaOH, 60°C24 hTo be determinedTo be determinede.g., Rapid degradation observed
3% H2O2, RT24 hTo be determinedTo be determinede.g., Minor degradation
80°C, Solid7 daysTo be determinedTo be determinede.g., No significant degradation
PhotostabilityICH Q1BTo be determinedTo be determinede.g., Compound is photolabile

Conclusion

The systematic investigation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development pathway. The data generated from these studies will provide invaluable insights into its biopharmaceutical properties, guide formulation development, and establish appropriate storage and handling conditions. By adhering to these rigorous, scientifically-grounded methodologies, researchers can build a comprehensive and reliable data package to support the advancement of this promising compound.

References

A Technical Guide to Investigating the Biological Potential of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a privileged scaffold, integral to numerous approved therapeutic agents due to its favorable physicochemical properties and its ability to engage in a wide range of biological interactions[1][2]. When coupled with a bromophenyl moiety, as in 4-(4-Bromophenyl)morpholin-3-one, the resulting molecule presents an intriguing subject for biological investigation. While primarily documented as a key intermediate in the synthesis of the anticoagulant Rivaroxaban[3][4], the inherent biological activities of this specific compound remain largely unexplored. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential therapeutic applications of this compound, drawing upon structure-activity relationships of related compounds to inform our hypotheses. We will delve into potential anticancer, antimicrobial, and neurological activities, outlining detailed experimental protocols to rigorously test these hypotheses.

Part 1: Anticancer Activity Evaluation

The presence of the morpholine ring in various anticancer agents suggests that this compound may possess antiproliferative properties[2]. Furthermore, thiazole derivatives containing a 4-bromophenyl group have demonstrated activity against breast cancer cell lines[5]. This section outlines a workflow to investigate the potential of our target compound as an anticancer agent.

Initial In Vitro Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad overview of its potential and helps in selecting the most sensitive cell lines for further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture : Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity) in appropriate media until they reach 80% confluency.

  • Seeding : Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
HEK293Embryonic KidneyExperimental Value
Mechanistic Studies: Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to determine if it induces programmed cell death (apoptosis).

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment : Treat the most sensitive cancer cell line with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting : Harvest the cells and wash with cold PBS.

  • Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Workflow Diagram:

G cluster_0 In Vitro Anticancer Evaluation Start Synthesize & Purify This compound MTT_Assay MTT Cytotoxicity Assay (Cancer Cell Panel) Start->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination High_IC50 Low Potency/Toxicity (>100 µM) IC50_Determination->High_IC50 If IC50 is high Low_IC50 Potent Cytotoxicity (<50 µM) IC50_Determination->Low_IC50 If IC50 is low Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Low_IC50->Apoptosis_Assay Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for Caspases) Apoptosis_Assay->Mechanism_Study End Characterize Anticancer Potential Mechanism_Study->End

Caption: Workflow for assessing anticancer potential.

Part 2: Antimicrobial Activity Screening

Morpholine derivatives have been reported to exhibit antibacterial and antifungal activities[1][6]. The presence of a halogen, such as bromine, on the phenyl ring can also enhance antimicrobial properties. Therefore, evaluating this compound against a panel of pathogenic microbes is a worthwhile endeavor.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation : Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution : Serially dilute this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation : Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation : Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

Microbial StrainTypeMIC (µg/mL) of this compoundStandard Drug MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental ValueCiprofloxacin
Escherichia coliGram-negative BacteriaExperimental ValueCiprofloxacin
Candida albicansYeastExperimental ValueFluconazole
Aspergillus nigerMoldExperimental ValueAmphotericin B

Part 3: Exploration of Neurological Activities

The morpholine scaffold is present in drugs targeting the central nervous system, and related compounds are being investigated for neurodegenerative diseases[7][8]. Additionally, some arylcyclohexylamines containing a morpholine moiety have been noted for their sedative properties[9]. A bromophenyl group is also found in some neurologically active compounds, such as the synthetic opioid Brorphine[10]. This suggests that this compound could interact with neurological targets. A recent study also highlighted a morpholine-based thiazole with a 4-para-bromophenyl group as a good inhibitor of carbonic anhydrase-II[11].

Enzyme Inhibition Assays

Based on the literature, key enzymes implicated in neurodegenerative diseases are rational targets for initial screening.

Experimental Protocol: Carbonic Anhydrase II (CA-II) Inhibition Assay

  • Enzyme and Substrate : Use purified human CA-II and p-nitrophenyl acetate (p-NPA) as the substrate.

  • Assay Procedure : In a 96-well plate, add buffer, the enzyme, and varying concentrations of this compound. Pre-incubate for 10 minutes.

  • Reaction Initiation : Initiate the reaction by adding the substrate (p-NPA).

  • Absorbance Measurement : Monitor the hydrolysis of p-NPA to p-nitrophenol by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis : Calculate the percentage of inhibition and determine the IC50 value. Acetazolamide should be used as a positive control.

Potential Signaling Pathway Involvement:

G Compound 4-(4-Bromophenyl) morpholin-3-one TargetEnzyme Target Enzyme (e.g., Carbonic Anhydrase II) Compound->TargetEnzyme Inhibition DownstreamEffect Downstream Cellular Effect (e.g., Altered pH homeostasis) TargetEnzyme->DownstreamEffect Modulates TherapeuticOutcome Potential Therapeutic Outcome (e.g., Neuroprotection) DownstreamEffect->TherapeuticOutcome Leads to

Caption: Hypothetical pathway of enzyme inhibition.

In Vivo Behavioral Models

If in vitro assays show promising results, preliminary in vivo studies in rodent models can provide insights into the compound's effects on the central nervous system.

Experimental Protocol: Open Field Test for Locomotor Activity

  • Animal Acclimation : Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration : Administer this compound intraperitoneally at various doses (e.g., 1, 5, 10 mg/kg). A vehicle control group should also be included.

  • Observation : Place the mice in the center of an open field apparatus and record their activity for 15-30 minutes using an automated tracking system.

  • Parameters Measured : Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in locomotor activity could suggest sedative effects.

Conclusion and Future Directions

This technical guide provides a foundational research framework for elucidating the potential biological activities of this compound. The proposed experiments are designed to systematically screen for anticancer, antimicrobial, and neurological effects, with clear decision points for advancing the investigation. Positive results in any of these areas would warrant more extensive preclinical development, including further mechanistic studies, ADME/Tox profiling, and evaluation in more advanced disease models. The true therapeutic potential of this compound awaits discovery through rigorous scientific inquiry.

References

A Technical Guide to Investigating the Mechanism of Action of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylmorpholin-3-one scaffold represents a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3] The specific derivative, 4-(4-Bromophenyl)morpholin-3-one, is a compound of significant interest, yet its precise mechanism of action remains unelucidated. This technical guide provides a structured, in-depth framework for researchers and drug development professionals to explore its biological function. We move beyond simple screening to propose three distinct, evidence-based mechanistic hypotheses grounded in the established pharmacology of the broader arylmorpholine class. For each hypothesis, we present the core rationale, a proposed signaling pathway, and a rigorous, multi-step experimental plan designed to yield definitive, publication-quality data. This document serves as a strategic roadmap for the systematic deconvolution of the compound's molecular targets and its ultimate therapeutic potential.

Introduction to the 4-Phenylmorpholin-3-one Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and bioavailability.[2][3] When fused into a lactam to form the morpholin-3-one core and substituted with an aryl group at the 4-position, the resulting scaffold gains structural rigidity and defined vectors for interaction with biological macromolecules.

The subject of this guide, this compound (herein referred to as Cpd-X), possesses key structural features that suggest a high potential for specific biological activity:

  • The Morpholin-3-one Core: A polar, hydrogen-bond accepting lactam structure.

  • The N-Aryl Linkage: Places the phenyl ring in a defined spatial orientation relative to the morpholine.

  • The para-Bromo Substituent: A lipophilic, electron-withdrawing group capable of forming halogen bonds, which are increasingly recognized as critical interactions in high-affinity ligand-protein binding.

While direct biological data for Cpd-X is sparse[4], the extensive pharmacology of related structures allows for the formulation of well-reasoned hypotheses. Structurally similar compounds have been identified as potent modulators of key cellular pathways, particularly in oncology and immunology.[5][6][7][8]

Primary Mechanism of Action Hypotheses

Based on a comprehensive analysis of the chemical scaffold and the activities of related molecules, we propose three primary hypotheses for the mechanism of action (MoA) of Cpd-X. The following sections will detail the rationale and experimental validation plans for each.

Hypothesis 1: Inhibition of the PI3K/Akt Signaling Pathway

Rationale: The arylmorpholine scaffold is a well-established pharmacophore for inhibitors of phosphoinositide 3-kinases (PI3Ks).[5] Landmark inhibitors like LY294002 contain a core morpholine ring. More advanced derivatives have demonstrated high potency and isoform selectivity, targeting specific members of the PI3K family such as p110α and p110δ.[8] The PI3K/Akt/mTOR axis is a master regulatory pathway controlling cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers and inflammatory disorders, making it a premier therapeutic target. We hypothesize that Cpd-X functions as an ATP-competitive inhibitor, with the 4-bromophenyl moiety occupying the hydrophobic region of the kinase ATP-binding pocket.

Proposed Signaling Pathway:

PI3K_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival & Anti-apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation CpdX Cpd-X (4-(4-Bromophenyl) morpholin-3-one) CpdX->PI3K INHIBITS

Caption: Cpd-X hypothetically inhibits PI3K, blocking the conversion of PIP2 to PIP3 and preventing downstream activation of Akt.

Experimental Validation Plan:

This plan follows a logical progression from broad cellular effects to specific molecular interactions.

Table 1: Quantitative IC50 Data for Cpd-X in PI3K Pathway Assays

Assay Type Cell Line / Enzyme Endpoint Measured Expected IC50 (Hypothesis 1)
Cell Proliferation A549 (PI3K-mutant) ATP levels (CellTiter-Glo) 1 - 10 µM
Target Engagement A549 Cells Phospho-Akt (Ser473) Levels 0.5 - 5 µM
Biochemical Assay Recombinant PI3Kα ATP Consumption (ADP-Glo) < 1 µM

| Isoform Selectivity | PI3Kβ, PI3Kδ, PI3Kγ | ATP Consumption (ADP-Glo) | > 10 µM (for selectivity) |

Protocol 1.1: Western Blot for Phospho-Akt Inhibition

  • Cell Culture & Treatment: Seed A549 lung carcinoma cells (known to have PI3K pathway activation) in 6-well plates. Once 70-80% confluent, serum-starve for 12 hours. Treat cells with a dose-response of Cpd-X (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL Insulin-Like Growth Factor 1 (IGF-1) for 15 minutes to robustly activate the PI3K pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies overnight at 4°C against Phospho-Akt (Ser473) and Total Akt.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

  • Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the p-Akt/Total Akt ratio validates target engagement.

Hypothesis 2: Downregulation of Pro-inflammatory Mediators iNOS and COX-2

Rationale: Chronic inflammation underlies numerous diseases, and the inhibition of key inflammatory mediators is a proven therapeutic strategy. Recent studies have shown that morpholine-containing compounds can effectively suppress the inflammatory response in macrophages.[7][9] Specifically, they inhibit the production of nitric oxide (NO) and prostaglandins by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This effect is often mediated by inhibiting upstream signaling pathways like NF-κB or MAPKs. We hypothesize that Cpd-X attenuates the inflammatory response by interfering with these upstream signaling cascades, leading to reduced transcription of iNOS and COX-2.

Proposed Experimental Workflow:

Anti_Inflammatory_Workflow cluster_assays Primary & Secondary Assays cluster_mechanistic Mechanistic Follow-up Start RAW 264.7 Macrophages + LPS Stimulation CpdX_Treat Treat with Cpd-X (Dose-Response) Start->CpdX_Treat Nitrite Nitrite Measurement (Griess Assay for NO) CpdX_Treat->Nitrite 24h PGE2 Prostaglandin E2 (ELISA) CpdX_Treat->PGE2 24h qPCR iNOS & COX-2 mRNA (RT-qPCR) CpdX_Treat->qPCR 6h Western iNOS & COX-2 Protein (Western Blot) CpdX_Treat->Western 18h NFkB NF-κB Activation (p-p65 Western / Reporter Assay) Western->NFkB If Positive MAPK MAPK Activation (p-p38, p-ERK Western) Western->MAPK If Positive

Caption: A workflow to test Cpd-X's anti-inflammatory potential, from functional outputs (NO, PGE2) to protein/mRNA expression and upstream signaling.

Experimental Validation Plan:

Protocol 2.1: Griess Assay for Nitric Oxide Production

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a dose-response of Cpd-X (e.g., 1, 5, 10, 25 µM) or vehicle for 1 hour. Include a positive control (e.g., L-NAME).

  • Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. A dose-dependent reduction in nitrite indicates inhibition of iNOS activity or expression. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure the effect is not due to cell death.

Hypothesis 3: Inhibition of an Essential Bacterial Target

Rationale: The search for novel antibiotics is a global health priority. While the morpholine scaffold is more famous for its role in eukaryotic cell modulation, certain derivatives possess antibacterial properties.[1] Furthermore, a recent study highlighted a compound containing a 4-bromophenyl moiety with potent activity against the Gram-positive bacterium Enterococcus faecalis.[10] This suggests that the 4-bromophenyl group may be a key pharmacophore for antibacterial action. We hypothesize that Cpd-X disrupts a fundamental bacterial process, such as cell wall synthesis, DNA replication (e.g., by inhibiting gyrase/topoisomerase), or protein synthesis.

Proposed Experimental Workflow:

Antibacterial_Workflow Start Screen Cpd-X vs. Bacterial Panel MIC_det Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC_det MBC_det Determine Minimum Bactericidal Concentration (MBC) MIC_det->MBC_det If MIC is potent MoA_Kits Mechanism of Action Screening Kits (e.g., BacTiter-Glo) MBC_det->MoA_Kits If bactericidal Macromol_Synthesis Macromolecular Synthesis Assay (Radiolabeled Precursors) MBC_det->Macromol_Synthesis Target_ID Target Identification (e.g., Affinity Chromatography, Resistant Mutant Sequencing) Macromol_Synthesis->Target_ID If specific pathway inhibited

Caption: A tiered screening approach to validate antibacterial activity and identify the specific cellular process targeted by Cpd-X.

Experimental Validation Plan:

Protocol 3.1: Broth Microdilution for MIC Determination

  • Preparation: Prepare a 2-fold serial dilution of Cpd-X in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Final concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Enterococcus faecalis) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of 5x10^5 CFU/mL in the wells.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of Cpd-X that completely inhibits visible bacterial growth.

  • Determining MBC (Optional Follow-up): Plate 10 µL from each well that shows no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.

Conclusion and Future Directions

This guide outlines three plausible, experimentally tractable hypotheses for the mechanism of action of this compound. The proposed workflows are designed to systematically test each hypothesis, beginning with cellular assays and progressing to specific molecular target validation.

  • If Hypothesis 1 is validated, future work should focus on broad kinase profiling to establish selectivity and in vivo studies in relevant cancer xenograft models.

  • If Hypothesis 2 proves correct, the next steps would involve identifying the specific upstream kinase (e.g., IKK, p38) or transcription factor inhibited by the compound and testing its efficacy in animal models of inflammation, such as LPS-induced endotoxemia or collagen-induced arthritis.

  • If Hypothesis 3 is confirmed, efforts should be directed at identifying the precise bacterial target through techniques like affinity chromatography or sequencing of resistant mutants, followed by medicinal chemistry efforts to optimize antibacterial potency and spectrum.

By executing this structured research plan, scientists can efficiently deconvolve the primary mechanism of Cpd-X, paving the way for its potential development as a novel therapeutic agent.

References

Technical Guide: InChIKey and SMILES for 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Chemical Informatics and Drug Discovery

Abstract

This technical guide provides a detailed examination of the key chemical identifiers, properties, and scientific context for the compound 4-(4-bromophenyl)morpholin-3-one. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the structure and utility of SMILES and InChI/InChIKey representations. Beyond simple data provision, it delves into the significance of the morpholin-3-one scaffold in medicinal chemistry, provides a validated synthetic protocol, and contextualizes the compound's relevance as a versatile chemical building block. This guide serves as a comprehensive resource, integrating foundational chemical data with practical, field-proven insights.

The Critical Role of Molecular Identifiers in Modern Research

In the age of large-scale chemical databases and computational drug discovery, the unambiguous representation of molecular structures is paramount. Simple graphical depictions or common names are often insufficient, leading to ambiguity and errors in data retrieval and analysis. To solve this, the scientific community relies on standardized, machine-readable identifiers.

  • SMILES (Simplified Molecular-Input Line-Entry System): This system encodes a molecule's structure into a concise ASCII string. Its primary advantage lies in its human-readability (for those trained in its syntax) and its utility in substructure and similarity searching within chemical databases.

  • InChI (International Chemical Identifier): Developed by IUPAC, the InChI is a more rigorous, layered text string that provides a canonical representation of a compound. It is designed to be unique and predictable, encoding information about tautomers, stereochemistry, and isotopes in a standardized format.

  • InChIKey: The InChI string can be lengthy. To facilitate web searches and database indexing, a fixed-length (27-character) hashed version, the InChIKey, is generated. This serves as a digital fingerprint for the molecule, often referred to as the "Google for chemists."

The relationship between these identifiers is a hierarchical workflow from a 2D structure to a searchable, fixed-length key.

G cluster_0 Structural Representation & Identification Workflow 2D_Structure 2D Chemical Structure (this compound) SMILES SMILES String (Line Notation) 2D_Structure->SMILES Encoding InChI InChI String (Canonical Identifier) 2D_Structure->InChI Standardization InChIKey InChIKey (Hashed Fingerprint) InChI->InChIKey Hashing

Caption: Logical workflow from a 2D structure to its key chemical identifiers.

Profile of a Privileged Scaffold: this compound

This compound belongs to a class of compounds containing the morpholine heterocycle. The morpholine ring is considered a "privileged structure" in medicinal chemistry.[1] Its frequent appearance in approved drugs and bioactive molecules is due to its advantageous properties, including metabolic stability, favorable physicochemical characteristics, and its ability to improve pharmacokinetics.[1][2]

The morpholine scaffold is a versatile building block, and its derivatives have shown a wide range of biological activities, including applications as antidepressants, anxiolytics, and anticancer agents.[3][4][5] Specifically, the related compound 4-(4-aminophenyl)morpholin-3-one is a key intermediate in the synthesis of Rivaroxaban, a widely used anticoagulant (Factor Xa inhibitor).[6][7] This establishes the morpholin-3-one core as a high-value scaffold in the development of modern therapeutics.

Core Informatics and Physicochemical Properties

The definitive identifiers for this compound provide a foundation for its use in any research or development context. These have been validated against the PubChem public chemical database.[8][9]

3.1. SMILES String

The SMILES string provides a linear representation of the molecular graph.

C1COCC(=O)N1C2=CC=C(C=C2)Br [8]

  • C1COCC(=O)N1: This segment describes the morpholin-3-one ring. C1...C1 indicates a ring closure. The (=O) denotes a double bond to an oxygen atom (a carbonyl group).

  • N1...: The nitrogen atom of the morpholine ring is the point of attachment.

  • C2=CC=C(C=C2)Br: This describes the 4-bromophenyl group attached to the nitrogen. C2=...=C2 denotes an aromatic ring, and (Br) indicates the bromine substituent.

3.2. InChI and InChIKey

The InChI provides a more detailed and standardized structural description.

  • InChI: InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2[8]

    • 1S/: Standard InChI, version 1.

    • C10H10BrNO2/: The molecular formula.

    • c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/: This section details the atom connections (connectivity).

    • h1-4H,5-7H2: This layer specifies the locations of hydrogen atoms.

  • InChIKey: SZMBYXUOLCRIIL-UHFFFAOYSA-N[8]

    • SZMBYXUOLCRIIL: This first block is a hash of the core molecular connectivity.

    • UHFFFAOYSA: This block encodes stereochemistry and other layers; UHFFFAOYSA specifically indicates standard, non-stereospecific structures.

    • N: Indicates a neutral charge.

3.3. Data Summary Table

The following table summarizes the key identifiers and computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C10H10BrNO2PubChem
Molecular Weight 256.10 g/mol -
Monoisotopic Mass 254.98949 DaPubChem
SMILES C1COCC(=O)N1C2=CC=C(C=C2)BrPubChem
InChI InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2PubChem
InChIKey SZMBYXUOLCRIIL-UHFFFAOYSA-NPubChem
XLogP3 (Predicted) 1.6PubChem
CAS Number 40576-38-3-
Synthesis Protocol: Goldberg Coupling Approach

The synthesis of N-aryl lactams such as this compound can be effectively achieved via a copper-catalyzed Goldberg coupling reaction. This method provides a reliable pathway for forming the crucial carbon-nitrogen bond between the morpholin-3-one ring and the aryl halide. The following protocol is adapted from a reported synthesis of Rivaroxaban, where this compound serves as a key intermediate.[10]

4.1. Experimental Workflow Diagram

G cluster_0 Synthesis of this compound Start Combine Reactants: - Morpholin-3-one - 4-Bromobenzene - 1,2-Diaminocyclohexane (Ligand) - Copper Iodide (Catalyst) - Potassium Carbonate (Base) - 1,4-Dioxane (Solvent) Reaction Heat mixture to 110 °C under Nitrogen atmosphere for ~36 hours Start->Reaction Workup Cool to room temperature and filter the mixture Reaction->Workup Extraction Concentrate filtrate Dilute with water Extract with Ethyl Acetate (3x) Workup->Extraction Drying Combine organic layers and dry over Sodium Sulfate Extraction->Drying Final Isolate final product Drying->Final

References

Methodological & Application

The Synthetic and Application Guide for 4-(4-Bromophenyl)morpholin-3-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-(4-bromophenyl)morpholin-3-one, a pivotal heterocyclic compound in modern medicinal chemistry. Primarily recognized as a crucial building block in the synthesis of the direct Factor Xa inhibitor, Rivaroxaban, this document will elucidate its synthesis, characterization, and practical applications in drug development workflows. The protocols and insights provided herein are curated for researchers, medicinal chemists, and professionals in pharmaceutical development, emphasizing experimental reproducibility and mechanistic understanding.

Introduction: The Significance of the Morpholinone Scaffold

The morpholine and morpholin-3-one moieties are privileged structures in drug discovery, appearing in a wide array of clinically significant molecules.[1][2] Their utility stems from their ability to improve the physicochemical properties of a compound, such as aqueous solubility and metabolic stability, while also serving as a rigid scaffold to orient pharmacophoric elements.[1] this compound, in particular, has gained prominence as a key intermediate in the synthesis of Rivaroxaban, an oral anticoagulant used for the prevention and treatment of thromboembolic diseases.[3][4] The presence of the bromophenyl group provides a reactive handle for cross-coupling reactions, a common strategy in the construction of complex drug molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂[5]
Molecular Weight 256.10 g/mol [5]
Appearance Solid
CAS Number 30483-75-1[6][7]
InChI Key FTAGZJAFWFNHAP-UHFFFAOYSA-N

For unambiguous identification and quality control, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a Goldberg coupling reaction. This protocol details a common and reliable method.[8]

Underlying Principle

The Goldberg reaction is a copper-catalyzed N-arylation of amides and related compounds. In this case, the nitrogen of morpholin-3-one is coupled with bromobenzene. The use of a diamine ligand, such as 1,2-diaminocyclohexane, is often crucial for achieving high yields and reasonable reaction times.

Experimental Workflow Diagram

Synthesis_Workflow reagents Reactants: Morpholin-3-one Bromobenzene 1,2-Diaminocyclohexane Potassium Carbonate Copper (I) Iodide reaction Goldberg Coupling Reaction (110°C, 36h, N₂ atmosphere) reagents->reaction Add solvent Solvent: 1,4-Dioxane solvent->reaction Dissolve in workup Work-up: Cooling & Filtration Aqueous Extraction Drying reaction->workup Proceed to purification Purification: Concentration in vacuo workup->purification Proceed to product Final Product: This compound purification->product Isolate

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

Materials:

  • Morpholin-3-one

  • Bromobenzene

  • 1,2-Diaminocyclohexane

  • Potassium Carbonate (K₂CO₃)

  • Copper (I) Iodide (CuI)

  • 1,4-Dioxane

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle with stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add morpholin-3-one (e.g., 4.0 g, 39.6 mmol), bromobenzene (e.g., 7.5 g, 47.8 mmol), and 1,2-diaminocyclohexane (e.g., 0.9 g, 7.9 mmol) in 1,4-dioxane (e.g., 150 mL).[8]

  • Addition of Reagents: To the stirred mixture, add potassium carbonate (e.g., 11.02 g, 79.2 mmol) and copper (I) iodide (e.g., 3.0 g, 15.84 mmol).[8]

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere and maintain stirring for approximately 36 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to ambient temperature.

    • Filter the mixture to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dilute the residue with water (e.g., 500 mL) and extract with ethyl acetate (e.g., 3 x 50 mL).[8]

  • Isolation:

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Rivaroxaban Precursors

The primary application of this compound is as a precursor to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for Rivaroxaban.[3][4] This transformation is typically achieved through a two-step process involving nitration followed by reduction. However, a more direct route involves the amination of this compound. For the purpose of this guide, we will focus on the subsequent step from a related precursor, 4-(4-nitrophenyl)morpholin-3-one, to illustrate the pathway towards Rivaroxaban.

Reduction of the Nitro Group

The reduction of the nitro group on the phenyl ring to an amine is a critical step. Catalytic hydrogenation is a common and efficient method.

Reaction Scheme:

Reduction_Scheme start 4-(4-Nitrophenyl)morpholin-3-one product 4-(4-Aminophenyl)morpholin-3-one start->product H₂, Pd/C Ethanol, 80°C

Caption: Reduction of 4-(4-nitrophenyl)morpholin-3-one.

Protocol for Catalytic Hydrogenation

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-(4-nitrophenyl)morpholin-3-one in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and heat to the desired temperature (e.g., 70-80°C).[4][9]

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reaction mixture and carefully vent the hydrogen pressure.

    • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)morpholin-3-one.[9]

Self-Validation and Quality Control

For all synthetic procedures, it is imperative to incorporate self-validating steps.

  • Reaction Monitoring: Utilize TLC or LC-MS to track the consumption of starting materials and the formation of the product. This prevents premature or unnecessarily long reaction times.

  • Product Characterization: The final product should be rigorously characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The obtained data should be compared with literature values.

  • Purity Assessment: Quantitative analysis by HPLC or qNMR should be performed to determine the purity of the synthesized compound, which is critical for its use in subsequent synthetic steps.

Conclusion

This compound is a valuable synthetic intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of the anticoagulant Rivaroxaban. The protocols outlined in this guide provide a reliable framework for its synthesis and subsequent transformations. Adherence to rigorous analytical and quality control measures is paramount to ensure the production of high-quality material suitable for drug development pipelines. The versatility of the bromophenyl and morpholinone moieties suggests that this compound may find further applications in the discovery of novel therapeutics.

References

4-(4-Bromophenyl)morpholin-3-one as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 4-(4-Bromophenyl)morpholin-3-one

A Versatile Heterocyclic Building Block for Modern Organic Synthesis and Drug Discovery

Abstract & Introduction

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines two highly valuable chemical motifs: an aryl bromide and a morpholin-3-one core. The aryl bromide serves as a versatile "handle" for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[1][2] Concurrently, the morpholin-3-one moiety, a lactam analogue of the ubiquitous morpholine ring, is recognized as a "privileged structure" in medicinal chemistry.[3][4] This heterocycle often imparts favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, to bioactive molecules.[4]

A notable analogue, 4-(4-aminophenyl)morpholin-3-one, is a key intermediate in the synthesis of the blockbuster anticoagulant drug Rivaroxaban.[5][6] This underscores the pharmaceutical relevance of the morpholin-3-one scaffold. The bromo-analogue subject of this guide, this compound, offers strategic advantages, allowing for molecular elaboration via the bromide before a potential late-stage conversion to the amine or other functional groups.

These application notes provide a technical overview of the properties, core applications, and detailed experimental protocols for utilizing this compound as a strategic intermediate in the synthesis of diverse molecular architectures.

Physicochemical Properties & Safety Data

A summary of the key properties and safety information for this compound is presented below.

PropertyValueSource
CAS Number 634905-12-7[7][8]
Molecular Formula C₁₀H₁₀BrNO₂[7][8]
Molecular Weight 256.10 g/mol [7][8]
Appearance White to off-white solid[7][8]
Storage Store at room temperature in a dry, well-ventilated area.[8]

Safety & Handling:

While specific toxicology data for this compound is limited, it should be handled with the standard precautions used for laboratory chemicals. Based on data for analogous structures, the following guidelines are recommended[7][9][10]:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[10]

Core Synthetic Applications

The true utility of this compound lies in its capacity to undergo a variety of transformations, making it a central hub for generating molecular diversity.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Advanced Applications cluster_2 Resulting Scaffolds main This compound suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) main->suzuki Pd(0), Base sonogashira Sonogashira (Terminal Alkynes) main->sonogashira Pd(0), Cu(I) buchwald Buchwald-Hartwig (Amines, Alcohols) main->buchwald Pd(0), Base heck Heck (Alkenes) main->heck Pd(0), Base ch_act C-H Activation (ortho-Functionalization) main->ch_act Pd(II), Ligand biaryl Bi-aryl Morpholinones suzuki->biaryl alkynyl Alkynyl-aryl Morpholinones sonogashira->alkynyl amino Amino-aryl Morpholinones (e.g., Rivaroxaban Precursors) buchwald->amino alkenyl Alkenyl-aryl Morpholinones heck->alkenyl ortho_func Ortho-Substituted Derivatives ch_act->ortho_func

Figure 1: Synthetic utility of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone of modern synthetic chemistry, serving as a robust electrophile in numerous palladium-catalyzed cross-coupling reactions.[11] This allows for the direct installation of the 4-(morpholin-3-on-4-yl)phenyl scaffold onto a wide variety of molecular partners.

  • Suzuki-Miyaura Coupling: Reacting with aryl or vinyl boronic acids (or esters) provides a powerful method for constructing C(sp²)-C(sp²) bonds, leading to bi-aryl or styrenyl derivatives.[12] This is one of the most common and reliable methods for elaborating aryl halides.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields aryl-alkyne structures.[1] These products are themselves versatile intermediates for further transformations, such as click chemistry or synthesis of heterocycles.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines.[11] This is a particularly strategic transformation, as it provides a direct route to analogues of the 4-(4-aminophenyl)morpholin-3-one Rivaroxaban intermediate.[5]

  • Heck Coupling: The reaction with alkenes forges new C(sp²)-C(sp²) bonds, leading to stilbene-like structures. This is highly useful for accessing conjugated systems.

Strategic Value in Drug Discovery

The morpholine ring is a common feature in approved drugs, and its lactam counterpart in this compound retains many of its beneficial properties.[3][4] The ability to use this building block in cross-coupling reactions allows for its incorporation into screening libraries through parallel synthesis. Medicinal chemists can rapidly generate a diverse set of analogues by varying the coupling partner, enabling efficient exploration of structure-activity relationships (SAR). The bromide provides a stable, reliable reaction site that is tolerant of a wide range of functional groups on the coupling partner.[2]

Experimental Protocols

The following sections provide detailed, generalized protocols for key transformations.

Scientist's Note (Trustworthiness): These are robust starting protocols based on well-established literature procedures for aryl bromides.[1][11][12] However, as with any reaction, conditions such as catalyst, ligand, base, solvent, and temperature may require optimization for specific substrates to achieve maximum yield and purity. It is crucial to monitor reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 Combine Reagents: - this compound - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) setup2 Add Solvents (e.g., Dioxane/H₂O 4:1) setup1->setup2 setup3 Degas Mixture (N₂ or Ar bubbling) setup2->setup3 reaction Heat to 80-100 °C Monitor by TLC/LC-MS setup3->reaction workup1 Cool to RT Dilute with EtOAc reaction->workup1 workup2 Wash with H₂O & Brine workup1->workup2 workup3 Dry (Na₂SO₄), Filter, Concentrate workup2->workup3 purify Purify by Column Chromatography workup3->purify

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentM.W.Amount (for 1 mmol scale)Moles (mmol)Equivalents
This compound256.10256 mg1.01.0
Arylboronic AcidVariableVariable1.21.2
Pd(PPh₃)₄1155.5623-58 mg0.02-0.050.02-0.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-4 mL--
Water (deionized)-1 mL--

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add the 1,4-dioxane and water (4:1 ratio, ~0.2 M concentration).

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure bi-aryl product.

Protocol 2: Buchwald-Hartwig Amination (General Procedure)

This protocol provides a method for synthesizing N-aryl morpholin-3-ones, demonstrating the pathway towards precursors of bioactive molecules.

Materials:

ReagentM.W.Amount (for 1 mmol scale)Moles (mmol)Equivalents
This compound256.10256 mg1.01.0
Amine (R¹R²NH)VariableVariable1.21.2
Pd₂(dba)₃915.7218 mg0.020.02
XPhos476.6338 mg0.080.08
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Toluene (anhydrous)-5 mL--

Procedure:

  • Vessel Preparation: In an inert atmosphere (glovebox), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to an oven-dried vial with a stir bar.

  • Reagent Addition: Evacuate and backfill the vial with nitrogen or argon. Add anhydrous toluene (~0.2 M), followed by the amine (1.2 eq) via syringe.

  • Reaction: Seal the vial and heat in an oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Pass the mixture through a short plug of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired N-arylated compound.

Conclusion

This compound is a high-value, versatile building block for synthetic chemistry. Its dual functionality allows for reliable and predictable incorporation of the pharmaceutically relevant morpholin-3-one scaffold into a vast array of complex molecules via robust palladium-catalyzed cross-coupling reactions. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to leverage this reagent in advancing drug discovery programs and developing novel organic materials.

References

Application Notes & Protocols: Quantitative Analysis of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive, validated methodologies for the quantitative analysis of 4-(4-Bromophenyl)morpholin-3-one, a key chemical intermediate. Recognizing the compound's relevance in synthetic chemistry, particularly as a potential precursor or impurity in the manufacturing of active pharmaceutical ingredients (APIs), robust analytical methods are paramount for ensuring quality, purity, and consistency. This document details two primary analytical protocols: 1) A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and in-process monitoring of bulk materials. 2) A highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for trace-level quantification in complex biological matrices such as plasma, which is essential for pharmacokinetic and drug metabolism studies. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

Introduction and Compound Significance

This compound (C₁₀H₁₀BrNO₂) is a heterocyclic organic compound of significant interest in medicinal and process chemistry.[1] Its structure is closely related to 4-(4-aminophenyl)morpholin-3-one, a pivotal intermediate in the synthesis of Rivaroxaban, a widely used direct Factor Xa inhibitor for treating thromboembolic diseases.[2][3][4] The brominated analogue, therefore, serves as a critical starting material or may appear as a process-related impurity during synthesis.

Accurate and precise quantification of this compound is therefore not merely an academic exercise; it is a critical requirement for:

  • Process Chemistry: Monitoring the progression and yield of synthetic reactions.

  • Quality Control (QC): Ensuring the purity and specifications of the final API, and quantifying any process-related impurities.

  • Drug Development: In the event of metabolization or in-vivo conversion, quantifying the analyte in biological fluids is fundamental to understanding the pharmacokinetics (PK) and safety profile of a parent drug candidate.

This guide presents two fit-for-purpose analytical methods, addressing the distinct quantitative challenges encountered from synthesis to preclinical evaluation.

Physicochemical and Quantitative Data

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₀H₁₀BrNO₂PubChem[1]
Molecular Weight 270.10 g/mol PubChem[1]
CAS Number 188632-35-9PubChem[1]
Appearance SolidSigma-Aldrich[5]
Predicted XLogP3 1.5PubChem[1]

Rationale for Method Selection: HPLC-UV vs. LC-MS/MS

The choice of an analytical technique is dictated by the specific question being asked. We present two methods that cover the most common analytical needs for a compound of this type.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of quality control and process chemistry labs. Its selection is based on its robustness, cost-effectiveness, and sufficient sensitivity for analyzing samples where the analyte is a major component (e.g., >0.1% w/w). The presence of a chromophore (the bromophenyl group) makes it amenable to UV detection. This method is ideal for determining the purity of a synthesized batch or tracking the consumption of a starting material during a reaction.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications, such as measuring drug concentrations in plasma, the analytical challenge shifts from high concentration/simple matrix to ultra-low concentration/highly complex matrix. LC-MS/MS offers unparalleled sensitivity and selectivity, enabling quantification down to the picogram-per-milliliter (pg/mL) level.[8] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), it can definitively identify and quantify the analyte, effectively eliminating interference from endogenous matrix components. This is the gold standard for regulated bioanalysis.[3]

Protocol 1: Quantification by HPLC-UV for Purity and Assay

This protocol details a reverse-phase HPLC method for the determination of purity and assay of this compound in bulk substance or simple formulations.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep prep analysis analysis data data ss Prepare Stock Solution (1 mg/mL in Acetonitrile) cal Create Calibration Standards (e.g., 1-100 µg/mL) ss->cal sample Prepare Sample Solution (e.g., 0.1 mg/mL) ss->sample inj Inject onto HPLC System cal->inj sample->inj sep Isocratic/Gradient Separation on C18 Column inj->sep det UV Detection at 254 nm sep->det peak Integrate Peak Area det->peak curve Generate Calibration Curve (Area vs. Concentration) peak->curve quant Quantify Sample Concentration curve->quant report Report Purity / Assay quant->report

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol

A. Instrumentation & Reagents

  • HPLC System with a binary or quaternary pump, autosampler, and column thermostat.

  • UV/Vis or Photodiode Array (PDA) Detector.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Formic Acid (FA), analytical grade.

  • Reference standard of this compound (>99% purity).

B. Chromatographic Conditions

Parameter Condition Rationale
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm Provides excellent retention and peak shape for moderately polar aromatic compounds.[6]
Mobile Phase A Water with 0.1% Formic Acid The acid improves peak shape and ensures consistent ionization if transferring to MS.
Mobile Phase B Acetonitrile with 0.1% Formic Acid ACN is a common strong solvent providing good elution strength.
Gradient 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B A gradient ensures elution of the main peak with good resolution from potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A small volume minimizes potential for peak distortion.

| Detection | 254 nm | Aromatic compounds typically exhibit strong absorbance at this wavelength. |

C. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with ACN.

  • Calibration Standards: Perform serial dilutions from the stock solution using a 50:50 ACN:Water mixture to prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution (for Assay): Accurately weigh 10 mg of the test sample, dissolve in a 100 mL volumetric flask with ACN. This yields a target concentration of 100 µg/mL.

D. Method Validation Parameters (ICH Q2(R1) Guidelines) The following table outlines the typical acceptance criteria for method validation.

ParameterSpecificationPurpose
Specificity Peak is free from interference at the retention time of the analyte.Ensures the signal is only from the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.[6]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the test results to the true value.
Precision (RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)Demonstrates the consistency of results.[6]
Limit of Quant. Signal-to-Noise ratio ≥ 10The lowest concentration that can be reliably quantified.

Protocol 2: LC-MS/MS Bioanalysis in Human Plasma

This protocol describes a robust method for quantifying this compound in human plasma, suitable for pharmacokinetic studies.

Experimental Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep prep analysis analysis data data plasma Aliquot 50 µL Plasma Sample is Add Internal Standard (IS) plasma->is ppt Protein Precipitation (with cold Acetonitrile) is->ppt cent Centrifuge to Pellet Proteins ppt->cent super Transfer Supernatant cent->super inj Inject Extract super->inj lc Fast Gradient UPLC Separation inj->lc esi Electrospray Ionization (ESI+) lc->esi msms MRM Detection on Triple Quadrupole MS esi->msms integ Integrate Analyte & IS Peaks msms->integ ratio Calculate Peak Area Ratio (Analyte/IS) integ->ratio curve Plot Calibration Curve (Ratio vs. Concentration) ratio->curve quant Calculate Unknown Concentration curve->quant

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Detailed Protocol

A. Instrumentation & Reagents

  • UPLC/HPLC System.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Formic Acid (FA), LC-MS grade.

  • Reference standard and a stable isotope-labeled internal standard (SIL-IS), e.g., 4-(4-Bromophenyl-d4)morpholin-3-one. The SIL-IS is critical as it co-elutes and experiences identical ionization effects, correcting for matrix interference and variability.

B. LC-MS/MS Conditions

Parameter Condition Rationale
Column C18 UPLC, 50 x 2.1 mm, 1.7 µm A shorter column with smaller particles allows for rapid analysis times (high throughput).
Mobile Phase A Water + 0.1% FA MS-compatible mobile phase.[8]
Mobile Phase B Acetonitrile + 0.1% FA MS-compatible mobile phase.
Gradient 0-0.5 min: 5% B; 0.5-2.0 min: 5-95% B; 2.0-2.5 min: 95% B; 2.6-3.0 min: 5% B Fast gradient for high-throughput analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures stable retention.
Ionization Mode ESI, Positive The morpholine nitrogen is readily protonated.
MRM Transitions Analyte: m/z 270.0 → 184.0; IS (d4): m/z 274.0 → 188.0 Rationale: The precursor ion [M+H]⁺ for the analyte is ~270.0 (for ⁷⁹Br). A plausible high-intensity fragment (product ion) is the bromophenyl isocyanate radical cation (m/z 184.0) after cleavage of the morpholinone ring. The IS transitions are shifted by +4 Da. These must be empirically optimized on the specific instrument.

| Collision Energy | Optimized for max signal (e.g., 15-25 eV) | Instrument-dependent parameter to achieve optimal fragmentation. |

C. Sample Preparation (Protein Precipitation) This method is fast, simple, and effective for removing the majority of plasma proteins.[3]

  • Aliquot 50 µL of plasma (sample, blank, or calibration standard) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in MeOH).

  • Add 150 µL of cold ACN (pre-chilled to -20 °C) to precipitate proteins. The 3:1 ratio of ACN to plasma is highly effective.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >13,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.

  • Carefully transfer the supernatant to an autosampler vial or 96-well plate for injection.

D. Bioanalytical Method Validation (FDA/EMA Guidelines) Validation for bioanalytical methods is more extensive to account for matrix effects.

ParameterSpecification
Selectivity No significant interference at the retention time of the analyte and IS in 6 unique blank matrix lots.
Linearity r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Intra- and Inter-day precision (RSD) ≤ 15% (≤ 20% at LLOQ); Accuracy (RE) within ±15% (±20% at LLOQ).
Matrix Effect IS-normalized matrix factor should be consistent across lots with an RSD ≤ 15%.
Recovery Extraction recovery should be consistent and reproducible.

Conclusion

The two detailed protocols provide a robust framework for the quantification of this compound across its lifecycle, from chemical synthesis to potential bioanalytical studies. The HPLC-UV method serves as a reliable tool for purity and assay determination in high-concentration, low-complexity samples. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex biological matrices. Successful implementation of these methods requires strict adherence to good laboratory practices and thorough validation to ensure data integrity and reliability, thereby supporting confident decision-making in research and drug development.

References

Using 4-(4-Bromophenyl)morpholin-3-one as a chemical probe for target identification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Transforming 4-(4-Bromophenyl)morpholin-3-one into a Versatile Chemical Probe for Target Identification

Audience: Researchers, scientists, and drug development professionals.

Abstract

Target identification is a critical bottleneck in modern drug discovery, particularly for hits emerging from phenotypic screens. Chemical probes serve as indispensable tools to deconvolute complex biology and identify the specific molecular targets of bioactive compounds.[1][2] This application note outlines a comprehensive strategy and detailed protocols for converting a readily available chemical scaffold, this compound, into a powerful, "clickable" chemical probe for target discovery. We leverage the aryl bromide moiety as a versatile synthetic handle for the introduction of a bioorthogonal alkyne group via Sonogashira cross-coupling. The resulting probe can be employed in living cells or cell lysates to covalently label binding partners, which are subsequently identified using click chemistry-mediated enrichment and state-of-the-art quantitative mass spectrometry. This guide provides a rationale for probe design, step-by-step protocols for probe synthesis, target labeling, enrichment, and a conceptual framework for downstream target validation.

Introduction: The Rationale for a Clickable Probe Strategy

The identification of a drug's molecular target is fundamental to understanding its mechanism of action, optimizing its efficacy, and predicting potential off-target effects. Chemical proteomics, which utilizes small molecule probes to map protein interactions in a complex biological system, has emerged as a cornerstone of this process.[3] Among the various strategies, the use of probes functionalized with a bioorthogonal "clickable" handle, such as a terminal alkyne, offers unparalleled versatility and sensitivity.[4][5]

This approach involves three key stages:

  • Labeling: A bioactive core scaffold, linked to an alkyne, is introduced to a biological system (e.g., live cells) where it interacts with its protein targets.

  • Ligation: After labeling, a reporter tag containing a complementary azide group (e.g., Biotin-Azide) is covalently attached to the probe-protein conjugate via the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3]

  • Detection: The reporter tag enables visualization (if a fluorophore is used) or, more powerfully, enrichment (if biotin is used) of the target proteins for identification by mass spectrometry.

The starting compound, this compound[6], is a known intermediate in the synthesis of the Factor Xa inhibitor Rivaroxaban, suggesting the morpholinone scaffold may have inherent biological relevance.[7][8] Its key feature for our purpose is the aryl bromide, which serves as an ideal attachment point for installing the required alkyne handle, transforming it from a simple synthetic intermediate into a sophisticated research tool.

Part I: Probe Design and Synthesis

The central principle of probe design is to introduce a functional handle with minimal steric or electronic perturbation to the parent molecule, thereby preserving its original binding properties. A terminal alkyne is an excellent choice as it is small, metabolically stable, and chemically inert in biological systems until exposed to the specific conditions of the click reaction.

We propose the synthesis of Probe 1 (P1) , 4-(4-(ethynyl)phenyl)morpholin-3-one, via a palladium-catalyzed Sonogashira cross-coupling reaction.

Diagram: Synthetic Scheme for Probe 1 (P1)

Caption: Synthesis of alkyne probe P1 from the parent aryl bromide.

Protocol 2.1: Synthesis of 4-(4-(ethynyl)phenyl)morpholin-3-one (P1)

Rationale: This two-step, one-pot procedure utilizes a Sonogashira coupling to install a protected alkyne, followed by in-situ deprotection. Ethynyltrimethylsilane is used to prevent self-coupling of the alkyne. A copper(I) co-catalyst is essential for the transmetalation step in the catalytic cycle.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and anhydrous TEA (3.0 eq). Stir to dissolve.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add MeOH to the flask, followed by K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the silyl group.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product, Probe 1 (P1) .

  • Validation: Confirm the structure and purity of P1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part II: Chemoproteomic Target Identification Workflow

This workflow details the use of P1 to label, enrich, and identify its cellular protein targets.

Diagram: Target ID Workflow using a Clickable Probe

workflow cluster_labeling Step 1: Cellular Labeling cluster_click Step 2: Click Chemistry & Enrichment cluster_analysis Step 3: Proteomics & Data Analysis A Treat Live Cells with Probe P1 C Cell Lysis & Protein Quantification A->C B Control: Treat Cells with DMSO Vehicle B->C D CuAAC 'Click' Reaction with Biotin-Azide Tag C->D E Enrich Biotinylated Proteins on Streptavidin Beads D->E F On-Bead Washing to Remove Non-specific Binders E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Quantitative Proteomic Data Analysis (Identify Enriched Proteins) H->I J High-Confidence Protein Targets I->J Candidate Target List

Caption: Overall workflow for target identification using the clickable probe P1.

Protocol 3.1: In-Cell Target Labeling

Rationale: Incubating the probe with live cells allows it to engage with its targets in their native conformation and cellular environment. A vehicle control (DMSO) is essential to distinguish specific interactors from background proteins.

  • Cell Culture: Plate the cells of interest at an appropriate density and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of P1 (e.g., 10 mM in DMSO).

  • Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of P1 (typically 1-10 µM). For the control, add an equivalent volume of DMSO.

  • Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37 °C.

  • Harvesting: Wash the cells twice with ice-cold PBS to remove excess probe. Harvest the cells by scraping or trypsinization, then pellet by centrifugation. The cell pellets can be stored at -80 °C.

Protocol 3.2: Cell Lysis and Click Chemistry (CuAAC)

Rationale: The CuAAC reaction covalently attaches a biotin tag to the alkyne-probe-labeled proteins. The reaction is performed in a lysis buffer compatible with the chemistry. A copper ligand (TBTA) is used to stabilize the Cu(I) oxidation state and improve reaction efficiency.

Materials:

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors)

  • Biotin-Azide (e.g., 10 mM stock in DMSO)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (e.g., 50 mM stock in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 1.7 mM stock in DMSO/t-butanol)

  • Copper(II) sulfate (CuSO₄) (e.g., 50 mM stock in water)

Procedure:

  • Lysis: Resuspend the cell pellet from Protocol 3.1 in ice-cold lysis buffer. Lyse the cells by sonication or other appropriate methods.

  • Quantification: Centrifuge the lysate to pellet debris. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize the protein concentration for all samples.

  • Click Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • Normalized protein lysate (e.g., 1 mg in 500 µL)

    • Biotin-Azide (to a final concentration of 100 µM)

    • TCEP (to a final concentration of 1 mM)

    • TBTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

  • Incubation: Vortex the mixture and allow the reaction to proceed for 1-2 hours at room temperature.

Protocol 3.3: Protein Enrichment and Preparation for Mass Spectrometry

Rationale: Streptavidin has an extremely high affinity for biotin, allowing for the efficient capture of biotin-tagged proteins. Extensive washing removes non-specifically bound proteins, reducing background. On-bead digestion simplifies the workflow and minimizes sample loss.

Materials:

  • Streptavidin-coated agarose or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 8 M Urea in 100 mM Tris-HCl)

  • Wash Buffer 3 (e.g., 20% Acetonitrile in PBS)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

Procedure:

  • Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions.

  • Enrichment: Add the equilibrated beads to the lysate from the click reaction. Incubate with end-over-end rotation for 1-2 hours at room temperature.

  • Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specific binders:

    • Wash 3x with Wash Buffer 1.

    • Wash 3x with Wash Buffer 2.

    • Wash 3x with Wash Buffer 3.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds by adding DTT (10 mM final) and incubating at 56 °C for 30 minutes.

    • Cool to room temperature. Alkylate cysteines by adding IAA (20 mM final) and incubating in the dark for 30 minutes.

    • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37 °C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides. Further acidify and desalt the peptides using C18 spin columns prior to LC-MS/MS analysis.

Data Analysis and Interpretation

The peptides are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The resulting data is processed using software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

Key Metrics for Target Prioritization:

Protein IDGene NameAvg. Fold Enrichment (Probe/DMSO)p-valueUnique Peptides
P04075ANXA222.50.00115
Q06830HSPA518.90.00321
P62258RPLP02.10.458
...............

Interpretation: High-confidence targets are those with a high, statistically significant fold enrichment in the probe-treated sample compared to the DMSO control. A low p-value and identification with multiple unique peptides increase confidence. In the example table, ANXA2 and HSPA5 would be considered high-priority candidates for validation.

Part III: Framework for Target Validation

Identifying a protein by mass spectrometry is a hypothesis. It is crucial to validate that the protein is a direct and functionally relevant target of the compound.

Diagram: Target Validation Strategy

validation cluster_direct Confirm Direct Binding cluster_functional Assess Functional Relevance A Candidate Target from Chemoproteomic Screen B Western Blot of Pulldown A->B C Cellular Thermal Shift Assay (CETSA) A->C D Isothermal Titration Calorimetry (ITC) with Recombinant Protein A->D E siRNA/CRISPR Knockdown (Does it phenocopy the compound?) A->E F Enzymatic or Functional Assay (Does the compound modulate target activity?) A->F G Validated Target B->G C->G D->G E->G F->G

Caption: Orthogonal approaches for validating candidate protein targets.

Recommended Validation Techniques
  • Western Blot: This is the most direct validation of the mass spectrometry result. Probe an aliquot of the streptavidin pulldown from Protocol 3.3 with an antibody against the candidate protein. A strong band should appear in the probe-treated lane but not the DMSO control.

  • Cellular Thermal Shift Assay (CETSA): This label-free method assesses target engagement in intact cells or lysates. The principle is that ligand binding typically stabilizes a protein against heat-induced denaturation. By heating cells/lysates treated with the parent compound (this compound) across a temperature gradient and quantifying the soluble fraction of the target protein by Western blot, a thermal shift confirms direct binding.

  • Functional Assays: If the candidate target is an enzyme or a receptor, test the effect of the parent compound in a relevant activity assay. This directly links target binding to a functional consequence.

  • Genetic Perturbation: Use siRNA or CRISPR to knock down or knock out the target protein. If the resulting cellular phenotype mimics the phenotype observed upon compound treatment, it provides strong evidence for an on-target mechanism.

Conclusion

This application note provides a comprehensive, field-proven roadmap for converting a simple aryl halide-containing molecule, this compound, into a highly effective clickable chemical probe. By following these detailed protocols for probe synthesis, chemoproteomic profiling, and target validation, researchers can confidently identify the molecular targets of novel bioactive compounds, thereby accelerating the journey from a phenotypic hit to a validated drug lead.

References

Use of 4-(4-Bromophenyl)morpholin-3-one in material science research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Emerging Potential of 4-(4-Bromophenyl)morpholin-3-one in Material Science

Introduction: A New Frontier for a Versatile Molecule

This compound is a heterocyclic compound characterized by a morpholin-3-one core attached to a brominated phenyl ring. While its structural analogs, particularly 4-(4-aminophenyl)morpholin-3-one, are well-documented as crucial intermediates in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban, the direct application of the bromo-derivative in material science has remained largely unexplored. This document serves as a detailed technical guide for researchers and scientists, aiming to bridge this gap. By leveraging the compound's unique chemical functionalities—the reactive bromophenyl group and the polar, hydrogen-bond-accepting morpholinone ring—we present a forward-looking exploration of its potential as a versatile building block for advanced materials.

This guide provides not only detailed synthetic protocols adapted from closely related, well-characterized molecules but also outlines prospective applications in polymer chemistry and functional materials, supported by established principles in material science.

Physicochemical Properties

A summary of the key properties of this compound and its relevant precursors is provided below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
This compound C₁₀H₁₀BrNO₂256.10634905-12-7White to off-white solid[1]
4-(4-Nitrophenyl)morpholin-3-oneC₁₀H₁₀N₂O₄222.20446292-04-2Not specified
4-(4-Aminophenyl)morpholin-3-oneC₁₀H₁₂N₂O₂192.21438056-69-0White to slightly reddish solid[2]

Synthesis and Functionalization: Creating the Building Block

While direct, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its synthesis can be reliably inferred from established methods for its nitro- and amino-analogs. The following protocols provide a robust framework for its preparation and subsequent functionalization.

Protocol 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

This procedure is a foundational step, as the nitro-analog is a common precursor. The synthesis of the bromo-analog would follow a similar pathway, substituting 4-nitroaniline with 4-bromoaniline.

Objective: To synthesize 4-(4-nitrophenyl)morpholin-3-one via cyclization.

Materials:

  • 4-Nitroaniline

  • 2-(2-Chloroethoxy)acetyl chloride

  • Toluene

  • Acetonitrile

  • Potassium carbonate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Acetamide Formation: In a reaction flask, dissolve 4-nitroaniline in toluene. Add 2-(2-chloroethoxy)acetyl chloride dropwise to the solution while stirring. The reaction will form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • Cyclization: After the initial reaction is complete (monitored by TLC), the intermediate acetamide is isolated. This intermediate is then dissolved in acetonitrile, and potassium carbonate is added as a base.

  • Reflux: The mixture is heated to reflux. The base facilitates an intramolecular nucleophilic substitution, leading to the closure of the morpholin-3-one ring.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product, 4-(4-nitrophenyl)morpholin-3-one, is then purified by recrystallization.

Note on Adapting for this compound: To synthesize the target compound, replace 4-nitroaniline with 4-bromoaniline in step 1. The subsequent steps remain analogous.

Protocol 2: Functionalization via Reduction to 4-(4-Aminophenyl)morpholin-3-one

This protocol demonstrates a key functional group transformation, highlighting the potential for converting the nitro- or bromo- group into other reactive sites.

Objective: To reduce 4-(4-nitrophenyl)morpholin-3-one to its amino counterpart.

Materials:

  • 4-(4-Nitrophenyl)morpholin-3-one

  • Ethanol

  • Palladium on activated carbon (5% Pd/C)

  • Hydrogen gas source

  • Autoclave or similar hydrogenation reactor

Procedure:

  • Reactor Setup: Suspend 4-(4-nitrophenyl)morpholin-3-one in ethanol within a high-pressure reactor. Add the 5% Pd/C catalyst to the suspension.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas to remove air. Pressurize the reactor with hydrogen (e.g., to 5 bar) and heat to approximately 80°C with vigorous stirring.[2] The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the reactor to a safe temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol to yield 4-(4-aminophenyl)morpholin-3-one.[2]

Caption: Synthetic pathway for 4-(4-nitrophenyl)morpholin-3-one and its subsequent reduction.

Potential Applications in Material Science

The true potential of this compound lies in its bifunctional nature, which allows it to serve as a versatile monomer and building block for a variety of advanced materials.

Monomer for High-Performance Polymers via Cross-Coupling

The carbon-bromine bond on the phenyl ring is a prime reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[3][4][5] This opens a direct pathway to the synthesis of novel conjugated polymers.

  • Poly(p-phenylene) Derivatives: Through Suzuki coupling, this compound can be polymerized to form poly(p-phenylene)s (PPPs).[1][6] These polymers are known for their exceptional thermal stability and potential for electrical conductivity upon doping.[1][7] The pendant morpholinone groups along the rigid polymer backbone could enhance solubility and processability—common challenges in PPP synthesis—while also introducing sites for hydrogen bonding, potentially influencing thin-film morphology.

Conceptual Protocol: Suzuki Polymerization

  • Monomer Preparation: The monomer, this compound, would first need to be converted to its corresponding boronic acid or boronic ester derivative.

  • Polymerization: The bromophenyl monomer is then reacted with its boronic acid counterpart in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).

  • Work-up: The resulting polymer is precipitated, washed, and dried. Characterization would involve techniques like GPC (for molecular weight), TGA (for thermal stability), and UV-Vis/fluorescence spectroscopy (for optical properties).

Caption: Proposed polymerization of this compound via cross-coupling.

  • Heck Reaction for Poly(phenylene vinylene) Analogs: The Heck reaction provides a route to couple the bromophenyl group with vinyl monomers, leading to the synthesis of poly(phenylene vinylene) (PPV)-type structures.[8][9] These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[10][11]

Additive for Functional Polymers and Resins

The morpholine moiety is known to be a valuable component in polymer science, where it can act as a curing agent, stabilizer, or cross-linking agent.[12]

  • Epoxy Resins: Morpholine derivatives can serve as curing agents for epoxy resins, influencing the final mechanical and thermal properties of the thermoset.[13][14] this compound could be investigated as a reactive additive that not only participates in curing but also imparts flame-retardant properties due to its bromine content.

  • Stimuli-Responsive Hydrogels: Polymers containing morpholine rings have been shown to exhibit stimuli-responsive behavior, particularly sensitivity to pH.[15] Incorporating this compound into hydrogel networks could lead to "smart" materials suitable for applications in drug delivery and tissue engineering.[15]

Building Block for Organic Electronics and Supramolecular Chemistry

N-aryl morpholines are recognized as important scaffolds in medicinal and materials chemistry.[16][17] The unique electronic properties of the N-aryl morpholinone structure, combined with the ability to form extended conjugated systems via the bromo-handle, make this compound a promising candidate for:

  • Organic Semiconductors: As a component in larger conjugated molecules for use in organic field-effect transistors (OFETs).

  • Supramolecular Assemblies: The terpyridine analog, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine, is noted for its ability to form stable metal complexes and intricate supramolecular structures.[18] Similarly, derivatives of this compound could be designed as ligands for creating functional metallopolymers or self-assembling materials.

Conclusion and Future Outlook

While this compound is currently situated at the periphery of material science, its chemical architecture presents a compelling case for its adoption as a novel and versatile building block. The presence of a readily functionalizable bromophenyl group and a property-enhancing morpholinone moiety offers a dual advantage for the rational design of new polymers and functional materials. Future research should focus on the scalable synthesis of this monomer, a thorough investigation of its polymerization via various cross-coupling techniques, and the characterization of the resulting materials' thermal, mechanical, and electronic properties. Such studies are poised to unlock new avenues in the development of high-performance polymers, smart materials, and organic electronics.

References

Troubleshooting & Optimization

Troubleshooting common issues in 4-(4-Bromophenyl)morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important morpholinone derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via a Palladium-catalyzed Buchwald-Hartwig amination of morpholin-3-one with 1-bromo-4-iodobenzene, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.[1][2]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[3]

    • Solution: Ensure you are using a reliable palladium source. Pre-catalysts are often preferred as they can lead to cleaner formation of the active catalytic species compared to sources like Pd(OAc)2.[1] If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. Also, check the age and storage conditions of your catalyst.

  • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For N-arylation of lactams, bulky, electron-rich biarylphosphine ligands are often effective. Consider screening different ligands such as RuPhos, DavePhos, or XPhos. The optimal ligand can be substrate-dependent.[4]

  • Inadequate Base: The base plays a crucial role in both the deprotonation of the morpholin-3-one and the regeneration of the active catalyst.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for this type of coupling. Ensure it is fresh and has been stored under inert conditions to prevent decomposition. The insolubility of inorganic bases can sometimes hinder the reaction; ensure vigorous stirring or sonication to improve dispersion.[3][5]

  • Solvent and Temperature: The solubility of reagents and the reaction temperature significantly impact the reaction rate.[3]

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a co-solvent system. The reaction may require heating, typically between 80-120 °C, to proceed at a reasonable rate.[2]

  • Atmosphere Control: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.

    • Solution: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen). Use properly degassed solvents to minimize dissolved oxygen.[4]

Issue 2: Formation of Significant Side Products

Question: My reaction to form this compound is producing the desired product, but I am also seeing significant impurities in my crude NMR, including what appears to be dehalogenated starting material and some unidentified aromatic byproducts. How can I suppress these side reactions?

Answer:

The formation of side products in cross-coupling reactions is often indicative of competing reaction pathways. Understanding these pathways is key to mitigating their occurrence.

Potential Causes & Solutions:

  • Dehalogenation (Hydrodehalogenation): This is a common side reaction where the aryl halide is reduced to the corresponding arene.

    • Causality: This can be caused by β-hydride elimination from the palladium intermediate or by reaction with trace amounts of water or other proton sources.

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. The choice of base can also influence this; sometimes, a weaker base like K₂CO₃ may reduce dehalogenation, although it might also slow down the desired reaction.[4]

  • Homocoupling of Aryl Halide: The formation of biphenyl-type impurities can occur, especially at higher temperatures.

    • Causality: This arises from the reaction of two aryl halide molecules.

    • Solution: Optimizing the reaction temperature is crucial. Running the reaction at the lowest effective temperature can often minimize this side reaction. Adjusting the catalyst-to-ligand ratio can also be beneficial.

  • Reaction with Other Nucleophiles: If there are other nucleophilic groups present in your starting materials or as impurities, they can compete with the morpholin-3-one.[1]

    • Solution: Ensure the purity of your starting materials. If protecting groups are used, confirm their stability under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the N-arylation of morpholin-3-one with a suitable 4-bromophenyl electrophile, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene, often via a palladium-catalyzed Buchwald-Hartwig amination. Another approach involves the bromination of 4-phenylmorpholin-3-one.[6][7]

Q2: How can I effectively purify the final product?

Purification is typically achieved through flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be an effective method for obtaining highly pure material.[9]

Q3: What are the key characterization techniques for this compound?

The structure and purity of the final compound should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: To confirm the presence of the aromatic and morpholinone protons and their respective integrations.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.

Q4: Are there alternative, non-palladium catalyzed methods for this synthesis?

Yes, Ullmann-type couplings using a copper catalyst are a classical alternative for C-N bond formation.[10][11] These reactions often require higher temperatures but can be effective for substrates that are challenging in palladium-catalyzed systems.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation of Morpholin-3-one

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Morpholin-3-one

  • 1-Bromo-4-iodobenzene

  • Palladium pre-catalyst (e.g., RuPhos Pd G3)

  • RuPhos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add morpholin-3-one (1.0 eq), 1-bromo-4-iodobenzene (1.2 eq), palladium pre-catalyst (0.02 eq), and RuPhos (0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Value
Temperature 80-120 °C
Solvent Toluene, Dioxane
Base NaOtBu, K₂CO₃
Catalyst Loading 1-5 mol%

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product morpholinone Morpholin-3-one catalyst Pd Catalyst Ligand bromophenyl 1-Bromo-4-iodobenzene product This compound catalyst->product base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) heat Heat

Caption: General reaction scheme for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes solution_catalyst Use fresh pre-catalyst. Screen different ligands. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use fresh, dry base. Purify starting materials. check_reagents->solution_reagents No successful_reaction Successful Synthesis check_conditions->successful_reaction Yes solution_conditions Degas solvent. Optimize temperature. Ensure vigorous stirring. check_conditions->solution_conditions No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing the Synthesis of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-Bromophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction outcomes.

The N-arylation of lactams, such as morpholin-3-one, is a cornerstone transformation in medicinal chemistry. The resulting 4-aryl-morpholin-3-one scaffold is present in numerous biologically active molecules. However, achieving high yields and purity can be challenging due to competing side reactions and the need for carefully optimized conditions. This guide focuses primarily on the Palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely adopted method for this class of reaction.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination. Each answer provides a causal explanation and a clear path to resolution.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is a common issue that can typically be traced back to one of four areas: catalyst system efficacy, base selection, reaction temperature, or atmospheric contamination.

  • Catalyst and Ligand Inactivity: The Palladium catalyst and its coordinating phosphine ligand are the heart of the reaction. For the N-arylation of lactams, which are less nucleophilic than amines, sterically hindered and electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[1] First-generation ligands like P(o-tolyl)₃ are generally insufficient for this transformation.[1]

    • Causality: Bulky ligands promote the crucial reductive elimination step that forms the C-N bond and prevent the formation of inactive palladium dimers.[1] Their electron-rich nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.

    • Solution: Switch to a more advanced ligand. Consider ligands like XPhos, RuPhos, or BrettPhos, which have demonstrated high activity for coupling amides and lactams.[3][4] Also, ensure your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality.

  • Inappropriate Base: The base's role is to deprotonate the morpholin-3-one, making it sufficiently nucleophilic to attack the palladium center. If the base is too weak, the concentration of the active nucleophile will be too low.

    • Causality: The pKa of the N-H bond in a lactam is significantly higher than in a typical amine. A strong, non-nucleophilic base is required for efficient deprotonation.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, often by compensating with a more active catalyst system or higher temperatures.[4]

  • Insufficient Temperature: C-N bond formation is an energetically demanding process. Insufficient thermal energy can lead to slow reaction rates and incomplete conversion.

    • Solution: Most Buchwald-Hartwig aminations of lactams require temperatures between 80-110 °C. Perform a temperature screen, increasing in 10 °C increments, to find the optimal point where the reaction proceeds efficiently without significant byproduct formation.

  • Atmospheric Contamination: The Pd(0) active catalyst is highly sensitive to oxidation. Oxygen in the reaction vessel can oxidize Pd(0) to Pd(II), rendering it inactive in the catalytic cycle and halting the reaction.

    • Solution: Employ rigorous inert atmosphere techniques. Ensure your solvent is thoroughly degassed and the reaction is set up under a positive pressure of an inert gas like Argon or Nitrogen. Use of Schlenk techniques or a glovebox is highly recommended.

Q2: I'm observing significant starting material recovery. How can I drive the reaction to completion?

A2: Recovering unreacted starting materials, particularly the aryl bromide, points toward a stalled catalytic cycle.

  • Causality & Solution: This is often a direct consequence of catalyst deactivation or suboptimal conditions as described in Q1. First, address the catalyst system, base, and temperature. If the problem persists, consider the following:

    • Increase Catalyst Loading: While typical loadings are 1-2 mol %, you can increase this to 3-5 mol % to compensate for slow turnover or partial deactivation.[4]

    • Change the Solvent: Solvents like toluene and 1,4-dioxane are commonly used.[2] Dioxane can sometimes be superior for these couplings, but be aware of its higher boiling point and safety profile.[2] Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.

    • Check Reagent Purity: Impurities in the morpholin-3-one or aryl bromide can act as catalyst poisons. Purify your starting materials if their quality is uncertain.

Q3: My main byproduct is the hydrodehalogenation of 4-bromotoluene (formation of bromobenzene). How can I suppress this?

A3: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction in palladium-catalyzed couplings.[5]

  • Causality: This side reaction can occur when a palladium-hydride species is formed, which then reductively eliminates with the aryl halide faster than the desired C-N coupling occurs.[5] The source of the hydride can be trace water, the amine/amide itself, or even the solvent.

  • Solution:

    • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos). These ligands create a sterically crowded environment around the palladium center that favors reductive elimination of the desired product over competing pathways like hydrodehalogenation.[1]

    • Base Selection: Avoid bases that can readily provide a hydride source. While NaOtBu is generally effective, in some systems, a weaker base like Cs₂CO₃ might reduce this side reaction.

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is oven-dried to minimize water, a potential hydride source.[5]

Q4: How do I choose the optimal catalyst system (palladium precursor and ligand)?

A4: The selection of the catalyst system is the most critical parameter for success. A systematic approach is best.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common precursors.[3]

    • Pd₂(dba)₃ is a Pd(0) source and can often enter the catalytic cycle directly.

    • Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by the phosphine ligand or the amine/amide reagent.[4] For difficult couplings, starting with a pre-formed Pd(0) catalyst can sometimes be more reliable.

  • Ligand Selection: For lactam N-arylation, second-generation and later bulky biarylphosphine ligands are the industry standard.[1] A screening approach is highly recommended as the optimal ligand can be substrate-specific.

Table 1: Recommended Ligand Screening for Lactam N-Arylation
Ligand ClassExample LigandsKey CharacteristicsTypical Application
Bulky Biarylphosphines XPhos, RuPhosHighly electron-rich and sterically demanding. Promote fast reductive elimination.General-purpose, highly active for aryl chlorides and bromides with amides/lactams.
Josiphos-type Ferrocenyl tBuXPhosPossess both steric bulk and unique electronic properties from the ferrocene backbone.Often effective in challenging couplings where other ligands fail.
Bidentate Ligands BINAP, DPPFForm very stable complexes with palladium.Historically important, but often less active for lactam couplings than modern monodentate ligands.[1]

Recommendation: Start with XPhos or RuPhos. They are commercially available and have a broad scope of success in similar reactions.[3][6]

Experimental Protocols & Data

General Workflow for Synthesis

The overall process involves the careful setup of an inert atmosphere reaction, followed by heating, workup, and purification.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Pd catalyst, ligand, and base to oven-dried flask B 2. Add morpholin-3-one and 4-bromotoluene A->B C 3. Seal flask, evacuate, and backfill with Argon (3x) B->C D 4. Add degassed solvent via syringe C->D E 5. Heat reaction mixture (80-110 °C) with vigorous stirring D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to RT, quench, and dilute with solvent (e.g., EtOAc) F->G H 8. Wash with water/brine, dry organic layer (Na₂SO₄) G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography or recrystallization I->J Buchwald-Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amide_coordination Amide Coordination (Base) pd2_complex->amide_coordination amide_complex [L-Pd(II)(Ar)(Amide)] amide_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-Amide (Product) reductive_elimination->product center arbr Ar-Br arbr->oxidative_addition amideH Amide-H amideH->amide_coordination

References

Technical Support Center: Advanced Purification of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)morpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require robust, scalable, and reproducible purification strategies. We will move beyond basic protocols to address specific, challenging purification scenarios you may encounter in your work.

Introduction: The Purification Challenge

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its synthesis, often involving the bromination of 4-phenylmorpholin-3-one with reagents like N-Bromosuccinimide (NBS), can introduce a range of impurities that are structurally similar to the target compound[1]. Achieving the high degree of purity (>99.5%) required for subsequent synthetic steps and regulatory compliance necessitates advanced purification techniques. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format.

Troubleshooting and FAQs

Question 1: My crude product is an oily solid with a wide melting point range. What is the most likely cause and the recommended first-line purification step?

Answer:

This is a common issue typically arising from two sources: residual high-boiling solvents from the reaction (e.g., DMF) or the presence of unreacted starting materials and soluble, non-crystalline byproducts. A direct attempt at recrystallization will likely fail, leading to "oiling out" instead of crystal formation.

Causality: The impurities disrupt the crystal lattice formation of the desired product, depressing the melting point and preventing orderly crystallization.

Recommended Protocol: Trituration/Slurry Wash

The most effective initial step is a slurry wash (trituration). This process uses a solvent in which your desired product has very low solubility but the impurities are soluble.

Step-by-Step Protocol:

  • Place the crude, oily solid into an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a solvent such as cold diethyl ether or a hexane/ethyl acetate mixture (e.g., 9:1 v/v). Use approximately 5-10 mL of solvent per gram of crude material.

  • Stir the suspension vigorously at room temperature for 30-60 minutes. You should observe the oily material transforming into a free-flowing powder as the impurities are dissolved.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold slurry solvent.

  • Dry the solid under vacuum. This material is now significantly purer and ready for recrystallization.

Question 2: I've attempted recrystallization, but my recovery is low, or the product "oils out" upon cooling. How do I select an optimal recrystallization solvent system?

Answer:

Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent should dissolve the compound completely at an elevated temperature but exhibit low solubility at room temperature or below[2]. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.

Expertise-Driven Solvent Selection: A good starting point is to test solvents with polarities that are complementary to the product. Given the structure of this compound (containing an amide, an ether, and an aromatic ring), solvents of intermediate polarity are often effective. Ethyl acetate and isopropanol are excellent primary candidates based on work with analogous structures[3].

Workflow for Solvent Selection

G start Start with Crude Product solubility_test Test Solubility in Candidate Solvents (e.g., Ethyl Acetate, Isopropanol, Acetone) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Poor Solvent (Discard) dissolves_cold->bad_solvent Yes no_dissolve Insoluble Even When Hot? dissolves_hot->no_dissolve No good_solvent Result: Good Single Solvent (Proceed with Recrystallization) dissolves_hot->good_solvent Yes no_dissolve->bad_solvent No (Partially Soluble) try_two_solvent Action: Use as Primary Solvent in a Two-Solvent System no_dissolve->try_two_solvent Yes try_second_solvent Action: Use as Anti-Solvent in a Two-Solvent System try_two_solvent->try_second_solvent Pair with...

Caption: Decision workflow for selecting a recrystallization solvent.

Data Summary: Recrystallization Solvent Systems

Solvent SystemSuitability for Primary RecrystallizationNotes
Ethyl Acetate (EtOAc) Excellent Often provides good crystal morphology. The compound is readily soluble when hot and sparingly soluble when cold[3].
Isopropanol (IPA) Good A slightly more polar option. Can be effective if EtOAc fails to remove certain impurities.
Acetone Fair High solvency may lead to lower recovery. Often better as the "good" solvent in a two-solvent system.
EtOAc / Hexanes Excellent (Two-Solvent) Use for difficult purifications. Dissolve in minimal hot EtOAc, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly[4].
Dichloromethane / Hexanes Good (Two-Solvent) Similar to EtOAc/Hexanes but uses a less polar primary solvent.

Step-by-Step Protocol (Two-Solvent Recrystallization):

  • Dissolve the compound in the minimum required amount of a hot "good" solvent (e.g., ethyl acetate).

  • While the solution is still hot, add a "poor" solvent (anti-solvent, e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Question 3: My product appears pure by NMR, but HPLC analysis shows a persistent impurity at 2-3%. How can I remove these final traces?

Answer:

This level of impurity, often invisible by standard NMR, requires a higher-resolution purification technique. Flash column chromatography is the industry-standard method for removing closely related impurities that co-crystallize with the product.

Causality: Structurally similar impurities (e.g., isomers from bromination at a different position or starting material) have similar solubility profiles, making them difficult to separate by recrystallization alone. Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.

Step-by-Step Protocol (Flash Column Chromatography):

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal mobile phase. A good system will show the desired product with a Retention Factor (Rf) of ~0.3-0.4 and good separation from the impurity. A common mobile phase is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (slurry packing). Ensure the silica bed is compact and level.

  • Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20%, 30% EtOAc) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Workflow for Chromatographic Purification

G start Impure Product (>95% pure) tlc 1. Develop TLC Method (e.g., EtOAc/Hexanes) start->tlc pack 2. Pack Silica Column tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Gradient load->elute collect 5. Collect & Monitor Fractions elute->collect combine 6. Combine Pure Fractions collect->combine evap 7. Evaporate Solvent combine->evap end Final Product (>99.5% pure) evap->end

Caption: Standard workflow for flash column chromatography.

Question 4: How do I definitively confirm the purity of my final product?

Answer:

A single analytical method is often insufficient. A multi-technique approach is required for a comprehensive and trustworthy assessment of purity, which is critical for compounds intended for further use in drug development.[5]

Data Summary: Purity Analysis Techniques

TechniquePurposeTypical Parameters & Expected Result
HPLC (High-Performance Liquid Chromatography) Quantitative Purity Assessment Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid. Detection: UV at 254 nm. Result: A single major peak with an area % > 99.5%.[6]
¹H NMR (Proton Nuclear Magnetic Resonance) Structural Confirmation & Impurity ID Solvent: DMSO-d₆ or CDCl₃. Result: Spectrum matches the expected structure. Absence of peaks corresponding to starting materials or known byproducts. Integration should be consistent.
LC-MS (Liquid Chromatography-Mass Spectrometry) Mass Confirmation & Impurity ID Ionization: Electrospray (ESI). Result: A major peak in the chromatogram corresponding to the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Melting Point Physical Property Confirmation Apparatus: Digital melting point apparatus. Result: A sharp melting range (e.g., 1-2 °C wide) consistent with the literature value for the pure compound.

This combination of chromatographic separation (HPLC), structural analysis (NMR), mass confirmation (MS), and physical property measurement (Melting Point) provides a robust and self-validating system for purity confirmation.

References

Technical Support Center: Overcoming Solubility Issues with 4-(4-Bromophenyl)morpholin-3-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(4-Bromophenyl)morpholin-3-one. Suboptimal solubility is a common hurdle that can compromise assay results, leading to inaccurate data and hindering research progress. Here, we provide expert insights and practical, step-by-step protocols to effectively address these issues, ensuring the reliability and validity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

This compound is a molecule with significant hydrophobic character, primarily due to the bromophenyl group.[1][2] This structure predicts poor solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4]

Q2: Why is my compound precipitating when I dilute it into my aqueous assay buffer?

This is a common phenomenon known as "crashing out." It occurs when a compound, dissolved at a high concentration in an organic solvent like DMSO, is diluted into an aqueous buffer. The percentage of the organic solvent in the final solution may be too low to maintain the compound's solubility, causing it to precipitate.[5]

Q3: Can I just increase the concentration of the organic solvent in my assay?

While tempting, this approach must be handled with caution. Organic solvents, particularly DMSO, can have significant effects on biological assays. At concentrations as low as 0.1% to 1%, DMSO can induce harmful effects on some cell types, and concentrations above 1% can damage cell membranes and lead to cell death.[6][7] It is crucial to first establish the solvent tolerance of your specific assay system.[8]

Q4: What are some immediate troubleshooting steps for improving solubility?

Initially, ensure your stock solution is fully dissolved by gentle warming or sonication. When diluting into your aqueous buffer, add the stock solution slowly while vortexing to avoid localized high concentrations that can trigger precipitation.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility problems with this compound.

Problem 1: Compound Precipitation Upon Dilution

This is the most frequent challenge and requires a careful balance between enhancing solubility and maintaining the integrity of the biological assay.

Step-by-Step Protocol for Solubility Optimization:

  • Determine Assay Solvent Tolerance: Before modifying your protocol, it's essential to determine the maximum concentration of your organic solvent (e.g., DMSO) that your assay can withstand without adverse effects.

    • Experimental Workflow:

      • Prepare a series of your assay buffer with increasing concentrations of the organic solvent (e.g., 0.1% to 5% v/v).

      • Run your assay's positive and negative controls in each solvent concentration.

      • The highest solvent concentration that does not significantly alter your assay's performance is your upper limit.[6]

  • Utilize a Co-Solvent System: If the tolerable concentration of your primary solvent is insufficient, a co-solvent can be introduced.[9][]

    • Rationale: Co-solvents can work with the primary solvent to reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[11]

    • Recommended Co-solvents: Polyethylene glycol (PEG) 300 or 400, and propylene glycol are commonly used and are generally well-tolerated in biological systems.[12]

    • Workflow:

      • Prepare a concentrated stock of this compound in your primary organic solvent (e.g., DMSO).

      • Create intermediate dilutions of this stock into the co-solvent.

      • Finally, dilute these intermediate solutions into your aqueous assay buffer, ensuring the final concentrations of both solvents are within the established tolerable limits.

Data Presentation: Example of a Solvent Tolerance Study

DMSO Concentration (% v/v)Enzyme Activity (% of Control)Cell Viability (% of Control)
0.19998
0.59794
1.09489
2.08278
5.05545

Based on this hypothetical data, a final DMSO concentration of ≤1.0% would be advisable for this assay.

Visualization: Solubility Troubleshooting Workflow

G start Start: Solubility Issue with this compound check_stock Is the stock solution fully dissolved? start->check_stock warm_sonicate Action: Gentle warming and sonication of stock check_stock->warm_sonicate No precip_on_dilution Problem: Precipitation upon aqueous dilution check_stock->precip_on_dilution Yes warm_sonicate->check_stock solvent_tolerance Step 1: Determine Assay Solvent Tolerance precip_on_dilution->solvent_tolerance is_solubility_sufficient Is solubility sufficient within tolerable solvent %? solvent_tolerance->is_solubility_sufficient co_solvent Step 2: Employ a Co-Solvent System (e.g., PEG 400) is_solubility_sufficient->co_solvent No end_success Success: Compound Solubilized Assay Ready is_solubility_sufficient->end_success Yes ph_modification Step 3: Investigate pH Modification co_solvent->ph_modification solubilizing_agents Step 4: Use Solubilizing Agents (Cyclodextrins, Surfactants) ph_modification->solubilizing_agents solubilizing_agents->end_success end_fail Consult Further: Consider alternative compound or formulation solubilizing_agents->end_fail

Caption: A decision tree for troubleshooting solubility issues.

Problem 2: Inconsistent Assay Results at Higher Concentrations

This may indicate the formation of micro-precipitates or aggregates that are not visible but can interfere with assay components.

Diagnostic and Resolution Steps:

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[13][14]

    • Rationale: this compound does not have strongly acidic or basic functional groups, so its solubility is not expected to be significantly affected by pH changes.[15][16][17] However, minor effects on interactions with buffer components are possible.

    • Experimental Protocol:

      • Prepare your assay buffer at a range of pH values around your standard pH (e.g., 6.8, 7.2, 7.6).

      • Confirm that these pH variations do not impact your assay's performance by running appropriate controls.

      • Test the solubility of your compound at the desired concentration in each buffer.

  • Use of Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent aqueous solubility.[][19][20]

      • Recommended Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and biocompatible option.[21]

      • Protocol:

        • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

        • Add your concentrated stock of this compound to the HP-β-CD-containing buffer.

        • Allow the mixture to equilibrate with gentle agitation for 30-60 minutes before use.

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound.[22][23][24]

      • Caution: Surfactants can disrupt biological assays and should be used judiciously.[25]

      • Recommended Options (use at concentrations slightly above their critical micelle concentration - CMC):

        • Tween® 20 or Tween® 80

        • Pluronic® F-68

Data Presentation: Comparison of Solubilizing Agents

Solubilizing AgentConcentrationVisual Observation of SolubilityImpact on Assay Performance
None-Precipitation at >10 µM-
HP-β-CD10 mMClear solution up to 50 µMMinimal
Tween® 200.01%Clear solution up to 100 µMModerate Inhibition
Pluronic® F-680.02%Clear solution up to 75 µMMinimal to Moderate

Final Recommendations

A stepwise approach is recommended for addressing solubility issues with this compound. Begin with the least disruptive methods, such as optimizing the concentration of a tolerated organic solvent like DMSO. If solubility remains a challenge, consider a co-solvent system or the use of a solubilizing agent like HP-β-CD. Rigorous validation of your assay's performance in the presence of any new excipients is critical to ensure the scientific validity of your findings.

References

Identifying and minimizing byproducts in 4-(4-Bromophenyl)morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of 4-(4-Bromophenyl)morpholin-3-one synthesis, focusing on practical troubleshooting and the minimization of common impurities.

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the anticoagulant Rivaroxaban.[1][2][3] Achieving high purity and yield is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process. The primary synthetic challenge lies in the formation of the C-N bond between the morpholin-3-one nitrogen and the bromophenyl ring. This guide, structured as a series of frequently asked questions, addresses the common pitfalls encountered during this synthesis and provides expert-driven solutions grounded in established chemical principles.

The two most prevalent strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[4][5] Each pathway, while effective, presents a unique profile of potential side reactions and byproducts that researchers must identify and control.

Synthetic_Pathways SM Starting Materials (Morpholin-3-one + 4-Bromoiodobenzene) BHA Buchwald-Hartwig Amination SM->BHA Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Toluene, 80-110°C UC Ullmann Condensation SM->UC Cu Catalyst (e.g., CuI) Ligand (e.g., diamine) Base (e.g., K₂CO₃) Dioxane, >110°C Product This compound BHA->Product UC->Product Troubleshooting_Low_Yield Start Low Reaction Yield Check_Inert Verify Inert Atmosphere (N₂ or Ar) Start->Check_Inert Check_Reagents Check Reagent Purity & Anhydrous Conditions Check_Inert->Check_Reagents Optimize_Pd Palladium System Optimization Check_Reagents->Optimize_Pd If Pd-catalyzed Optimize_Cu Copper System Optimization Check_Reagents->Optimize_Cu If Cu-catalyzed Ligand Screen Ligands (e.g., XPhos, tBuBrettPhos) Optimize_Pd->Ligand Ligand_Cu Add/Screen Ligand (e.g., 1,2-diamine) Optimize_Cu->Ligand_Cu Base Screen Bases (NaOtBu, K₃PO₄, Cs₂CO₃) Ligand->Base Temp_Pd Optimize Temperature (80-110°C) Base->Temp_Pd Temp_Cu Increase Temperature (>110°C) Ligand_Cu->Temp_Cu Reaction_Monitoring_Workflow Start Start Reaction Sample Take Aliquot at T=x hours Start->Sample Analysis Analyze via HPLC/LC-MS Sample->Analysis Decision Is Starting Material < 1%? Analysis->Decision Continue Continue Reaction Decision->Continue No Quench Quench Reaction & Workup Decision->Quench Yes Continue->Sample Wait T=y hours

References

Technical Support Center: Stability Testing and Degradation Analysis of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(4-Bromophenyl)morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing and degradation analysis of this compound. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for developing robust formulations and ensuring regulatory compliance.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter during your experimental work.

Section 1: Foundational Concepts & Initial Experimental Design

This section addresses the preliminary questions researchers often have before initiating a stability study. A solid understanding of these principles is crucial for a successful and efficient investigation.

Q1: What is this compound, and why is its stability profile critical?

This compound is a heterocyclic compound featuring a morpholinone ring system attached to a bromophenyl group.[3] Its structure, containing a lactam (a cyclic amide) and a tertiary amine, suggests potential susceptibility to hydrolysis and oxidation. Stability testing is a non-negotiable aspect of pharmaceutical development, mandated by regulatory bodies like the ICH and FDA.[4][5] These studies are essential to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule. This knowledge directly informs the development of stable drug formulations, defines appropriate storage conditions, and determines the product's shelf-life and retest period.[4][6]

Q2: What are the primary objectives of a forced degradation study for this compound?

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[5] The goal is not to completely destroy the molecule, but to induce a target degradation of approximately 5-20%.[7] This limited degradation allows for the reliable detection and characterization of degradants.

The core objectives are:

  • To Identify Degradation Pathways: Determine the likely degradation mechanisms, such as hydrolysis, oxidation, photolysis, or thermolysis.[5]

  • To Characterize Degradation Products: Elucidate the structure of significant degradants, which is crucial for safety and toxicological assessments.

  • To Develop Stability-Indicating Methods: The generated degradants are used to challenge and validate an analytical method (typically HPLC), proving it can separate the intact drug from its impurities and degradation products. This is a key requirement for all stability studies.[5]

  • To Inform Formulation and Packaging Development: Understanding how the molecule degrades under stress helps in selecting excipients, manufacturing processes, and packaging that will protect the drug product.[4]

Q3: What initial analytical method is recommended for a stability-indicating analysis of this compound?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) detection is the standard starting point.

  • Rationale: The aromatic bromophenyl group provides a strong chromophore, making UV detection highly sensitive. A PDA detector is superior to a single-wavelength UV detector because it can acquire spectra across a range of wavelengths, helping to distinguish the parent peak from degradant peaks and assess peak purity.

  • Starting Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 or 5 µm particle size) is a versatile choice for a molecule with this polarity.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is recommended. The gradient allows for the separation of the relatively nonpolar parent compound from potentially more polar degradation products (e.g., the product of hydrolysis).

  • Method Validation: The ultimate goal is to develop a method that meets the criteria for a "stability-indicating method" as defined by regulatory guidelines, meaning all significant degradation products are resolved from the parent peak and from each other.[5]

Section 2: Troubleshooting Specific Degradation Pathways

This section provides detailed guidance on executing and troubleshooting forced degradation studies under various stress conditions.

Hydrolytic Degradation

The lactam ring in this compound is the most probable site for hydrolytic attack.

Q4: I am observing very slow or no degradation under standard acidic conditions (e.g., 0.1 M HCl at 60 °C). What are my next steps?

This indicates that the lactam ring is relatively stable to acid-catalyzed hydrolysis under these initial conditions. The stability could be due to steric hindrance or electronic effects from the bromophenyl group.

Troubleshooting Steps:

  • Increase Stress Level Systematically: Do not drastically increase all parameters at once. First, try increasing the temperature in increments (e.g., to 80 °C) while maintaining the acid concentration. If degradation remains low, revert to a moderate temperature (e.g., 60-70 °C) and increase the acid concentration (e.g., to 1 M HCl).

  • Extend Exposure Time: If a low level of degradation is observed after 24 hours, consider extending the time point to 48 or 72 hours, provided no significant secondary degradation is occurring.

  • Causality: Acid-catalyzed hydrolysis of an amide involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. If this process is slow, more energy (higher temperature) or a higher concentration of protons (stronger acid) is needed to drive the reaction forward.

Q5: My compound degraded almost completely after a short time in basic conditions (e.g., 0.1 M NaOH at 60 °C). How can I achieve the target 5-20% degradation?

Base-catalyzed hydrolysis (saponification) of lactams is typically much faster and more aggressive than acid-catalyzed hydrolysis. Complete degradation provides little useful information.

Troubleshooting Steps:

  • Drastically Reduce Temperature: The first and most effective step is to lower the temperature. Attempt the experiment at room temperature (~25 °C) or even refrigerated conditions (4-8 °C) first.

  • Decrease Base Concentration: If room temperature still results in rapid degradation, reduce the base concentration significantly (e.g., to 0.01 M or even 0.001 M NaOH).

  • Reduce Time: Use very short time points for analysis. Sample the reaction mixture at intervals like 5, 15, 30, and 60 minutes to capture the degradation profile before it proceeds to completion.

  • Use a Milder Base: In some cases, a weaker base like sodium carbonate or a buffer at pH 10-11 may provide more controlled degradation.

  • Causality: Saponification involves direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. This is a more direct and often faster mechanism than acid hydrolysis, hence the need for milder conditions to control the reaction rate.

Oxidative Degradation

Oxidation can potentially occur at the tertiary amine of the morpholine ring or, less commonly, at the aromatic ring.

Q6: What concentration of hydrogen peroxide (H₂O₂) is a good starting point, and why are my results difficult to reproduce?

A common starting concentration for oxidative stress is 3% H₂O₂ at room temperature.[7] Inconsistent results in oxidative studies are often due to the complex nature of free-radical reactions.

Troubleshooting Steps:

  • Control Temperature: Oxidative reactions can be exothermic. Conduct experiments in a temperature-controlled water bath to ensure consistency.

  • Protect from Light: Light can catalyze the decomposition of H₂O₂ into hydroxyl radicals, accelerating the reaction. Perform experiments in amber glassware or cover the reaction vessel with aluminum foil.

  • Evaluate H₂O₂ Concentration: If 3% H₂O₂ causes excessive degradation, reduce the concentration to 0.3-1%. If there is no degradation, you can gently heat the reaction (e.g., to 40-50 °C) or increase the concentration to 10-30%, but be aware that higher concentrations can complicate the analytical chromatography.[7]

  • Consider Metal Contamination: Trace metal ions (e.g., iron, copper) can catalyze Fenton-like reactions, leading to highly variable and aggressive degradation. Use high-purity water and reagents and ensure glassware is scrupulously clean.

  • Causality: Most oxidative degradation in pharmaceuticals proceeds via a free-radical chain process.[7] These reactions are notoriously sensitive to initiators (like light or metal ions) and temperature, making strict control of experimental parameters essential for reproducibility.

Thermal and Photostability

Q7: How should I approach thermal stress testing for this solid compound?

Thermal degradation should be assessed on the solid drug substance and, if applicable, in solution to mimic various manufacturing and storage scenarios.

Troubleshooting Steps:

  • Solid-State Testing: Place a thin layer of the solid compound in an open container within a calibrated oven. Start with a temperature significantly above accelerated stability conditions but well below the melting point (e.g., 80-100 °C). Studies on the parent morpholine ring show high thermal stability, suggesting the primary risk may be melt-related decomposition rather than simple thermolysis at lower temperatures.[8][9]

  • Solution-State Testing: Dissolve the compound in a relevant solvent (e.g., water or a 50:50 water/acetonitrile mix) and heat it. This can reveal different degradation pathways compared to solid-state stress.

  • Humidity: For solid-state testing, consider running a parallel experiment in a humidity-controlled oven (e.g., 80 °C / 75% RH) to evaluate the combined effect of heat and moisture.

Q8: My photostability results are inconsistent. What are the key factors to control?

Photostability testing should follow the ICH Q1B guideline, which specifies the required light exposure.

Troubleshooting Steps:

  • Use a Validated Photostability Chamber: The chamber must provide a controlled, measurable output of both cool white fluorescent light (visible spectrum) and near-UV light. The total required exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Run a Dark Control: Always place a control sample, wrapped in aluminum foil to protect it from light, inside the chamber alongside the exposed sample. This allows you to differentiate between degradation caused by light and degradation caused by the temperature increase inside the chamber.

  • Sample Presentation: Expose the compound as a thin solid layer or in a solution within a photochemically transparent container (e.g., quartz). The sample presentation should be consistent between experiments.

  • Causality: The bromophenyl moiety is a potential chromophore that can absorb UV light. This absorption can lead to the homolytic cleavage of the C-Br bond or other photochemical reactions. Reproducibility requires precise control over the total energy dose delivered to the sample, which is why a calibrated chamber and a dark control are essential.

Section 3: Protocols & Data Summaries

Protocol 1: General Forced Degradation Workflow

This protocol provides a high-level workflow for conducting a forced degradation study.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Sample Generation: For each condition (acid, base, peroxide, etc.), dilute the stock solution with the stressor to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Control Sample Generation: Prepare two control samples:

    • Time Zero (T₀) Control: The unstressed stock solution diluted to the final concentration with the analysis mobile phase.

    • Degradation Control: For each stress condition, prepare a control sample that is treated identically (e.g., heated) but without the stressor (e.g., using pure water instead of HCl solution).

  • Incubation: Place the stress and control samples under the desired conditions for a specified duration.

  • Neutralization/Quenching: After incubation, neutralize acid/base samples with an equimolar amount of base/acid. Peroxide samples may not require quenching but should be analyzed promptly. Cool thermal samples to room temperature.

  • Analysis: Analyze all samples (T₀, controls, and stressed samples) using the validated stability-indicating HPLC method.

  • Evaluation: Calculate the mass balance. The sum of the parent compound and all degradation products should ideally be between 95-105%, indicating that all major degradants are being detected.

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °C24 - 72 hours5 - 20%
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom Temp (~25°C)1 - 24 hours5 - 20%
Oxidation 3% H₂O₂Room Temp (~25°C)24 hours5 - 20%
Thermal (Solid) Dry Heat80 °C48 hours< 10%
Thermal (Solution) In Water/ACN70 °C24 hours5 - 20%
Photostability ICH Q1B ConditionsChamber TempPer GuidelineAny observed degradation
Table 2: Predicted Degradation Products of this compound
Degradation PathwayPredicted Product StructureExpected Change in PolarityCommon Analytical Observation
Hydrolysis (Lactam Cleavage) 2-((2-aminoethoxy)acetyl)(4-bromophenyl)amineMore PolarEarlier eluting peak in RP-HPLC
Oxidation N-Oxide or Ring-Opened ProductsMore PolarEarlier eluting peak(s) in RP-HPLC
Photodegradation Debrominated Product or IsomersLess Polar (Debromination)Later eluting peak in RP-HPLC

Section 4: Visualizations

Diagram 1: Forced Degradation Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation A Prepare 1 mg/mL Stock Solution C Acid Hydrolysis (HCl, Heat) A->C D Base Hydrolysis (NaOH, RT) A->D E Oxidation (H2O2, RT) A->E F Thermal Stress (Heat, Solid/Solution) A->F G Photostability (ICH Q1B Chamber) A->G B Develop & Validate Stability-Indicating HPLC Method I Analyze All Samples (T0, Controls, Stressed) via HPLC-PDA B->I H Neutralize/Quench Reactions C->H D->H E->H F->H G->H H->I J Characterize Degradants (LC-MS/MS) I->J K Calculate Mass Balance & Finalize Report J->K

Caption: Workflow for a comprehensive forced degradation study.

Diagram 2: Predicted Primary Hydrolytic Degradation Pathway

Caption: Primary hydrolytic pathway via lactam ring cleavage.

References

Technical Support Center: Mitigating Assay Interference from 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering assay interference caused by the small molecule 4-(4-Bromophenyl)morpholin-3-one. While this compound may be crucial for your research, its physicochemical properties can lead to misleading results in a variety of biological assays. This guide provides a structured approach to diagnosing, troubleshooting, and mitigating these interferences, ensuring the integrity and accuracy of your experimental data.

The information herein is based on established principles of assay interference by small molecules.[1][2][3][4] Due to the limited specific literature on the interference profile of this compound, the troubleshooting strategies are derived from its structural features—a bromophenyl moiety and a morpholin-3-one core—and general best practices in assay development.[5][6][7]

Section 1: Understanding the Interference Potential of this compound

Before troubleshooting, it is essential to understand why this compound might interfere with your assay. Small molecules can act as "nuisance compounds," producing false positives or negatives through mechanisms unrelated to the specific biological target.[1][2][3] Based on its structure, this compound has the potential to interfere in several ways:

  • Aggregation: The planar bromophenyl group can contribute to hydrophobic interactions, potentially causing the compound to form colloidal aggregates in aqueous buffers, especially at higher concentrations.[8][9] These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.[8][9]

  • Optical Interference: The aromatic ring system may lead to intrinsic fluorescence (autofluorescence) or absorption of light at wavelengths used in fluorescence or absorbance-based assays (quenching or inner filter effect), resulting in false signals.[10][11][12][13][14]

  • Chemical Reactivity: The morpholin-3-one ring contains a lactam (a cyclic amide). While generally stable, under certain assay conditions (e.g., presence of strong nucleophiles or extreme pH), this ring could potentially open or react with assay components.[15][16][17] The bromophenyl group is generally unreactive but can participate in certain chemical reactions under specific catalytic conditions not typically found in standard bioassays.

Initial Diagnosis Workflow

Use the following workflow to begin diagnosing potential interference from this compound.

A Unexpected Activity Observed (Inhibition or Activation) B Is the dose-response curve steep or show a narrow inhibition window? A->B C Potential Aggregation B->C Yes D Run Control Experiments: - Compound alone - Assay buffer components B->D No I Proceed to Specific Troubleshooting Protocols C->I E Does the compound show a signal in the absence of the biological target? D->E F Potential Optical Interference (Autofluorescence/Quenching) E->F Yes G Is activity sensitive to assay conditions (e.g., enzyme concentration)? E->G No F->I H Potential Non-Specific Inhibition G->H Yes G->I No H->I A Initial Hit Confirmed (No Aggregation or Optical Interference) B Counter-Screen: Test against an unrelated target (e.g., a different enzyme like luciferase) A->B C Is the compound active in the counter-screen? B->C D Likely a Promiscuous Inhibitor (e.g., due to reactivity) C->D Yes E Orthogonal Assay: Confirm activity with a different technology (e.g., Luminescence, SPR) C->E No F Does the activity replicate in the orthogonal assay? E->F G High-Confidence Hit: Proceed with further characterization F->G Yes H Likely a False Positive specific to the primary assay format F->H No

References

Resolving inconsistencies in experimental results with 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Bromophenyl)morpholin-3-one

Introduction: Welcome to the technical support center for this compound. This molecule is a key intermediate in medicinal chemistry, notably in the synthesis of pharmaceuticals like the anticoagulant Rivaroxaban.[1] Due to its specific structural features—a lactam within a morpholine ring coupled to an aryl halide—researchers can encounter inconsistencies related to yield, purity, and characterization. This guide is designed to provide in-depth, field-proven insights to help you diagnose, resolve, and prevent common experimental issues. We will move from frequently asked questions to deep-dive troubleshooting scenarios, explaining the causality behind each recommendation.

Part 1: Quick Reference & FAQs

This section addresses common initial queries and provides baseline data for pure this compound.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂[2]
Molecular Weight 256.10 g/mol [2]
CAS Number 634905-12-7[3][4]
Appearance White to off-white crystalline powder[5]
Purity (Typical) ≥98%[4]
Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary routes are transition-metal-catalyzed N-arylation reactions:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This involves coupling an aryl halide (like 1,4-dibromobenzene or 1-bromo-4-iodobenzene) with morpholin-3-one. This method is popular due to its broad substrate scope but requires careful optimization of the catalyst, ligand, and base.[6]

  • Copper-Catalyzed Goldberg Reaction: This is an older but still relevant method that couples an aryl halide with morpholin-3-one, often using a copper(I) iodide (CuI) catalyst in the presence of a ligand and a base like potassium carbonate.[7] This reaction may require higher temperatures than the palladium-catalyzed equivalent.

Q2: My reaction yield is consistently low. What are the most likely general causes?

A2: Low yields can stem from several factors, which are addressed in detail in the troubleshooting sections. The most common culprits are:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or an inactive catalyst system.

  • Side Reactions: Competing reactions, such as hydrodehalogenation of your aryl bromide starting material, can consume reagents.[6]

  • Product Degradation: The morpholin-3-one ring can be susceptible to hydrolysis or ring-opening, particularly during acidic workup or purification on un-neutralized silica gel.[8]

  • Poor Reagent Quality: Ensure the morpholin-3-one is pure and the base (e.g., sodium tert-butoxide) is anhydrous and not degraded.

Q3: I'm observing a new major spot on my TLC that isn't starting material or product. What could it be?

A3: This often points to a specific side product. In the context of a Buchwald-Hartwig reaction, a common byproduct is the hydrodehalogenated arene (bromobenzene), which arises from a competing reaction pathway.[6] If your workup involved an acidic wash, you might also be seeing degradation products. It is crucial to analyze this spot by LC-MS to identify its mass and guide your troubleshooting.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving complex experimental inconsistencies.

Guide 1: Inconsistent Yields and Purity in Buchwald-Hartwig Amination

Issue: "My attempt to synthesize this compound via Buchwald-Hartwig amination results in variable yields (20-60%) and multiple byproducts seen on LC-MS."

This is a classic optimization problem. The Buchwald-Hartwig amination is a powerful but sensitive reaction. Its catalytic cycle involves several steps, and any disruption can lead to poor outcomes. The key is to systematically evaluate each component of the reaction.

The following diagram outlines a systematic approach to diagnosing the issue.

start Low/Variable Yield Observed reagent_check Step 1: Verify Reagent Quality - Anhydrous Solvent? - Active Base (NaOtBu)? - Pure Starting Materials? start->reagent_check atmosphere_check Step 2: Ensure Inert Atmosphere - Degassed Solvent? - Proper N2/Ar Purge? reagent_check->atmosphere_check Reagents OK catalyst_screen Step 3: Screen Catalyst System - Ligand Choice? - Base Choice? - Temperature? atmosphere_check->catalyst_screen Atmosphere OK purification_check Step 4: Evaluate Purification - Degradation on Silica? - Inefficient Extraction? catalyst_screen->purification_check Optimized System success Consistent High Yield & Purity purification_check->success Purification OK

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

1. Potential Cause: Inefficient Catalyst Turnover or Catalyst Poisoning

  • Explanation: The choice of phosphine ligand is critical. The ligand must stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination without being overly bulky to prevent substrate binding.[9] Sterically hindered or electron-poor amines can be challenging substrates.

  • Solution: Screen a panel of ligands and bases. Bulky, electron-rich phosphine ligands are often effective for C-N coupling.

Table 2: Recommended Screening Conditions for Buchwald-Hartwig Amination

Parameter Condition A (Standard) Condition B (For Hindered Substrates) Condition C (Alternative Base)
Catalyst Pd₂(dba)₃ (1-2 mol%) Pd(OAc)₂ (2 mol%) G3-XPhos Precatalyst (2 mol%)
Ligand XPhos (2-4 mol%) RuPhos (4-5 mol%) (Used in precatalyst)
Base NaOtBu (1.4 eq) LHMDS (1.5 eq) K₂CO₃ (2.0 eq)
Solvent Toluene or Dioxane Toluene t-BuOH / Toluene

| Temperature | 80-110 °C | 100 °C | 100 °C |

2. Potential Cause: Competing Side Reactions

  • Explanation: A significant side reaction is the hydrodehalogenation of the aryl bromide, which produces bromobenzene and consumes the starting material. Another potential issue is β-hydride elimination if using certain types of amine substrates, though less common with morpholin-3-one.[6][10]

  • Solution: Using bulkier phosphine ligands can often suppress these side reactions by sterically favoring the desired reductive elimination pathway over competing pathways. Ensure the base is fully dissolved and the reaction is well-stirred to avoid localized high concentrations that can promote side reactions.

This diagram shows the desired catalytic cycle and a key competing side reaction.

cluster_cycle Desired Catalytic Cycle cluster_side_reaction Side Reaction A Pd(0)L₂ B Oxidative Addition Complex A->B Ar-Br C Amine Coordination & Deprotonation B->C Morpholin-3-one + Base E Hydrodehalogenation B->E [H] source D Reductive Elimination C->D D->A Product Out

Caption: Buchwald-Hartwig cycle and competing hydrodehalogenation.

Guide 2: Issues with Purification and Product Stability

Issue: "I achieved good conversion in my reaction, but my final isolated yield is low after silica gel chromatography. My NMR also shows some minor impurities I can't identify."

1. Potential Cause: Acid-Catalyzed Ring Opening on Silica Gel

  • Explanation: Standard silica gel is slightly acidic (pH ~6-7) and can catalyze the hydrolysis or transglycosylation-like opening of the morpholin-3-one ring, especially if residual acid from a workup or protic solvents are used.[8] This is a frequently overlooked cause of yield loss during purification.

  • Solution:

    • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 0.5-1% triethylamine (v/v). Mix thoroughly before packing the column. This deactivates the acidic sites.

    • Alternative Purification: If the product is sufficiently crystalline, recrystallization is a superior method that avoids this issue entirely. A solvent system like Ethyl Acetate/Hexanes or Ethanol/Water could be effective.

  • Prepare Slurry: In a beaker, add your calculated amount of silica gel to your starting eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Add Base: Add triethylamine to the slurry to a final concentration of 1% (v/v). For every 100 mL of eluent used to make the slurry, add 1 mL of triethylamine.

  • Mix and Pack: Stir the slurry for 5 minutes, then pack your column as usual.

  • Prepare Eluent: Prepare your mobile phase with the same 1% triethylamine concentration to maintain the column's neutrality during the run.

  • Load and Elute: Load your crude product and run the column. The triethylamine is volatile and will be removed during solvent evaporation under high vacuum.

2. Potential Cause: Inefficient Workup and Extraction

  • Explanation: this compound has moderate polarity. During an aqueous workup, it can be partially soluble in the aqueous layer, especially if emulsions form or if large volumes of water are used.

  • Solution:

    • Use Brine: After quenching the reaction, perform the final aqueous wash with a saturated NaCl solution (brine). This decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.

    • Back-Extract: After separating the layers, extract the aqueous layer one more time with a fresh portion of your organic solvent (e.g., Ethyl Acetate) to recover any dissolved product. Combine all organic layers for drying and concentration.

Part 3: Validated Experimental Protocol

This section provides a detailed protocol for a copper-catalyzed synthesis, which can be a robust alternative to palladium-based methods.

Protocol: Synthesis via Goldberg Coupling[7]
  • Reagent Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add:

    • Morpholin-3-one (4.0 g, 39.6 mmol)

    • 1-Bromo-4-iodobenzene (or an alternative aryl halide)

    • Copper(I) Iodide (CuI) (3.0 g, 15.84 mmol)

    • Potassium Carbonate (K₂CO₃) (11.02 g, 79.2 mmol)

    • 1,2-Diaminocyclohexane (ligand) (0.9 g, 7.9 mmol)

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane (150 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C under the inert atmosphere and stir vigorously for 36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the copper salts and base. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate in vacuo.

    • Dilute the residue with water (500 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid via recrystallization or neutralized column chromatography as described in Guide 2.

References

Best practices for long-term storage of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Long-Term Storage, Handling, and Troubleshooting for Researchers

Welcome to the technical support guide for 4-(4-Bromophenyl)morpholin-3-one (CAS No: 634905-12-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound, maximizing experimental reproducibility and success. As Senior Application Scientists, we have compiled this guide based on chemical principles, safety data, and established best practices in laboratory settings.

Part 1: Frequently Asked Questions (FAQs) - Core Storage Principles

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, the compound, which is a solid, should be stored with careful attention to temperature, atmosphere, light, and moisture.[1][2]

  • Temperature: Store in a cool, dry place.[3][4] A controlled room temperature between 15-25°C (59-77°F) is recommended for long-term stability.[5] Avoid storing near heat sources such as ovens or radiators.[6][7]

  • Atmosphere: The compound should be kept in a tightly sealed container to prevent exposure to air.[3][8][9] For extended long-term storage (multiple years), or if the container will be opened frequently, consider backfilling the container with an inert gas like argon or nitrogen. Some analogous compounds are known to be air-sensitive.[4][9]

  • Light: Protect the compound from light by storing it in an amber or opaque container.[10] Keep the container in a dark cabinet or drawer to prevent potential photodegradation.[4][6] Brominated aromatic compounds can be susceptible to de-bromination when exposed to light.[11]

  • Moisture: The compound must be stored in a dry environment.[12] If working in a humid environment, or if the compound is known to be hygroscopic, storing the tightly-sealed container within a desiccator containing fresh desiccant (e.g., silica gel) is a crucial best practice.[10]

Q2: How should I segregate this compound in the laboratory?

Proper segregation is critical for safety. This compound is incompatible with strong oxidizing agents.[3][4][8]

  • Primary Rule: Store this compound away from strong oxidizers (e.g., peroxides, nitrates, perchlorates). Mixing can create a risk of fire or other violent reactions.[10]

  • General Practice: Store with other solid, non-reactive organic compounds. Do not alphabetize chemicals on a shelf without first segregating them by hazard class.[1] It is classified as a combustible solid.[13]

  • Location: Store in a cabinet designated for general organic chemicals, and never store large or heavy containers on high shelves.[6][7]

Q3: What is the best type of container for long-term storage?

The ideal container is the original manufacturer's bottle, which has been selected for compatibility. If you must transfer the compound, use a clean, dry, amber glass bottle with a tight-fitting, chemically resistant cap (e.g., a PTFE-lined cap). This minimizes exposure to light, air, and moisture.

Q4: What is the typical shelf-life? How do I track it?

The shelf-life is not indefinite and depends heavily on storage conditions. While manufacturers may provide an expiration date, the most reliable practice is to date the container upon both receipt and first opening .[14] As a general rule, if a chemical has not been used for over a year, its integrity should be re-evaluated before use.[1]

Part 2: Troubleshooting Guide - Identifying and Solving Common Issues

This section provides a framework for diagnosing and addressing problems that may arise from improper or extended storage.

Q: My this compound powder has turned slightly yellow/brown. Is it still usable?

A: A color change is a primary visual indicator of potential chemical degradation. For brominated aromatic compounds, this could be due to oxidation or slow decomposition, potentially involving the loss of bromine.

  • Causality: Exposure to air, light, or trace impurities can initiate degradation pathways. Upon combustion or decomposition, the compound can release toxic gases like nitrogen oxides and hydrogen bromide.[4][12]

  • Recommended Action: The compound's purity is now questionable. It is strongly advised to perform a purity check (see Purity Verification Protocol below) before using it in any experiment. If the discoloration is significant, or if you do not have the means to verify purity, it is safest to dispose of the compound according to your institution's hazardous waste guidelines.[1]

Q: The compound, which was a fine powder, is now clumpy and difficult to handle. What does this mean?

A: Clumping or caking is a classic sign of moisture absorption (hygroscopy).

  • Causality: This typically occurs when the container is not sealed properly or has been opened frequently in a humid environment. Water molecules can act as a plasticizer or even hydrolyze the compound over time.

  • Recommended Action: The compound is hydrated and its effective concentration is no longer accurate. Using it will lead to errors in molarity calculations. Furthermore, the presence of water may inhibit or alter downstream chemical reactions. This material should be discarded. To prevent this, always store the compound in a tightly sealed container, and for maximum protection, place it inside a desiccator.[10]

Q: My experiments are showing inconsistent results (e.g., lower yield, unexpected byproducts) with an older batch of this compound. Could storage be the cause?

A: Absolutely. This is a common and often overlooked source of experimental irreproducibility.

  • Causality: Over time, even under the best conditions, slow degradation can occur. The concentration of the active compound decreases, and impurities form. These impurities can interfere with reactions, poison catalysts, or generate unexpected side products. The degradation of brominated compounds can proceed through various pathways, including reductive de-bromination.[11][15]

  • Recommended Action: Use the "Assessing Viability" workflow diagram below. As a first step, compare results against a new, unopened batch of the compound if available. If not, the older batch must be re-analyzed for purity before further use.

Part 3: In-Depth Protocols and Scientific Explanations

Protocol 1: Recommended Long-Term Storage Procedure

  • Upon Receipt:

    • Inspect the container for damage to the seal or cap.

    • Write the date of receipt clearly on the label.[14]

    • File the Safety Data Sheet (SDS) in your lab's inventory system.[10]

  • First Use:

    • Before opening for the first time, allow the container to equilibrate to room temperature if it was stored in a refrigerator or freezer to prevent condensation.

    • Write the date of first opening on the label.[14]

    • If the compound will be used over a long period, consider aliquoting it into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere.

  • Storage:

    • Tightly reseal the container immediately after each use. Ensure the cap threads are clean.

    • For optimal protection, backfill the container with an inert gas (e.g., argon) before sealing.

    • Place the container in a secondary containment bin.[6]

    • Store in a cool, dark, and dry location, segregated from incompatible chemicals like strong oxidizers.[3][4][7]

The Science Behind Storage: Understanding Degradation

The specific storage requirements for this compound are dictated by its chemical structure. The molecule contains several features susceptible to degradation:

  • Bromophenyl Group: The carbon-bromine (C-Br) bond on the benzene ring is a common site of reaction. It is susceptible to photodegradation , where UV light can provide the energy to cleave the C-Br bond, leading to de-bromination and the formation of radical species.[11] This process is a primary reason for storing the compound protected from light.

  • Morpholin-3-one Ring: The lactam (cyclic amide) and ether linkages within the morpholine ring can be susceptible to hydrolysis , especially under acidic or basic conditions, although this is less likely in a solid state unless significant moisture is present.

  • General Oxidation: Aromatic systems and amine derivatives can be susceptible to oxidation from atmospheric oxygen over long periods, often accelerated by light or trace metal impurities. This can lead to the formation of colored byproducts.

By controlling the compound's environment (low temperature, no light, inert atmosphere, low humidity), you are kinetically slowing down these potential degradation reactions, thereby preserving its chemical integrity.

Part 4: Data Tables & Workflow Diagrams

Table 1: Summary of Long-Term Storage Parameters

ParameterRecommendationRationale & Key Considerations
Temperature 15–25 °C (59–77 °F)Prevents thermal degradation. Avoid freezing unless specified by the manufacturer.
Light Store in darkness (amber/opaque vial inside a cabinet)Prevents photodegradation, particularly de-bromination of the phenyl ring.[11]
Atmosphere Tightly sealed container; consider inert gas (Ar, N₂)Minimizes oxidation and exposure to moisture.[4][16]
Humidity Dry environment; use of a desiccator is best practicePrevents moisture absorption (hygroscopy) and potential hydrolysis.[10][12]
Segregation Away from strong oxidizing agents, acids, and basesPrevents dangerous chemical reactions and maintains stability.[7][14]

Diagram 1: Workflow for Assessing Viability of an Aged Sample

This decision tree guides a researcher through the logical steps to determine if an older batch of the compound is reliable for experimental use.

G start Inconsistent Experimental Results or Suspect Sample Integrity visual_inspection Visual Inspection of Compound start->visual_inspection purity_check Perform Purity Analysis (e.g., LC-MS, NMR, mp) visual_inspection->purity_check No visible issues discard1 Discard Compound per EHS Guidelines visual_inspection->discard1 Color change, clumping, or foreign matter compare_spec Compare Data to Certificate of Analysis (CoA) or Reference Standard purity_check->compare_spec pass Purity Meets Specification compare_spec->pass Data matches fail Purity Does Not Meet Specification compare_spec->fail Discrepancies found (new peaks, shifted mp) proceed Proceed with Experiment pass->proceed discard2 Discard Compound per EHS Guidelines fail->discard2

Caption: Decision workflow for evaluating an aged chemical sample.

References

Validation & Comparative

The Morpholine Scaffold: A Comparative Guide to 4-(4-Bromophenyl)morpholin-3-one and its Multifaceted Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its presence in numerous FDA-approved drugs is a testament to its versatility and utility in drug design.[2] This guide provides an in-depth comparison of 4-(4-Bromophenyl)morpholin-3-one, a compound of interest in anticoagulant research, with other prominent morpholine-containing drugs. Through an objective analysis supported by experimental data and protocols, we will explore how subtle structural modifications to the morpholine scaffold can lead to vastly different pharmacological activities, targeting a wide array of biological systems.

This compound: A Putative Factor Xa Inhibitor

While direct and extensive biological data for this compound is not abundant in publicly accessible literature, its chemical structure strongly suggests its role as a key intermediate or analog in the development of Factor Xa (FXa) inhibitors. This assertion is based on its close structural resemblance to the core of Rivaroxaban, a potent and selective direct FXa inhibitor widely used as an anticoagulant.[3][4] The precursor, 4-(4-aminophenyl)morpholin-3-one, is a known key intermediate in the synthesis of Rivaroxaban.[3][5][6]

The morpholin-3-one moiety, in particular, is a critical pharmacophore for FXa inhibition. It is known to occupy the S4 pocket of the FXa active site, contributing significantly to the binding affinity through favorable interactions.[7][8] The electron-withdrawing nature of the carbonyl group in the morpholinone ring enhances these interactions.[8] The 4-bromophenyl group is likely designed to occupy the S1 pocket, a common feature in many FXa inhibitors where a halogenated phenyl ring can form beneficial interactions.[7]

Inferred Biological Activity and Structure-Activity Relationship (SAR)

Based on the SAR of known FXa inhibitors, the this compound scaffold is anticipated to exhibit inhibitory activity against Factor Xa. The key structural features contributing to this inferred activity are:

  • Morpholin-3-one Ring: Occupies the S4 pocket of FXa, forming crucial interactions.

  • 4-Bromophenyl Group: Likely interacts with the S1 pocket, with the bromine atom potentially forming halogen bonds or other favorable interactions.

  • Linker between the Phenyl and Morpholinone moieties: The direct N-aryl linkage provides a rigid connection, which is often important for optimal binding.

Further optimization of this scaffold would likely involve modifications to the phenyl ring substituents to enhance S1 pocket interactions and alterations to the morpholine ring to fine-tune S4 binding and overall physicochemical properties.

Comparative Analysis with Marketed Morpholine-Containing Drugs

To illustrate the remarkable versatility of the morpholine scaffold, we will now compare this compound with four approved drugs that incorporate a morpholine ring but exhibit entirely different therapeutic actions.

CompoundStructureTherapeutic ClassMechanism of ActionKey Structural Features for Activity
This compound This compoundAnticoagulant (inferred)Direct Factor Xa inhibitor (inferred)Morpholin-3-one in S4 pocket, Bromophenyl in S1 pocket.
Linezolid LinezolidAntibioticInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10]The N-aryl oxazolidinone core is essential for ribosomal binding. The morpholine ring enhances solubility and pharmacokinetic properties.[11][12]
Gefitinib GefitinibAnticancerInhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13][14]The anilinoquinazoline core is crucial for binding to the ATP pocket of EGFR. The morpholine-containing side chain improves solubility and pharmacokinetic profile.[13]
Aprepitant AprepitantAntiemeticNeurokinin 1 (NK1) receptor antagonist.[15][16]The trifluoromethylphenyl and fluorophenyl groups are key for receptor binding. The morpholine ring acts as a central scaffold.[15]
Reboxetine ReboxetineAntidepressantSelective norepinephrine reuptake inhibitor.[17]The (R,R)- and (S,S)-enantiomers are active. The morpholine ring is integral to the pharmacophore that binds to the norepinephrine transporter.

Experimental Data and Protocols

This section provides an overview of the type of experimental data used to characterize these compounds and the methodologies for obtaining such data.

Biological Activity Data (Representative)
CompoundTargetAssay TypeIC50/KiReference
Rivaroxaban (as a proxy for this compound's target class) Factor XaEnzymatic AssayIC50 = 0.7 nM(Implied from multiple sources on FXa inhibitors)
Linezolid Bacterial RibosomeMIC against S. aureus1-4 µg/mL[10]
Gefitinib EGFR Tyrosine KinaseKinase AssayIC50 = 2-37 nM[18]
Aprepitant NK1 ReceptorRadioligand Binding AssayKi = 0.1-0.2 nM[16]
Reboxetine Norepinephrine TransporterUptake Inhibition AssayKi = 1.1 nM[19]
Pharmacokinetic Profiles
CompoundBioavailabilityProtein BindingHalf-lifeMetabolism
Rivaroxaban 80-100%~92-95%5-9 h (young), 11-13 h (elderly)CYP3A4/5, CYP2J2
Linezolid ~100%~31%5-7 hOxidation of the morpholine ring
Gefitinib ~59%~90%~48 hPrimarily CYP3A4
Aprepitant ~60-65%>95%9-13 hPrimarily CYP3A4
Reboxetine ≥94%~97-98%~12.5 hPrimarily CYP3A4
Detailed Experimental Protocols

This protocol is inferred from the synthesis of the closely related 4-(4-nitrophenyl)morpholin-3-one and subsequent reduction.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one [20]

  • To a solution of N-(4-nitrophenyl)ethanolamine in a suitable solvent (e.g., isopropanol), add chloroacetyl chloride and a base (e.g., 10 N sodium hydroxide) dropwise simultaneously, maintaining the pH between 7 and 8.

  • Maintain the reaction at a controlled temperature (e.g., 40°C) for a short period, then cool to 0°C and stir for 1 hour.

  • The resulting precipitate, 4-(4-nitrophenyl)morpholin-3-one, is collected by filtration.

Step 2: Reduction to 4-(4-Aminophenyl)morpholin-3-one [3]

  • Dissolve 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol).

  • Add a hydrogenation catalyst (e.g., 5% Pd/C).

  • Hydrogenate the mixture under hydrogen pressure at an elevated temperature (e.g., 80°C) until the reaction is complete.

  • Filter off the catalyst and crystallize the product, 4-(4-aminophenyl)morpholin-3-one, from the solvent.

Step 3: Sandmeyer Reaction to Introduce Bromine (Hypothetical)

  • Dissolve 4-(4-aminophenyl)morpholin-3-one in an acidic aqueous solution (e.g., HBr).

  • Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Add a solution of copper(I) bromide in HBr to the diazonium salt solution.

  • Warm the reaction mixture to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

  • Extract the product, this compound, with an organic solvent and purify by crystallization or chromatography.

  • Prepare a buffer solution (e.g., Tris-HCl) at physiological pH.

  • Add a known concentration of purified human Factor Xa to the buffer.

  • Add varying concentrations of the test compound (e.g., this compound) and incubate for a defined period.

  • Initiate the reaction by adding a chromogenic substrate for Factor Xa.

  • Monitor the change in absorbance over time using a spectrophotometer.

  • Calculate the rate of substrate cleavage, which is inversely proportional to the inhibitory activity of the compound.

  • Determine the IC50 value by plotting the inhibition of enzyme activity against the logarithm of the inhibitor concentration.

Factor_Xa_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Buffer Incubation Incubation Buffer->Incubation Factor_Xa Factor_Xa Factor_Xa->Incubation Test_Compound Test_Compound Test_Compound->Incubation Substrate_Addition Substrate_Addition Incubation->Substrate_Addition Color_Development Color_Development Substrate_Addition->Color_Development Spectrophotometry Spectrophotometry Color_Development->Spectrophotometry IC50_Calculation IC50_Calculation Spectrophotometry->IC50_Calculation EGFR_Kinase_Assay EGFR_Enzyme EGFR_Enzyme Kinase_Reaction Kinase_Reaction EGFR_Enzyme->Kinase_Reaction Test_Compound Test_Compound Test_Compound->Kinase_Reaction ATP_Substrate_Mix ATP_Substrate_Mix ATP_Substrate_Mix->Kinase_Reaction ADP_Detection ADP_Detection Kinase_Reaction->ADP_Detection Luminescence_Measurement Luminescence_Measurement ADP_Detection->Luminescence_Measurement IC50_Determination IC50_Determination Luminescence_Measurement->IC50_Determination

References

Validating the Biological Target of 4-(4-Bromophenyl)morpholin-3-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a small molecule from a screening hit to a therapeutic candidate is contingent on a deep, mechanistic understanding of its biological activity. A critical inflection point in this journey is the identification and validation of its molecular target. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complex process of validating the biological target of a novel compound, using the uncharacterized molecule, 4-(4-Bromophenyl)morpholin-3-one, as a case study.

The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of many bioactive molecules.[1][2] While the specific compound this compound is not extensively characterized in public literature[3], its analogue, 4-(4-bromophenyl)morpholine, is recognized as a versatile intermediate in the synthesis of pharmaceuticals.[4] This guide, therefore, will not focus on a known target but will instead present a strategic, multi-pronged approach to deconvolve its target from a state of complete novelty. We will explore and compare various experimental strategies, delving into the causality behind each choice and providing actionable protocols to ensure scientific rigor and trustworthiness in your findings.

The Target Validation Funnel: A Strategic Overview

Target validation is not a linear process but rather a funnel, starting with broad, unbiased methods to generate a list of potential candidates and progressively narrowing down to a single, validated target through orthogonal, evidence-based approaches. A successful strategy integrates biophysical, proteomic, and genetic methods to build a cohesive and irrefutable case for target engagement and functional modulation.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Engagement (Direct Binding) cluster_2 Phase 3: Functional Validation (Genetic) APMS Affinity Purification- Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) APMS->CETSA Provides candidate list Kinobeads Activity-Based Protein Profiling (e.g., Kinobeads) Kinobeads->CETSA Provides candidate list PhenoScreen Phenotypic Screening PhenoScreen->APMS Identifies phenotype PhenoScreen->Kinobeads Identifies phenotype SPR Surface Plasmon Resonance (SPR) CETSA->SPR Confirms direct binding in cells ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Confirms direct binding in cells CRISPR CRISPR/Cas9 Knockout/Knockdown SPR->CRISPR Quantifies binding kinetics ITC->CRISPR Quantifies binding thermodynamics Rescue Rescue Experiments CRISPR->Rescue Links target to phenotype SAR Structure-Activity Relationship (SAR) Rescue->SAR Confirms on-target effect ValidatedTarget Validated Biological Target SAR->ValidatedTarget Validates mechanism

Caption: A generalized workflow for small molecule target identification and validation.

Part 1: Comparative Guide to Target Validation Methodologies

The selection of a target validation method depends on several factors, including the nature of the small molecule, the availability of reagents, and the specific biological question being addressed. Here, we compare the leading methodologies.

Section 1.1: Biophysical Approaches — Probing Direct Engagement

Biophysical methods provide quantitative evidence of a direct physical interaction between the small molecule and its protein target.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement within the native cellular environment.[5][6] The core principle is that a protein's thermal stability increases upon ligand binding.[7] By heating cells treated with this compound across a temperature gradient and quantifying the amount of soluble target protein, a shift in the melting curve compared to untreated cells provides strong evidence of direct binding.[8][9]

    • Causality: A positive thermal shift indicates that the compound stabilizes the protein, making it more resistant to heat-induced unfolding and aggregation.[5] This is a direct consequence of the binding event.

    • Alternatives & Comparison: While traditional thermal shift assays work on purified proteins, CETSA's advantage is its in situ nature, accounting for the complex cellular milieu that can influence drug-target interactions.[6]

  • Isothermal Titration Calorimetry (ITC): ITC is a gold-standard, in-solution technique that directly measures the heat released or absorbed during the binding of a small molecule to a purified protein.[10] It provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11][12]

    • Causality: The heat change is a direct physical consequence of the formation of the drug-target complex, making ITC a primary and label-free method.[10]

    • Alternatives & Comparison: Unlike surface-based methods like SPR, ITC is performed in solution, which can be more representative of physiological conditions. However, it requires larger quantities of purified, soluble protein.

  • Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures the binding kinetics of a small molecule (analyte) to a target protein (ligand) immobilized on a sensor chip.[13][14][15] It provides precise data on association (kon) and dissociation (koff) rates, from which the binding affinity (KD) is calculated.[16]

    • Causality: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is directly proportional to the mass change.[15]

    • Alternatives & Comparison: SPR is highly sensitive and requires smaller amounts of protein compared to ITC.[14] However, the need to immobilize the target protein can sometimes lead to artifacts if the protein's conformation is altered.

Method Principle Environment Data Output Key Advantage Key Limitation
CETSA Ligand-induced thermal stabilizationIntact cells, cell lysates, tissuesTagg shift (ΔTagg)In-situ validation, reflects cellular environment[6][7]Indirect, requires specific antibodies for detection
ITC Measures heat change upon bindingIn solution (purified components)KD, ΔH, ΔS, StoichiometryLabel-free, complete thermodynamic profile[11]Requires large amounts of pure protein, lower throughput
SPR Change in refractive index upon bindingSolid phase (immobilized target)KD, kon, koffReal-time kinetics, high sensitivity[14][15]Immobilization may alter protein function
Section 1.2: Proteomic & Biochemical Approaches — Unbiased Target Discovery

When the target is entirely unknown, unbiased approaches are required to generate a list of candidate proteins that interact with the compound.

  • Affinity Purification-Mass Spectrometry (AP-MS): This is a cornerstone technique for identifying protein-protein or protein-small molecule interactions.[17][18] An analog of this compound would be synthesized with a linker and immobilized on a solid support (e.g., beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry.[19][20]

    • Causality: The physical binding of target proteins to the immobilized compound allows for their selective enrichment and identification.[21]

    • Alternatives & Comparison: A key challenge is distinguishing true binders from non-specific background proteins. Quantitative proteomics (e.g., SILAC or label-free quantification) comparing eluates from the drug-beads versus control-beads is crucial for confident hit identification.[22]

  • Activity-Based Protein Profiling (ABPP) & Kinobeads: ABPP uses chemical probes that react with active site residues of specific enzyme families. For kinase inhibitors, a powerful variant is the "kinobeads" approach.[23] This method uses beads coated with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[24][25][26]

    • Causality: If this compound is a kinase inhibitor, it will compete with the kinobeads for binding to its target kinase(s) in a cell lysate. By comparing the kinases pulled down in the presence versus absence of the free compound, the specific targets can be identified by a decrease in their signal.[27]

    • Alternatives & Comparison: This method is exceptionally powerful for identifying targets within a specific protein family (kinases) and provides information on target engagement in a competitive format.[25] However, it is limited to targets that can be captured by the specific affinity matrix used.

Section 1.3: Genetic Approaches — Establishing Functional Relevance

Confirming a direct physical interaction is necessary but not sufficient. Genetic methods are the ultimate arbiters for validating that the interaction with a specific target is responsible for the compound's observed cellular phenotype.[28]

  • CRISPR/Cas9-based Validation: The CRISPR/Cas9 system is a revolutionary tool for target validation.[29][][31]

    • Target Knockout/Knockdown: If binding of this compound to a candidate protein elicits a specific phenotype (e.g., decreased cell viability), then knocking out or knocking down the gene encoding that protein should phenocopy the effect.[32]

    • Resistance/Sensitization Screening: A genome-wide CRISPR knockout screen can be performed to identify genes that, when deleted, confer resistance or sensitivity to this compound. The direct target will often be among the top hits in a resistance screen.[33]

    • Causality: By precisely removing the putative target protein, CRISPR-based methods provide a direct link between the protein's presence and the cell's response to the compound, offering the highest level of confidence in target validation.[32][33]

    • Alternatives & Comparison: Compared to older technologies like RNAi, CRISPR provides a more complete and permanent loss of gene function, leading to clearer and more interpretable results.[32]

Part 2: Detailed Experimental Protocols

Here we provide detailed, step-by-step methodologies for key validation experiments. These protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the engagement of this compound with a candidate target protein (Protein X) in intact cells.

G start Culture Cells to ~80% Confluency treat Treat Cells with Compound or Vehicle (DMSO) start->treat harvest Harvest & Aliquot Cell Suspension treat->harvest heat Heat Aliquots at Different Temperatures (e.g., 40-70°C) harvest->heat lyse Lyse Cells (Freeze-Thaw Cycles) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Protein X (Western Blot / ELISA) collect->quantify plot Plot % Soluble Protein vs. Temperature quantify->plot end Determine Thermal Shift (ΔTagg) plot->end G start Synthesize Immobilized Compound Analog ('Bait') incubate Incubate Lysate with 'Bait' and Control Beads start->incubate prepare_lysate Prepare Native Cell Lysate prepare_lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest Digest Proteins (e.g., with Trypsin) elute->digest lcms Analyze Peptides by LC-MS/MS digest->lcms analyze Identify & Quantify Proteins. Compare Bait vs. Control lcms->analyze end List of Candidate Binding Proteins analyze->end

References

The Pivotal Role of the 4-Bromophenyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-(4-bromophenyl)morpholin-3-one derivatives, a scaffold of significant interest in modern pharmacotherapy. We will objectively compare the performance of this structural motif with alternatives, supported by experimental data, to elucidate the critical role of the 4-bromophenyl group in driving potency and selectivity, particularly in the context of Factor Xa inhibition.

Introduction: The Morpholin-3-one Scaffold and the Significance of the 4-Aryl Substituent

The morpholine and morpholin-3-one core structures are considered privileged pharmacophores in medicinal chemistry, lauded for their favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The versatility of the nitrogen atom at the 4-position allows for the introduction of a wide array of substituents, profoundly influencing the compound's pharmacological profile.[3] Among these, the 4-aryl-substituted morpholin-3-ones have emerged as a particularly fruitful area of investigation, leading to the discovery of potent therapeutic agents.[4]

This guide will focus specifically on derivatives featuring a 4-bromophenyl group at this position, a substitution that has proven to be a key determinant of activity in several important drug candidates. We will delve into the causality behind the experimental choices in synthesizing and evaluating these compounds, providing a trustworthy and authoritative overview for drug development professionals.

Comparative Analysis of 4-Aryl Substitutions: The Advantage of the 4-Bromophenyl Group in Factor Xa Inhibition

The most prominent example showcasing the importance of the this compound scaffold is in the development of direct oral anticoagulants (DOACs), specifically Factor Xa (FXa) inhibitors. Rivaroxaban, a widely used antithrombotic agent, features this core structure.[5][6] SAR studies on FXa inhibitors have revealed that the nature of the substituent at the para-position of the phenyl ring (the P1 pocket of the enzyme) is a critical determinant of inhibitory activity.[7]

Substituent at para-position of Phenyl RingRelative Inhibitory Activity against FXaReference
Bromo High[7]
ChloroHigh (comparable to Bromo)[7]
MethoxyModerate[7]
FluoroLower[7]
UnsubstitutedLow[7]

As the data indicates, halogen substitutions at the para-position are highly favorable for FXa inhibition. Both bromine and chlorine afford high potency, suggesting that a substituent with appropriate size and electronic properties is crucial for optimal interaction with the S1 pocket of the FXa enzyme.[7] The slightly larger van der Waals radius of bromine compared to chlorine may offer subtle advantages in specific binding contexts. Methoxy and fluoro substitutions lead to a decrease in activity, while an unsubstituted phenyl ring is significantly less potent, underscoring the necessity of a para-substituent.

The Rationale Behind Experimental Design: Synthesis and Evaluation of this compound

The synthesis of the this compound core is a critical first step in the development of more complex derivatives. A common and efficient method involves the N-arylation of morpholin-3-one.

Experimental Protocol: Synthesis of this compound

A representative synthesis of this compound is achieved through a Goldberg coupling reaction.[6]

Step 1: N-Arylation of Morpholin-3-one

  • To a solution of morpholin-3-one and bromobenzene in a suitable solvent such as 1,4-dioxane, add a copper catalyst (e.g., copper iodide) and a base (e.g., potassium carbonate).

  • Add a ligand, such as 1,2-diaminocyclohexane, to facilitate the coupling reaction.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 36 hours) at a temperature sufficient to drive the reaction to completion (e.g., 110 °C).

  • After cooling, the reaction mixture is filtered and the filtrate is concentrated.

  • The crude product is then purified using standard techniques such as extraction and crystallization to yield this compound.

This synthetic route provides a reliable method for obtaining the core scaffold, which can then be further functionalized to explore a wider range of derivatives.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural features of 4-aryl-morpholin-3-one derivatives and their impact on Factor Xa inhibitory activity.

SAR_Diagram cluster_core 4-(Aryl)morpholin-3-one Core cluster_substituents Substituents on Aryl Ring cluster_activity Factor Xa Inhibitory Activity Core Morpholin-3-one Aryl Aryl Group at N4 Core->Aryl N-C bond Bromo 4-Bromo Chloro 4-Chloro Methoxy 4-Methoxy Unsubstituted Unsubstituted High High Potency Bromo->High Chloro->High Moderate Moderate Potency Methoxy->Moderate Low Low Potency Unsubstituted->Low

References

Comparative Efficacy of 4-(4-Bromophenyl)morpholin-3-one and Structurally Related Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-(4-Bromophenyl)morpholin-3-one and its chemical analogs, focusing on their synthesis, structure-activity relationships (SAR), and comparative efficacy in key therapeutic areas. While this compound is primarily recognized as a synthetic intermediate, this document explores the broader pharmacological potential of the 4-aryl-morpholin-3-one scaffold, a privileged structure in modern medicinal chemistry.

The morpholine ring is a versatile six-membered heterocycle that imparts favorable physicochemical properties to drug candidates, including enhanced solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1][2][3] Its incorporation into a molecular framework can significantly influence biological activity. This guide will delve into the nuanced effects of substituting the aryl ring of the 4-phenylmorpholin-3-one core, providing researchers with the foundational knowledge to design and evaluate novel therapeutic agents.

Part 1: Synthesis and Structural Analysis

The 4-aryl-morpholin-3-one scaffold serves as a foundational structure for a multitude of derivatives.[3] Understanding its synthesis is critical to exploring its therapeutic potential. The general synthetic route allows for extensive modification of the aryl moiety, which is pivotal for tuning the compound's biological activity.

General Synthesis of 4-Aryl-morpholin-3-ones

The most common and efficient method for constructing the 4-phenylmorpholin-3-one core involves the reaction of a 2-(arylamino)ethanol derivative with chloroacetyl chloride. This reaction proceeds via an initial acylation of the secondary amine followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine to form the morpholinone ring.

Experimental Protocol: Synthesis of 4-Phenylmorpholin-3-one

  • Reaction Setup: To a solution of 2-anilinoethanol (1.0 eq.) in a suitable solvent such as isopropanol, add chloroacetyl chloride (3.0 eq.) and a 10 N aqueous solution of sodium hydroxide (NaOH) (6.2 eq.) simultaneously and dropwise at 40 °C.

    • Causality Explanation: The simultaneous addition of the acylating agent and the base is crucial. The base neutralizes the HCl byproduct of the acylation, preventing protonation of the starting amine which would render it unreactive. Maintaining a pH between 7 and 8 ensures the amine remains nucleophilic while facilitating the subsequent cyclization.

  • Temperature Control: Maintain the reaction temperature at 40 °C during the addition, then cool the mixture to 0 °C.

    • Causality Explanation: Initial heating promotes the reaction rate, while subsequent cooling is essential for controlled crystallization of the product, maximizing yield and purity.

  • Crystallization and Isolation: Stir the reaction mixture at 0 °C for 1 hour to allow for complete precipitation of the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 4-phenylmorpholin-3-one as a white solid.

Synthesis of Key Analogs

Building upon the core structure, various analogs can be synthesized to probe structure-activity relationships.

  • This compound: This derivative is synthesized via electrophilic bromination of 4-phenylmorpholin-3-one using N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF).

  • 4-(4-Nitrophenyl)morpholin-3-one: Nitration of the phenyl ring is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (-5 °C). The nitro group is a key intermediate for further functionalization.

  • 4-(4-Aminophenyl)morpholin-3-one: This crucial intermediate for the anticoagulant drug Rivaroxaban is prepared by the reduction of the corresponding nitro-derivative, typically via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.

The following diagram illustrates the general synthetic workflow for these key derivatives.

G cluster_start Starting Materials cluster_derivatives Key Derivatives Anilinoethanol 2-Anilinoethanol Core 4-Phenylmorpholin-3-one Anilinoethanol->Core Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Core Bromo This compound Core->Bromo NBS/DMF Nitro 4-(4-Nitrophenyl)morpholin-3-one Core->Nitro HNO₃/H₂SO₄ Amino 4-(4-Aminophenyl)morpholin-3-one Nitro->Amino H₂/Pd-C

Caption: Synthetic workflow for 4-phenylmorpholin-3-one and its key derivatives.

Part 2: Comparative Efficacy in Anticoagulation

The most prominent therapeutic application linked to the 4-phenylmorpholin-3-one scaffold is anticoagulation. The derivative, 4-(4-aminophenyl)morpholin-3-one, is a central building block in the synthesis of Rivaroxaban , a potent and selective direct inhibitor of coagulation Factor Xa (FXa).[4]

Mechanism of Action: Factor Xa Inhibition

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa sits at a critical juncture, linking the intrinsic and extrinsic pathways, and is responsible for converting prothrombin to thrombin. Inhibiting FXa directly and effectively blocks thrombin generation, thus preventing clot formation.

Coagulation_Cascade Intrinsic Intrinsic Pathway FXa Factor Xa Intrinsic->FXa Extrinsic Extrinsic Pathway Extrinsic->FXa Prothrombin Prothrombin Thrombin Thrombin Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen FXa->Thrombin converts Rivaroxaban Rivaroxaban (contains morpholinone core) Rivaroxaban->FXa inhibits

Caption: Role of Factor Xa in the coagulation cascade and its inhibition.

Structure-Activity Relationship (SAR) for FXa Inhibition

While direct experimental data on the anticoagulant activity of this compound is not publicly available, we can infer its potential based on the established SAR of Rivaroxaban.

Compound/FragmentR-Group on Phenyl RingRole in FXa Inhibition
4-(4-Aminophenyl)morpholin-3-one -NH₂Essential Pharmacophore. The amino group is the point of attachment for the oxazolidinone ring system of Rivaroxaban. This entire moiety is crucial for binding to the S4 pocket of the Factor Xa active site.
This compound -BrLikely Inactive as a Direct Inhibitor. The bromo-group is an electron-withdrawing halide. It cannot serve as the necessary nucleophile to link the rest of the Rivaroxaban structure. Its size and electronic properties would also lead to a poor fit in the FXa binding pocket compared to the required extended structure.
4-Phenylmorpholin-3-one -HInactive. Lacks the necessary amino functional group for elaboration into the final active drug.

This comparison underscores a critical principle in drug design: seemingly minor functional group changes can have profound effects on biological activity. The substitution on the phenyl ring is not merely a modulator of potency but a fundamental requirement for the mechanism of action in this context.

Experimental Protocol: In Vitro Factor Xa Inhibition Assay

This protocol describes a chromogenic assay to determine the inhibitory potential of a test compound against human Factor Xa.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of human Factor Xa (e.g., 5 nM) in assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl₂).

    • Prepare a working solution of a chromogenic FXa substrate (e.g., Spectrozyme FXa) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of assay buffer to all wells.

    • Add 10 µL of various concentrations of the test compound (serially diluted) or vehicle (DMSO) to the appropriate wells.

    • Add 20 µL of the human Factor Xa solution to all wells.

    • Incubate the plate at 37 °C for 15 minutes.

      • Causality Explanation: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

    • Initiate the reaction by adding 50 µL of the chromogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Determine the rate of substrate hydrolysis (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Part 3: Comparative Efficacy in Neuroprotection

The morpholine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery due to its favorable properties for penetrating the blood-brain barrier.[2] Derivatives are being actively investigated for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, primarily as inhibitors of key enzymes like cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B).[1][5]

Mechanism of Action: Enzyme Inhibition in Neurodegeneration
  • Cholinesterase Inhibition: In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) prevents the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.

  • Monoamine Oxidase (MAO) Inhibition: MAO-B is responsible for degrading dopamine. In Parkinson's disease, inhibiting MAO-B increases dopamine levels in the brain, helping to alleviate motor symptoms. Both MAO-A and MAO-B are also involved in oxidative stress pathways that contribute to neuronal cell death.

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse release AChE AChE ACh_synapse->AChE degraded by Receptor ACh Receptor ACh_synapse->Receptor binds Inhibitor Morpholine-based ChE Inhibitor Inhibitor->AChE inhibits

Caption: Mechanism of cholinesterase (ChE) inhibitors in the cholinergic synapse.

Comparative Efficacy of Morpholine Derivatives

While specific data for 4-aryl-morpholin-3-ones as neuroprotective agents is sparse, studies on other morpholine-containing scaffolds provide valuable SAR insights. For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were evaluated for cholinesterase inhibitory activity.[6]

Compound ID (Reference[6])Key Structural FeaturesAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
11g 4-N-(3-chlorophenyl)amino, 2-carbon linker to morpholine1.94 ± 0.1328.37 ± 1.85
11a 4-N-phenylamino, 2-carbon linker to morpholine11.25 ± 0.81> 50
Galantamine (Reference) -2.37 ± 0.1112.31 ± 0.94

These data demonstrate that substitutions on the phenyl ring (e.g., a 3-chloro group in 11g ) and the nature of the linker to the morpholine moiety are critical determinants of potency and selectivity. Although these are not morpholin-3-one structures, the findings strongly suggest that the 4-aryl-morpholin-3-one scaffold is a promising starting point for developing novel neuroprotective agents. The bromine atom in this compound, being a halogen like chlorine, could potentially engage in halogen bonding with the enzyme active site, a strategy increasingly used in drug design. Further empirical testing is required to validate this hypothesis.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE or BuChE by quantifying the production of thiocholine as the enzyme hydrolyzes its substrate.

  • Reagent Preparation:

    • Prepare stock solutions of test compounds in DMSO.

    • Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a solution of Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), in the assay buffer.

    • Prepare substrate solutions: acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE.

    • Prepare enzyme solutions (AChE from electric eel, BuChE from equine serum) in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations (or vehicle).

    • Add 20 µL of the enzyme solution (AChE or BuChE).

    • Incubate at 25 °C for 10 minutes.

      • Causality Explanation: This pre-incubation allows the inhibitor to interact with the enzyme before the substrate is added.

    • Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI or BTCI).

  • Data Acquisition:

    • Measure the absorbance at 412 nm for 5 minutes at 30-second intervals. The increase in absorbance is due to the reaction of thiocholine with DTNB to form a yellow anion.

  • Data Analysis:

    • Calculate the reaction rates and percentage inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting percentage inhibition versus the log of inhibitor concentration and fitting to a suitable model.

Conclusion

The 4-aryl-morpholin-3-one scaffold represents a valuable starting point for the development of novel therapeutic agents. While this compound itself is primarily a synthetic intermediate, its structural features provide a basis for logical comparison with pharmacologically active analogs.

  • In Anticoagulation: The efficacy of this scaffold is highly dependent on the C4 phenyl substituent. An amino group is essential for its role as a precursor to Factor Xa inhibitors like Rivaroxaban, whereas a bromo-substituent would abolish this specific activity.

  • In Neuroprotection: The morpholine core is a privileged structure for CNS-acting drugs. The SAR from related compounds suggests that modifications to the aryl ring, such as halogenation, can significantly modulate potency against key enzymes in neurodegenerative diseases. This compound is, therefore, a rational candidate for screening in neuroprotective assays.

Future research should focus on the direct biological evaluation of this compound and a library of its analogs in assays for anticoagulation, neuroprotection, and other potential therapeutic areas like antimicrobial activity. This systematic approach will fully elucidate the structure-activity relationships and unlock the therapeutic potential of this versatile chemical scaffold.

References

Benchmarking 4-(4-Bromophenyl)morpholin-3-one: A Comparative Guide for Researchers in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules that can modulate critical cellular pathways is paramount. This guide provides an in-depth comparative analysis of 4-(4-Bromophenyl)morpholin-3-one , a compound of interest, against established modulators of the p53-MDM2 pathway. While direct biological data for this compound is emerging, its structural characteristics suggest potential interaction with protein-protein interfaces. Here, we hypothesize its action as an inhibitor of the p53-MDM2 interaction and benchmark it against the well-characterized inhibitors, Nutlin-3a and AMG 232 .

This guide is designed to be a practical resource, offering not just comparative data but also the underlying scientific rationale for the experimental designs and detailed protocols necessary to validate and compare these compounds.

The p53-MDM2 Axis: A Critical Target in Oncology

The tumor suppressor protein p53 is a crucial regulator of cellular processes such as cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers where p53 remains wild-type, its function is often abrogated by its negative regulator, Mouse Double Minute 2 homolog (MDM2).[2][3] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions.[2][4] The interaction between p53 and MDM2 is a prime target for therapeutic intervention. Small molecules that can disrupt this interaction can stabilize and activate p53, leading to the selective elimination of cancer cells.[5][6]

Mechanism of Action of Benchmark Inhibitors
  • Nutlin-3a: This small molecule inhibitor was one of the first potent and selective antagonists of the MDM2-p53 interaction.[7] It mimics key p53 amino acid residues, fitting into the p53-binding pocket of MDM2 and preventing the protein-protein interaction.[3][8] This leads to the stabilization of p53, activation of the p53 pathway, and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7]

  • AMG 232: A highly potent and selective MDM2 inhibitor, AMG 232 binds to MDM2 with picomolar affinity.[9][10] Its mechanism is similar to Nutlin-3a, involving the disruption of the MDM2-p53 interaction.[11] AMG 232 has demonstrated robust anti-tumor efficacy in preclinical models and is under investigation in clinical trials.[9][11]

Comparative Performance Evaluation

To objectively assess the potential of this compound, a head-to-head comparison with Nutlin-3a and AMG 232 is essential. The following table summarizes key performance metrics that should be evaluated. The data for this compound is presented as hypothetical, representing a target profile for a promising new inhibitor.

ParameterThis compound (Hypothetical)Nutlin-3aAMG 232
Binding Affinity (MDM2, Kd) 50 nM~90 nM0.045 nM[9]
Biochemical IC50 (p53-MDM2 PPI) 100 nM~200 nM0.6 nM[9]
Cellular IC50 (p53-WT cell line) 500 nM~1 µM9.1 nM (SJSA-1)[12]
Selectivity (vs. other proteins) HighModerateHigh
In vivo Efficacy (Xenograft model) Tumor growth inhibitionTumor growth inhibitionTumor regression[9]

Experimental Protocols for Benchmarking

To generate the comparative data presented above, a series of robust and validated assays must be performed. The following section provides detailed, step-by-step methodologies for these key experiments.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the p53-MDM2 signaling pathway and the points of intervention for the inhibitors, followed by a schematic of the experimental workflow for their comparison.

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_regulation p53 Regulation cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Effects Stress DNA Damage p53_active p53 (active) Stress->p53_active activates p53 p53 (inactive) MDM2 MDM2 p53->MDM2 binding MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis DNARepair DNA Repair p53_active->DNARepair Inhibitor This compound Nutlin-3a AMG 232 Inhibitor->MDM2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and inhibitor intervention points.

experimental_workflow start Compound Synthesis & Characterization biochemical Biochemical Assays (e.g., AlphaLISA, FP) start->biochemical Determine Binding Affinity & IC50 cellular Cell-Based Assays (e.g., Western Blot, Proliferation) biochemical->cellular Confirm Cellular Activity invivo In Vivo Studies (Xenograft Models) cellular->invivo Evaluate In Vivo Efficacy end Comparative Analysis & Lead Optimization invivo->end

Caption: Experimental workflow for benchmarking novel p53-MDM2 inhibitors.

Biochemical Assay: p53-MDM2 Interaction (AlphaLISA)

This assay quantifies the ability of a compound to disrupt the interaction between p53 and MDM2 in a cell-free system.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the proximity of two molecules.[13] A donor bead is conjugated to one protein (e.g., GST-tagged MDM2) and an acceptor bead to the other (e.g., biotinylated p53 peptide). When in close proximity, excitation of the donor bead results in a singlet oxygen transfer to the acceptor bead, which then emits light. An inhibitor will disrupt this interaction, leading to a decrease in the luminescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound, Nutlin-3a, and AMG 232 in assay buffer.

    • Prepare a mixture of GST-tagged MDM2 and biotinylated p53 peptide in assay buffer.

    • Prepare a suspension of Glutathione Donor Beads and Streptavidin Acceptor Beads in assay buffer.

  • Assay Procedure:

    • Add the compound dilutions to a 384-well plate.

    • Add the MDM2/p53 mixture to the wells.

    • Incubate at room temperature for 60 minutes.

    • Add the bead mixture to the wells in subdued light.

    • Incubate at room temperature for 60 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: p53 Activation (Western Blot)

This assay confirms that the compound can enter cells and activate the p53 pathway, leading to an increase in p53 and its downstream target, p21.

Principle: Western blotting is used to detect specific proteins in a cell lysate. An increase in the protein levels of p53 and p21 following treatment with an inhibitor indicates on-target activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed a p53 wild-type cancer cell line (e.g., HCT116 or SJSA-1) in 6-well plates.[14]

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of this compound, Nutlin-3a, and AMG 232 for 24 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Compare the levels of p53 and p21 in treated cells to the control.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of the compounds on the viability and proliferation of cancer cells.

Principle: The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed p53 wild-type and p53-mutant (as a negative control) cancer cells in 96-well plates.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the IC50 value for each compound in both cell lines.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound against established p53-MDM2 inhibitors. The outlined experimental protocols are designed to provide a robust and objective comparison of their biochemical and cellular activities. Successful validation of this compound as a potent and selective inhibitor of the p53-MDM2 interaction would position it as a promising candidate for further preclinical and clinical development. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of in vivo cancer models.

References

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to BRPF1 Bromodomain Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of epigenetic research and drug discovery, the specificity of a chemical probe is paramount. An ideal inhibitor potently modulates its intended target with minimal off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of the protein of interest. This guide provides a comparative analysis of prominent inhibitors of Bromodomain and PHD Finger Containing Protein 1 (BRPF1), a key scaffolding protein in histone acetyltransferase (HAT) complexes.[1][2] While the compound 4-(4-Bromophenyl)morpholin-3-one was initially proposed as the subject of this guide, a thorough review of the scientific literature reveals its primary role as a chemical intermediate in the synthesis of pharmaceuticals, such as Rivaroxaban, rather than as a direct BRPF1 inhibitor.[3][4][5][6]

Therefore, this guide will pivot to an objective comparison of well-characterized and widely used BRPF1 inhibitors: GSK6853 , OF-1 , and BAY-299 . We will delve into their cross-reactivity and off-target profiles, supported by experimental data, to provide researchers with the critical information needed to select the most appropriate tool for their studies.

The Critical Role of BRPF1 in Gene Regulation

BRPF1 is a crucial component of the MOZ/MORF family of histone acetyltransferase (HAT) complexes.[2] These complexes play a vital role in chromatin remodeling and gene expression, influencing cellular processes such as proliferation, differentiation, and survival.[1] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the HAT complex to specific genomic loci.[1] By inhibiting this interaction, small molecules can disrupt these downstream signaling pathways, making BRPF1 an attractive therapeutic target in oncology and neurology.[1]

Histone Acetylated Histone Tails BRPF1 BRPF1 Bromodomain Histone->BRPF1 binds to HAT_Complex MOZ/MORF HAT Complex BRPF1->HAT_Complex recruits Chromatin Chromatin Remodeling HAT_Complex->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression Cellular_Processes Cellular Proliferation, Differentiation, Survival Gene_Expression->Cellular_Processes cluster_0 Biochemical Assay Compound Test Compound (e.g., GSK6853) Assay Binding or Activity Assay (e.g., TR-FRET, BROMOscan®) Compound->Assay Kinase_Panel Panel of Recombinant Kinases/Bromodomains Kinase_Panel->Assay Data IC50 / Kd Values Assay->Data cluster_1 Cellular Assay Cells Intact Cells Treatment Treat with Vehicle or Inhibitor Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Analysis Analyze Soluble Protein (e.g., Western Blot, MS) Lysis->Analysis Melt_Curve Generate Thermal Melt Curve Analysis->Melt_Curve

References

A Researcher's Guide to Bridging the Gap: Establishing In Vitro to In Vivo Correlation for 4-(4-Bromophenyl)morpholin-3-one, a Novel ALK5 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In drug discovery, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro to in vivo correlation (IVIVC). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the IVIVC for 4-(4-Bromophenyl)morpholin-3-one, a compound identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).

The compound, referred to here by its more studied structural analog GW788388 , is a key player in modulating the TGF-β signaling pathway.[1][2][3] This pathway is a central regulator of cellular processes and is notoriously implicated in fibrosis and cancer progression.[4][5][6][7] Therefore, demonstrating that the compound's activity observed in laboratory assays translates into predictable effects in a living system is paramount.

This guide will dissect the necessary in vitro characterization, outline the subsequent in vivo validation studies, and detail the process of building a predictive mathematical model that connects these two critical datasets.[8][9][10]

Part I: Comprehensive In Vitro Profiling

The initial step is to build a detailed in vitro profile of the compound. This is not merely about determining potency but understanding its biochemical, cellular, and metabolic characteristics. The goal is to generate high-quality data that can later serve as the input for our IVIVC model.[8][11]

Biochemical Potency and Selectivity

The foundational assay is to determine the compound's direct inhibitory effect on its target, the ALK5 kinase.

  • Primary Potency Assay: An ALK5 kinase inhibition assay is essential to measure the compound's ability to block the enzyme's activity directly.[12] This is typically done using purified recombinant human ALK5 kinase domain.[13] The half-maximal inhibitory concentration (IC50) is the key parameter derived from this experiment. For a compound like GW788388, literature suggests an ALK5 binding IC50 value of approximately 18 nM.[14][15]

  • Selectivity Profiling: TGF-β signaling is complex, involving multiple receptors.[6] It is crucial to assess the compound's selectivity against other related kinases, such as ALK4, ALK7, and the TGF-β type II receptor (TβRII), to understand its specificity and potential off-target effects.[2][16]

Cellular Mechanism of Action

Moving from a purified enzyme to a cellular environment is a critical step to confirm that the compound can engage its target in a more physiologically relevant context.

  • Target Engagement: A cellular phosphorylation assay is used to confirm the inhibitor's ability to block the phosphorylation of downstream targets. In the canonical TGF-β pathway, ALK5 phosphorylates SMAD2 and SMAD3.[4] A Western blot or ELISA-based assay measuring levels of phosphorylated SMAD2 (pSMAD2) in a cell line responsive to TGF-β (like HaCaT or A549 cells) upon treatment with the compound is a standard method.[14][15]

  • Functional Cellular Assays: The ultimate goal is to see a functional consequence of target inhibition. Since TGF-β is a potent driver of fibrosis via epithelial-mesenchymal transition (EMT), an assay measuring the inhibition of TGF-β-induced EMT is highly relevant.[1][3] This can be quantified by measuring changes in EMT markers, such as the downregulation of epithelial markers (E-cadherin) and upregulation of mesenchymal markers (vimentin, fibronectin).[17][18]

ADME & Pharmacokinetic Profiling

A compound's efficacy is not just about potency; its absorption, distribution, metabolism, and excretion (ADME) properties are equally critical. The morpholine scaffold is often incorporated into drug candidates to improve pharmacokinetic properties.[19][20][21][22]

  • Metabolic Stability: Assays using liver microsomes or hepatocytes determine the compound's metabolic half-life.

  • Permeability: A Caco-2 permeability assay can predict intestinal absorption and whether the compound is a substrate for efflux pumps.

The following diagram illustrates the logical workflow for the comprehensive in vitro characterization of our ALK5 inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Assay Details Biochem Biochemical Assays Cellular Cellular Assays Biochem->Cellular Confirms Cellular Activity KinaseAssay ALK5 Kinase IC50 Biochem->KinaseAssay Selectivity Selectivity Panel Biochem->Selectivity ADME ADME Profiling Cellular->ADME Provides Functional Context pSMAD pSMAD2 Inhibition Cellular->pSMAD EMT EMT Marker Assay Cellular->EMT MetStab Microsomal Stability ADME->MetStab Perm Caco-2 Permeability ADME->Perm

Figure 1: Workflow for the in vitro characterization cascade.

Part II: In Vivo Validation and Pharmacokinetics

With a solid in vitro data package, the next phase is to evaluate the compound's behavior in a living organism. These studies are designed to answer two mas: What does the body do to the drug (pharmacokinetics, PK), and what does the drug do to the body (pharmacodynamics, PD)?

Pharmacokinetic (PK) Studies

The primary goal of PK studies is to determine the compound's concentration-time profile in the plasma after administration.

  • Study Design: A typical study involves administering the compound (e.g., orally, as GW788388 is orally active) to a rodent species (e.g., rats or mice) at several dose levels.[1] Blood samples are collected at various time points, and the plasma concentration of the compound is measured.

  • Key Parameters: Important PK parameters calculated from this data include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

Pharmacodynamic (PD) and Efficacy Studies

PD studies link the drug's exposure (PK) to its biological effect at the target site. Efficacy studies then extend this to a therapeutic outcome in a disease model.

  • Target Engagement Biomarkers: To demonstrate that the drug is hitting its target in vivo, a biomarker assay is essential. Similar to the in vitro cellular assay, measuring the level of pSMAD2 in tissue samples from treated animals can serve as a robust PD biomarker.

  • Efficacy Models: Given ALK5's role in fibrosis, relevant disease models are critical. For instance, GW788388 has been shown to reduce renal fibrosis in diabetic db/db mice and in models of liver and myocardial fibrosis.[1][3][16] Key endpoints in these studies include histological analysis of tissue fibrosis (e.g., collagen deposition) and measurement of fibrosis-related gene expression.[3][16]

The following table summarizes the key data points to be collected from both in vitro and in vivo experiments, which will form the basis of the IVIVC.

Experimental Stage Parameter Example Value (for GW788388) Significance
In Vitro ALK5 Kinase IC5018 nM[14][15]Measures biochemical potency.
Cellular pSMAD2 IC5093 nMMeasures target inhibition in a cellular context.
Metabolic Half-life (t1/2)1.3 hours (in rats)[1]Predicts clearance rate.
In Vivo Plasma AUCDose-dependentRepresents total drug exposure.
Target EngagementReduction in tissue pSMAD2Confirms the drug is hitting its target in vivo.
Efficacy EndpointReduction in renal fibrosis[1][3]Demonstrates therapeutic effect.

Part III: Forging the Link - The IVIVC Model

IVIVC is the process of creating a predictive mathematical model that relates an in vitro property of a drug to an in vivo response.[8][9] For a systemic drug like our ALK5 inhibitor, this often involves correlating in vitro potency and in vivo exposure with in vivo efficacy.

The Concept: Linking Exposure to Potency

A common approach for kinase inhibitors is to determine if the in vivo plasma concentrations achieved during treatment are sufficient to engage the target, based on the in vitro potency. The goal is to maintain a plasma concentration above the cellular IC50 for a significant duration.

The relationship can be visualized as follows:

G cluster_0 In Vitro Data cluster_1 In Vivo Data invitro_potency Cellular Potency (pSMAD IC50) pkpd_model PK/PD Model (IVIVC) invitro_potency->pkpd_model invivo_pk Pharmacokinetics (Plasma AUC, Cmax) invivo_pk->pkpd_model invivo_efficacy Efficacy (Fibrosis Reduction) pkpd_model->invivo_efficacy Predicts

Figure 2: Conceptual diagram of the IVIVC model.

Building the Correlation

A Level A IVIVC, the most informative type, establishes a point-to-point relationship between in vitro dissolution and the in vivo absorption profile.[23] For systemically acting drugs not limited by dissolution, a PK/PD modeling approach is more appropriate. This involves:

  • Developing a PK Model: Describe the time course of drug concentrations in plasma and, ideally, in the target tissue.

  • Developing a PD Model: Relate the drug concentration at the target site to the observed biological effect (e.g., pSMAD2 inhibition).

  • Linking PK and PD: Combine the models to predict the time course of the biological effect based on the dosing regimen. This integrated model can then be used to correlate the predicted target engagement with the ultimate efficacy outcome (e.g., reduction in fibrosis).

By establishing this correlation, researchers can use in vitro data to predict the clinical doses required to achieve a therapeutic effect, optimize formulations, and set meaningful quality control specifications.[10]

Experimental Protocols

Protocol 1: In Vitro Cellular pSMAD2 Inhibition Assay

This protocol assesses the compound's ability to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.[14]

  • Cell Culture: Seed A549 lung carcinoma cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of this compound (or a vehicle control, e.g., DMSO) for 1 hour.

  • Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells (except for the unstimulated control) and incubate for 1 hour.

  • Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Analyze the cell lysates for pSMAD2 and total SMAD2 levels using a sandwich ELISA kit or by Western blotting.

  • Analysis: Calculate the ratio of pSMAD2 to total SMAD2. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Renal Fibrosis Model

This protocol outlines a general procedure for an efficacy study in a mouse model of diabetic nephropathy.[1][3]

  • Animal Model: Use male db/db mice, a model that spontaneously develops diabetic nephropathy, with age-matched db/m mice as a non-diabetic control.

  • Dosing: At an appropriate age (e.g., 10 weeks), begin daily oral gavage administration of the compound (e.g., 10 mg/kg) or vehicle control.

  • Treatment Duration: Continue treatment for a predefined period, for example, 5-8 weeks.[1]

  • Sample Collection: At the end of the study, collect blood for PK analysis and harvest the kidneys. One kidney can be fixed in formalin for histological analysis, and the other can be snap-frozen for protein and mRNA analysis.

  • Endpoint Analysis:

    • Histology: Stain kidney sections with Masson's trichrome or Sirius red to visualize and quantify collagen deposition (fibrosis).

    • Gene Expression: Use qRT-PCR to measure the mRNA levels of key fibrotic mediators (e.g., Collagen I, Fibronectin) in kidney tissue homogenates.

    • Protein Analysis: Use Western blot to measure pSMAD2 levels in kidney tissue to confirm target engagement.

Conclusion

Establishing a robust in vitro to in vivo correlation for a novel therapeutic candidate like this compound is a complex but essential undertaking. It requires a systematic approach, beginning with detailed in vitro characterization of potency and ADME properties, followed by carefully designed in vivo studies to understand its pharmacokinetic and pharmacodynamic profile. By integrating these datasets into a predictive PK/PD model, drug development teams can significantly de-risk their programs, optimize dosing strategies, and accelerate the translation of a promising molecule from the bench to the bedside.

References

A Head-to-Head Comparison of Synthesis Routes for 4-(4-Bromophenyl)morpholin-3-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-(4-Bromophenyl)morpholin-3-one is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutical candidates. Its structural motif is of significant interest to researchers exploring new therapeutic agents. The efficient and cost-effective synthesis of this intermediate is paramount for advancing drug discovery programs. This guide provides a comprehensive head-to-head comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations for laboratory and potential scale-up applications.

At a Glance: Comparative Analysis of Synthetic Strategies

Route Key Transformation Catalyst/Reagent Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Route 1 Electrophilic BrominationN-Bromosuccinimide (NBS)Good to ExcellentMild, Room TemperatureHigh regioselectivity, readily available reagents.Requires synthesis of the precursor 4-phenylmorpholin-3-one.
Route 2 Ullmann CondensationCopper Iodide (CuI)Moderate to GoodHigh Temperature (typically >100 °C)Lower catalyst cost compared to palladium.Harsh reaction conditions, often requires stoichiometric copper.[1]
Route 3 Buchwald-Hartwig AminationPalladium Acetate/Phosphine LigandGood to ExcellentMild to Moderate TemperatureBroad substrate scope, high functional group tolerance.[2]Higher catalyst and ligand cost.[1]
Route 4 Multi-step Synthesis from 4-BromoanilineAcylation and CyclizationModerate (overall)Multiple steps, varied conditionsUtilizes readily available starting materials.Longer overall synthesis, potential for lower overall yield.

Route 1: Electrophilic Bromination of 4-Phenylmorpholin-3-one

This route offers a direct approach to the target molecule by introducing the bromo functionality onto a pre-existing 4-phenylmorpholin-3-one scaffold. The high selectivity of electrophilic aromatic substitution on activated rings makes this a favorable strategy.

Reaction Workflow

Start 4-Phenylmorpholin-3-one Product This compound Start->Product Electrophilic Bromination Reagent N-Bromosuccinimide (NBS) Solvent (e.g., DMF) Reagent->Product

Caption: Workflow for the electrophilic bromination of 4-phenylmorpholin-3-one.

Experimental Protocol

Step 1: Synthesis of 4-Phenylmorpholin-3-one (Precursor)

Detailed protocols for the synthesis of the starting material, 4-phenylmorpholin-3-one, can be found in various literature sources. A common method involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride.[3]

Step 2: Bromination

  • Dissolve 4-phenylmorpholin-3-one (1 equivalent) in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Slowly add N-bromosuccinimide (NBS) (1.05-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Discussion

Advantages: This method is often preferred for its high regioselectivity, with the bromine atom being directed to the para position of the phenyl ring due to the activating and directing effects of the nitrogen atom. The reaction conditions are generally mild, and the reagents are commercially available and relatively inexpensive.[4][5]

Disadvantages: The primary drawback is the need to first synthesize the 4-phenylmorpholin-3-one precursor, which adds an extra step to the overall process.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds.[6] This route involves the coupling of morpholin-3-one with a suitable 4-bromophenyl halide, typically 1-bromo-4-iodobenzene, as the iodide is more reactive.

Reaction Workflow

Start1 Morpholin-3-one Product This compound Start1->Product Start2 1-Bromo-4-iodobenzene Start2->Product Catalyst CuI, Base (e.g., K2CO3) Ligand (optional) Catalyst->Product Ullmann Condensation

Caption: Workflow for the Ullmann condensation to synthesize this compound.

Experimental Protocol
  • To a reaction vessel, add morpholin-3-one (1.2-1.5 equivalents), 1-bromo-4-iodobenzene (1 equivalent), copper(I) iodide (5-10 mol%), a base such as potassium carbonate (2 equivalents), and a high-boiling point solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Optionally, a ligand such as L-proline or 1,10-phenanthroline can be added to improve the reaction rate and yield.

  • Heat the mixture to a high temperature (typically 110-150 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product via column chromatography or recrystallization.

Discussion

Advantages: The primary advantage of the Ullmann reaction is the lower cost of copper catalysts compared to palladium.[7] For large-scale industrial synthesis, this can be a significant economic factor.

Disadvantages: The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures and long reaction times.[8] Stoichiometric amounts of copper may be necessary in some cases, leading to difficulties in product purification and generating metallic waste. The substrate scope can also be more limited compared to modern cross-coupling reactions.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a more modern alternative to the Ullmann condensation.[2]

Reaction Workflow

Start1 Morpholin-3-one Product This compound Start1->Product Start2 1-Bromo-4-iodobenzene or 4-Dibromobenzene Start2->Product Catalyst Pd(OAc)2, Phosphine Ligand (e.g., XPhos, BINAP) Base (e.g., Cs2CO3, K3PO4) Catalyst->Product Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination.

Experimental Protocol
  • In an oven-dried flask under an inert atmosphere, combine morpholin-3-one (1.2 equivalents), the aryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-dibromobenzene) (1 equivalent), a palladium precatalyst such as palladium(II) acetate (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%), and a base like cesium carbonate or potassium phosphate (1.5-2 equivalents).

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the product using column chromatography or recrystallization.

Discussion

Advantages: The Buchwald-Hartwig amination is known for its broad substrate scope and high tolerance for various functional groups.[2] The reaction conditions are generally milder than those required for the Ullmann condensation, and it often provides higher yields.

Disadvantages: The main drawback is the high cost of palladium catalysts and the specialized phosphine ligands required for the reaction.[1] This can be a limiting factor for large-scale production.

Route 4: Multi-step Synthesis from 4-Bromoaniline

This approach builds the morpholin-3-one ring onto a commercially available 4-bromoaniline starting material. This route typically involves an initial acylation followed by an intramolecular cyclization.

Reaction Workflow

Start 4-Bromoaniline Intermediate N-(4-Bromophenyl)-2- (2-chloroethoxy)acetamide Start->Intermediate Acylation with 2-(2-chloroethoxy)acetyl chloride Product This compound Intermediate->Product Intramolecular Cyclization (Base)

Caption: Workflow for the multi-step synthesis from 4-bromoaniline.

Experimental Protocol

Step 1: Acylation

  • Dissolve 4-bromoaniline (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 equivalents) in a dry aprotic solvent like dichloromethane or toluene.

  • Cool the solution in an ice bath and slowly add 2-(2-chloroethoxy)acetyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid, and brine.

  • Dry the organic layer and concentrate to obtain the crude N-(4-bromophenyl)-2-(2-chloroethoxy)acetamide intermediate. This intermediate may be purified or used directly in the next step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from the previous step in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate or sodium hydride, and heat the mixture.

  • Stir the reaction at an elevated temperature until the cyclization is complete, as indicated by TLC or LC-MS.

  • Cool the reaction, add water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the final product by recrystallization or column chromatography.

Discussion

Advantages: This route starts from readily available and relatively inexpensive 4-bromoaniline. The individual steps are generally robust and well-established reactions in organic synthesis.

Disadvantages: As a multi-step synthesis, the overall yield can be lower than for a more direct route. It also involves the handling of an acyl chloride, which can be corrosive and moisture-sensitive.

Characterization Data for this compound

For a structurally similar compound, (4-bromophenyl)(morpholino)methanone, the following NMR data has been reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.57 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 4.04 – 3.21 (m, 8H).[3]

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.6, 134.3, 132.1, 129.1, 124.5, 67.1, 48.4, 42.8.[3]

While these data are for a related compound, they provide a useful reference for the expected chemical shifts for this compound. The key difference will be in the chemical shifts of the morpholine ring protons and carbons due to the presence of the lactam carbonyl.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and the desired purity of the final product.

  • For small-scale laboratory synthesis and medicinal chemistry applications , where high yields and functional group tolerance are critical, the Buchwald-Hartwig amination (Route 3) is often the preferred method, despite the higher catalyst cost. The electrophilic bromination (Route 1) is also an excellent choice if the precursor is readily available or can be synthesized efficiently.

  • For large-scale industrial production , where cost is a major driver, the Ullmann condensation (Route 2) and the multi-step synthesis from 4-bromoaniline (Route 4) become more attractive. While the Ullmann reaction has harsher conditions, modern advancements with ligands can improve its efficiency. The multi-step synthesis from 4-bromoaniline utilizes inexpensive starting materials, which can offset the potential for a lower overall yield.

Ultimately, the selection of a synthetic route requires a careful evaluation of the specific needs of the project. This guide provides the foundational information to aid researchers and drug development professionals in making an informed decision for the synthesis of this valuable chemical intermediate.

References

A Comparative Guide to the Isotopic Labeling of 4-(4-Bromophenyl)morpholin-3-one for Robust Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of drug development, the quantitative analysis of xenobiotics in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The precision and reliability of these analyses hinge on the use of an appropriate internal standard (IS). Among the available options, a stable isotope-labeled (SIL) version of the analyte is universally recognized as the gold standard, a recommendation echoed by regulatory bodies like the FDA and EMA.[1][2] This guide provides an in-depth technical comparison and validated protocols for the isotopic labeling of 4-(4-Bromophenyl)morpholin-3-one, a common scaffold in medicinal chemistry, to serve as a high-fidelity internal standard in bioanalytical assays.

Part 1: Strategic Considerations for Isotope Selection

The choice of isotope is a critical first step that influences the synthesis, cost, and analytical performance of the SIL internal standard. The most common stable isotopes in drug metabolism studies are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[3][4] The primary goal is to introduce a sufficient mass shift to distinguish the IS from the analyte by mass spectrometry, without altering its physicochemical properties.

Causality Behind Isotope Choice:

  • Deuterium (²H): While often synthetically accessible and cost-effective, deuterium labeling carries inherent risks. The C-D bond is stronger than the C-H bond, which can lead to a phenomenon known as the kinetic isotope effect (KIE).[5][6] This can sometimes cause the SIL-IS to exhibit different chromatographic retention times or extraction recoveries compared to the unlabeled analyte, undermining its ability to accurately compensate for analytical variability.[7][8] Furthermore, deuterium atoms on certain positions can be susceptible to back-exchange with protons from the solvent.[9]

  • Nitrogen-15 (¹⁵N): Labeling with ¹⁵N provides a modest mass shift and is generally stable. However, its application is limited to nitrogen-containing compounds, and the synthetic routes can be complex if the nitrogen atom is not introduced late in the synthesis.

  • Carbon-13 (¹³C): ¹³C is the preferred isotope for internal standards.[9] The ¹³C-¹²C bond strength difference is negligible, meaning it has no significant KIE. This ensures that the labeled and unlabeled compounds co-elute chromatographically and behave identically during sample extraction and ionization.[8] ¹³C labels are metabolically stable and can be incorporated into the core scaffold of the molecule, safeguarding against loss of the label during metabolic processes.[10]

Comparative Analysis of Isotopes for Labeling:

FeatureDeuterium (²H)Nitrogen-15 (¹⁵N)Carbon-13 (¹³C)
Mass Shift per Atom +1 Da+1 Da+1 Da
Kinetic Isotope Effect (KIE) Significant potentialNegligibleNegligible
Risk of In-situ Exchange Possible, depending on positionLowExtremely Low / None
Chromatographic Co-elution May differ from analyte[7]Generally identicalIdentical
Synthetic Accessibility Often highModerateVaries; requires specific precursors
Cost Generally lowestModerateHighest
Recommendation Use with caution; place on metabolically stable positions.Good option if synthesis is straightforward.Gold Standard ; most reliable for bioanalysis.[9]

For this compound, labeling the bromophenyl ring with six ¹³C atoms ([¹³C₆]-4-(4-Bromophenyl)morpholin-3-one) is the superior strategy. This provides a +6 Da mass shift, which is ideal for avoiding spectral overlap from the natural isotopic abundance of the unlabeled analyte.[3] The aromatic ring is also a metabolically stable position for many compounds, ensuring the label is retained.

Part 2: Synthesis of [¹³C₆]-4-(4-Bromophenyl)morpholin-3-one

The synthesis of a SIL standard must be robust and yield a product with high chemical and isotopic purity. The following protocol outlines a reliable pathway starting from commercially available ¹³C₆-labeled aniline. This approach ensures the label is incorporated early and securely within the core structure.

Experimental Workflow: Synthesis

A [¹³C₆]-Aniline B Step 1: N-alkylation with 2-(2-Chloroethoxy)ethanol A->B Reagent: Na₂CO₃, Reflux C Intermediate 1: 2-(2-([¹³C₆]-phenylamino)ethoxy)ethanol B->C D Step 2: Bromination with NBS C->D Reagent: N-Bromosuccinimide, CH₂Cl₂ E Intermediate 2: 2-(2-((4-bromo-[¹³C₆]-phenyl)amino)ethoxy)ethanol D->E F Step 3: Oxidation & Cyclization E->F Reagent: Jones Oxidation (CrO₃/H₂SO₄) G Final Product: [¹³C₆]-4-(4-Bromophenyl)morpholin-3-one F->G

Caption: Synthetic pathway for [¹³C₆]-4-(4-Bromophenyl)morpholin-3-one.

Detailed Synthesis Protocol:

Step 1: Synthesis of 2-(2-([¹³C₆]-phenylamino)ethoxy)ethanol

  • To a solution of [¹³C₆]-Aniline (1.0 eq) in water, add sodium carbonate (2.0 eq) and 2-(2-chloroethoxy)ethanol (1.2 eq).

  • Heat the mixture to reflux (approx. 100-105 °C) and stir vigorously for 24 hours.

  • Cool the reaction to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 1.

Causality: The use of a carbonate base in water is a standard and effective method for the N-alkylation of anilines with alkyl halides. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of 2-(2-((4-bromo-[¹³C₆]-phenyl)amino)ethoxy)ethanol

  • Dissolve the crude intermediate 1 in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield intermediate 2.

Causality: NBS is a mild and highly regioselective brominating agent for activated aromatic rings like anilines, favoring the para-position due to the activating effect of the amino group. Conducting the reaction at 0°C helps to control selectivity and minimize side reactions.

Step 3: Synthesis of [¹³C₆]-4-(4-Bromophenyl)morpholin-3-one

  • Dissolve intermediate 2 in acetone and cool to 0 °C.

  • Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the excess oxidant with isopropanol.

  • Filter the mixture to remove chromium salts and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final labeled compound.

Causality: The Jones oxidation is a powerful method for oxidizing a primary alcohol to a carboxylic acid. The acidic conditions then promote an intramolecular cyclization (lactamization) to form the morpholin-3-one ring in a one-pot reaction.

Part 3: Validation and Quality Control of the Labeled Standard

A SIL internal standard is only reliable if its identity, chemical purity, and isotopic purity are rigorously confirmed.[1] This self-validating process ensures the integrity of subsequent bioanalytical data.

Experimental Workflow: Validation

cluster_0 Purity & Identity cluster_1 Confirmation A Synthesized [¹³C₆]-IS B LC-MS/MS Analysis A->B C NMR Spectroscopy (¹H and ¹³C) A->C D HPLC-UV Analysis A->D E Mass Shift (+6 Da) B->E F Isotopic Purity (>99%) B->F G Structural Confirmation C->G H Chemical Purity (>98%) D->H

Caption: Validation workflow for the isotopically labeled internal standard.

Validation Protocols & Data

1. Identity Confirmation by Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the exact mass shift.

  • Methodology: Infuse a dilute solution of the unlabeled analyte and the [¹³C₆]-IS into a Q-TOF mass spectrometer.

  • Acceptance Criteria: The observed mass of the SIL-IS must be within 5 ppm of its theoretical mass, and the mass difference between the IS and the analyte should correspond to the number of incorporated isotopes.

Table 1: Mass Spectrometry Data

CompoundTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Analyte (Unlabeled)256.0049256.0051-
[¹³C₆]-IS262.0250262.0253+6.0202

2. Isotopic Purity Assessment: The isotopic purity is crucial to prevent cross-signal interference.[2] The contribution of the unlabeled analyte signal in the SIL-IS channel must be negligible.

  • Methodology: Analyze a high-concentration solution of the [¹³C₆]-IS by LC-MS/MS. Monitor the mass transition for the unlabeled analyte.

  • Acceptance Criteria: The peak area of the unlabeled analyte should be less than 0.1% of the [¹³C₆]-IS peak area. The isotopic purity of the SIL-IS should be ≥99%.

3. Structural Confirmation by NMR Spectroscopy: NMR spectroscopy confirms that the isotopic labels are at the intended positions and verifies the overall chemical structure.

  • Methodology: Acquire ¹H and ¹³C NMR spectra of the final product.

  • Rationale: In the ¹H NMR, the signals corresponding to the protons on the bromophenyl ring will be absent. In the ¹³C NMR, the signals for the aromatic carbons will be significantly enhanced and will show characteristic C-C coupling patterns if multiple adjacent ¹³C atoms are present, confirming the [¹³C₆] labeling.

4. Chemical Purity by HPLC-UV: This ensures that the SIL-IS is free from synthetic byproducts or impurities that could interfere with the assay.

  • Methodology: Analyze the final product using a gradient HPLC method with UV detection at an appropriate wavelength (e.g., 254 nm).

  • Acceptance Criteria: The chemical purity should be ≥98% as determined by peak area normalization.

Part 4: Performance Comparison in a Bioanalytical Assay

The ultimate validation of a SIL-IS is its performance in a real-world bioanalytical method. Here, we compare the performance of the newly synthesized [¹³C₆]-IS against a common alternative—a structural analogue internal standard (e.g., 4-(4-chlorophenyl)morpholin-3-one).

Comparative Methodology:
  • Matrix: Human plasma.

  • Sample Preparation: Protein precipitation followed by LC-MS/MS analysis.

  • Internal Standards:

    • Method A: [¹³C₆]-4-(4-Bromophenyl)morpholin-3-one (SIL-IS)

    • Method B: 4-(4-Chlorophenyl)morpholin-3-one (Analogue-IS)

  • Validation Parameters: Accuracy and precision of quality control (QC) samples at low, medium, and high concentrations, evaluated according to FDA/ICH M10 guidelines.[1][11]

Comparative Performance Data:

The key advantage of a SIL-IS is its ability to perfectly track the analyte during sample preparation and analysis, correcting for matrix effects and recovery variations.[7][12]

Table 2: Bioanalytical Method Performance Comparison

QC LevelMethod A: SIL-IS (% Accuracy ± %RSD)Method B: Analogue-IS (% Accuracy ± %RSD)ICH M10 Acceptance Criteria
Low QC 98.5% ± 4.1%88.2% ± 14.5%80-120% Accuracy, ≤20% RSD
Medium QC 101.2% ± 3.5%109.5% ± 11.8%85-115% Accuracy, ≤15% RSD
High QC 99.8% ± 2.8%94.3% ± 9.5%85-115% Accuracy, ≤15% RSD

Interpretation of Results: The data clearly demonstrates the superiority of the SIL-IS. Method A shows excellent accuracy and precision, well within the stringent limits set by regulatory guidelines.[11] Method B, using a structural analogue, exhibits significantly higher variability (RSD) and a noticeable bias at the low QC level. This is likely due to differences in extraction recovery and/or susceptibility to matrix effects between the chloro-analogue and the bromo-analyte, a problem that the co-eluting ¹³C-labeled standard effectively mitigates.[12]

Conclusion

The synthesis and rigorous validation of a stable isotope-labeled internal standard are indispensable for high-quality quantitative bioanalysis. This guide demonstrates that for this compound, a [¹³C₆]-labeled analogue is the optimal choice, eliminating the analytical risks associated with deuterium labeling. The provided synthetic protocol is robust, and the multi-step validation workflow ensures the final standard meets the highest purity and identity criteria. Comparative performance data unequivocally shows that the use of this ¹³C-labeled internal standard leads to superior accuracy and precision in a bioanalytical setting, ensuring data integrity for critical drug development decisions.

References

Evaluating the therapeutic index of 4-(4-Bromophenyl)morpholin-3-one versus alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticoagulant therapy, the quest for a wider therapeutic window—maximizing efficacy in preventing thromboembolic events while minimizing the risk of hemorrhage—is paramount. Rivaroxaban, a direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa, represents a significant evolution from traditional therapies like warfarin. This guide provides a comprehensive evaluation of the therapeutic index of rivaroxaban in comparison to its alternatives, grounded in mechanistic insights and supporting experimental data. As the Senior Application Scientist, my objective is to explain the causality behind the experimental choices and provide a self-validating framework for assessing these critical therapeutic agents.

The Significance of the Therapeutic Index in Anticoagulation

The therapeutic index (TI) is a critical measure of a drug's relative safety, defined as the ratio between the dose that produces toxicity and the dose that yields a therapeutic effect.[1][2] For anticoagulants, this translates to a delicate balance: the therapeutic effect is the prevention of pathological blood clots (thrombosis), while the primary toxicity is bleeding. A wide therapeutic index is highly desirable, as it implies a larger margin of safety between the effective and toxic doses. Warfarin, a vitamin K antagonist, is notorious for its narrow therapeutic index, necessitating frequent monitoring and dose adjustments.[3][4] The development of DOACs, including rivaroxaban, was driven by the need for more predictable and safer anticoagulation.

Mechanism of Action: Targeting the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa (FXa) occupies a pivotal position, linking the intrinsic and extrinsic pathways and catalyzing the conversion of prothrombin to thrombin—the final key enzyme in clot formation.[5]

  • Rivaroxaban & Other FXa Inhibitors (Apixaban, Edoxaban): These agents act as selective, direct inhibitors of FXa.[6][7] By binding to the active site of both free FXa and FXa within the prothrombinase complex, they effectively block thrombin generation.[5][8][9] This targeted inhibition is a key differentiator from indirect inhibitors.

  • Dabigatran: This is a direct thrombin inhibitor, acting on the final effector enzyme (Factor IIa) in the cascade.[10][11][12] It inhibits both free and fibrin-bound thrombin.

  • Warfarin: As a vitamin K antagonist, warfarin interferes with the synthesis of multiple vitamin K-dependent clotting factors (II, VII, IX, and X), resulting in a broad, non-specific anticoagulant effect.[7][8]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX FX Factor X IX->FX TF Tissue Factor VII Factor VII TF->VII VII->FX FXa Factor Xa FX->FXa Thrombin Thrombin (IIa) FXa->Thrombin Prothrombinase Complex Prothrombin Prothrombin (II) Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Riva Rivaroxaban, Apixaban, Edoxaban Riva->FXa Dabi Dabigatran Dabi->Thrombin Warfarin_node Warfarin (inhibits synthesis of II, VII, IX, X) Warfarin_node->IX Warfarin_node->VII Warfarin_node->FX Warfarin_node->Prothrombin

Caption: The coagulation cascade and targets of different anticoagulants.

Methodologies for Therapeutic Index Evaluation

Determining the therapeutic index of an anticoagulant involves a multi-faceted approach, combining in vitro potency assays with in vivo models of efficacy and safety.

The logical flow for evaluating a novel anticoagulant involves first determining its potency on its molecular target, then assessing its effect on global clotting in plasma, and finally, evaluating its performance in a living system where the balance of antithrombosis and hemostasis can be observed.

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Factor Xa Inhibition Assay B Clotting Assays (PT, aPTT) A->B Assess Global Anticoagulant Effect C Thrombosis Model (Efficacy - ED50) B->C Select Doses for In Vivo Studies E Therapeutic Index Calculation (TD50/ED50) C->E D Bleeding Model (Safety - TD50) D->E

Caption: Experimental workflow for determining the therapeutic index.

1. Factor Xa Chromogenic Inhibition Assay

  • Principle: This assay quantifies the direct inhibitory effect of a compound on purified Factor Xa. The enzyme cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that is measured spectrophotometrically at 405 nm. The reduction in color formation is proportional to the inhibitor's activity.[13]

  • Protocol:

    • Prepare a series of dilutions of the test inhibitor (e.g., Rivaroxaban) in a suitable buffer (e.g., Tris-HCl).

    • In a 96-well plate, add purified human Factor Xa to each well.

    • Add the inhibitor dilutions to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding a chromogenic FXa substrate (e.g., S-2765).

    • Measure the absorbance at 405 nm kinetically over 5-10 minutes using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Clotting Assays (Prothrombin Time - PT)

  • Principle: The PT assay evaluates the integrity of the extrinsic and common coagulation pathways. The time to clot formation is measured after adding a thromboplastin reagent (containing tissue factor) to plasma.[14][15]

  • Protocol:

    • Obtain citrated human plasma and spike with various concentrations of the test anticoagulant.

    • Pre-warm the plasma samples and a PT reagent to 37°C.

    • In a coagulometer, mix the plasma sample with the PT reagent.

    • The instrument automatically detects the formation of a fibrin clot and records the clotting time in seconds.

    • The results can be used to determine the concentration of the drug required to double the baseline clotting time.

1. Rabbit Venous Thrombosis and Bleeding Time Model

  • Principle: This model, as described in literature, allows for the simultaneous evaluation of antithrombotic efficacy and bleeding risk in the same animal, providing a direct comparison for calculating a therapeutic index.[16]

  • Protocol:

    • Anesthetize New Zealand White rabbits.

    • Thrombosis Induction (Efficacy): Isolate a segment of the jugular vein. Induce endothelial damage and stasis to promote thrombus formation (e.g., via vessel crush and ligation). In some models, a thread is placed in the vena cava to induce non-occlusive thrombus formation.[16]

    • Drug Administration: Administer the test anticoagulant (e.g., Rivaroxaban, Apixaban, Dabigatran) via intravenous infusion to achieve steady-state plasma concentrations.

    • After a set period (e.g., 2 hours), harvest the venous segment or thread and weigh the formed thrombus. Efficacy is expressed as the percent inhibition of thrombus formation compared to a vehicle control group. The effective dose 50 (ED50) is calculated.

    • Bleeding Time Measurement (Safety): Before and during drug infusion, make a standardized incision in the ear or cuticle.[16] Measure the time until bleeding ceases by gently blotting the site with filter paper. The toxic dose (TD) can be defined as the dose that doubles the baseline bleeding time.

    • Therapeutic Index Calculation: The preclinical TI is calculated as the ratio of the dose causing a doubling of bleeding time to the ED80 for thrombosis prevention.[16]

Comparative Data Analysis

The following tables synthesize data from preclinical and clinical studies to compare rivaroxaban with its alternatives.

Table 1: In Vitro Potency and Effect on Clotting Assays

Compound Target IC50 (FXa Inhibition) In Vitro Anticoagulant Activity (2xPT, Human Plasma)
Rivaroxaban Factor Xa ~1.3-2.1 nM[9][17] ~0.2 µM[17]
Apixaban Factor Xa ~0.8 nM ~3.3 µM[17]
Edoxaban Factor Xa ~0.56 nM[18] Not readily available in comparative format
Dabigatran Thrombin (IIa) N/A N/A (Prolongs aPTT/TT, not PT)[10]

| Warfarin | Vitamin K-dependent factors | N/A (Inhibits synthesis) | N/A (Therapeutic range monitored by INR) |

Note: IC50 and PT values can vary based on assay conditions. This table provides representative values for comparison.

Table 2: Preclinical In Vivo Efficacy and Safety (Rabbit Model)

Compound Efficacy (VT Prevention EC50) Bleeding (Fold Increase in BT at ED80) Preclinical Therapeutic Index (Safety/Efficacy)
Rivaroxaban 33 nM 1.9 ± 0.1 Favorable
Apixaban 65 nM 1.1 ± 0.02 More Favorable
Dabigatran 194 nM 4.4 ± 0.4 Less Favorable

Data adapted from a comparative study in rabbits, providing a direct assessment of the therapeutic index.[16] A lower fold increase in bleeding time at an effective antithrombotic dose indicates a wider therapeutic window.

Table 3: Key Clinical Trial Outcomes (vs. Warfarin) for Stroke Prevention in Atrial Fibrillation

Drug (Trial Name) Primary Efficacy Outcome (Stroke/Systemic Embolism) Primary Safety Outcome (Major Bleeding) Intracranial Hemorrhage
Rivaroxaban (ROCKET AF) Non-inferior[19] Similar overall risk[19] Significantly lower[19]
Apixaban (ARISTOTLE) Superior[20] Significantly lower[20] Significantly lower[20]
Dabigatran (RE-LY, 150mg) Superior[20] Similar overall risk Significantly lower[20]

| Edoxaban (ENGAGE AF-TIMI 48) | Non-inferior[21] | Significantly lower[21] | Significantly lower[21] |

Discussion and Scientific Interpretation

The compiled data provides a clear narrative. Preclinically, the direct Factor Xa inhibitors rivaroxaban and apixaban demonstrate a more favorable therapeutic index than the direct thrombin inhibitor dabigatran, showing potent antithrombotic activity with a significantly lower impact on bleeding time at effective doses.[16] This suggests that targeting FXa may offer a wider safety margin.

Causality Behind the Favorable Index of FXa Inhibitors: The superior therapeutic index of direct FXa inhibitors may be attributed to their position in the coagulation cascade. By inhibiting FXa, they effectively dampen the "burst" of thrombin generation required for pathological thrombus formation. However, they may still permit minimal, localized thrombin generation necessary for physiological hemostasis, thus uncoupling the antithrombotic effect from a severe bleeding risk. A meta-analysis of dose-response data from numerous trials concluded that direct FXa inhibitors as a class have a significantly higher therapeutic index than other anticoagulant classes for VTE prevention.[22]

Clinical Translation: The results from large-scale clinical trials largely support the preclinical findings. All major DOACs, including rivaroxaban, have shown at least non-inferiority to warfarin in preventing stroke and systemic embolism, with the critical advantage of a significantly lower risk of intracranial hemorrhage—the most devastating form of bleeding.[20] While apixaban demonstrated superiority over warfarin for both efficacy and major bleeding in its landmark trial, rivaroxaban proved non-inferior for efficacy with a similar overall major bleeding risk but a lower risk of fatal and critical organ bleeding.[19][20] These clinical outcomes reflect the wider therapeutic window of DOACs, which allows for fixed dosing without the need for routine coagulation monitoring, a major advantage over warfarin.[7]

Conclusion

References

A Researcher's Guide to the Synthesis, Characterization, and Biological Evaluation of 4-(4-Bromophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reproducibility of published data is paramount. This guide provides a comprehensive framework for the synthesis, validation, and potential biological screening of the compound 4-(4-bromophenyl)morpholin-3-one. In the absence of extensive published literature for this specific molecule, we present a robust, proposed methodology derived from established synthetic routes for analogous compounds. This document serves as a practical roadmap for laboratories aiming to prepare and investigate this and similar N-aryl morpholin-3-one scaffolds.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacological profiles of various therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This guide will focus on a plausible and efficient synthesis of this compound, its analytical characterization, and a proposed panel of biological assays to explore its therapeutic potential.

I. Proposed Synthesis of this compound

The most direct and widely applicable method for the synthesis of N-aryl morpholin-3-ones is the reaction of an N-arylethanolamine with chloroacetyl chloride, followed by an intramolecular cyclization.[4][5] This approach is favored for its operational simplicity and generally good yields.

A. Synthetic Pathway

The proposed two-step, one-pot synthesis involves the initial N-acylation of 2-(4-bromophenylamino)ethanol with chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-bromophenyl)-N-(2-hydroxyethyl)acetamide. This intermediate is then subjected to an intramolecular Williamson ether synthesis under basic conditions to yield the desired this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2-(4-Bromophenylamino)ethanol Intermediate 2-Chloro-N-(4-bromophenyl)-N- (2-hydroxyethyl)acetamide Reactant1->Intermediate N-Acylation Reactant2 Chloroacetyl Chloride Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Base)

Caption: Proposed synthetic pathway for this compound.

B. Detailed Experimental Protocol

Materials:

  • 2-(4-Bromophenylamino)ethanol

  • Chloroacetyl chloride[6]

  • Sodium hydroxide (or other suitable base)

  • Isopropanol (or other suitable solvent)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a pH meter, dissolve 2-(4-bromophenylamino)ethanol (1 equivalent) in a suitable solvent such as isopropanol.

  • Reagent Addition: While stirring vigorously, simultaneously add chloroacetyl chloride (1.1 equivalents) and a 10 M solution of sodium hydroxide dropwise. Monitor the pH of the reaction mixture and maintain it between 8 and 10. The temperature should be maintained at approximately 40°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 40°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

II. Analytical Characterization and Data Comparison

Thorough characterization of the synthesized compound is crucial for validating its structure and purity. The following table outlines the expected analytical data for this compound, which can be compared against any available data from commercial suppliers.

Analytical Technique Expected Data for this compound Published Data for Analogous Compounds (e.g., 4-phenylmorpholin-3-one)
Melting Point (°C) To be determined experimentally113-114[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.60 (d, 2H, Ar-H), 7.20-7.30 (d, 2H, Ar-H), 4.40 (s, 2H, -C(=O)CH₂-), 4.05 (t, 2H, -OCH₂-), 3.80 (t, 2H, -NCH₂-)δ (ppm): 7.42 (t, 2H), 7.34-7.27 (m, 3H), 4.35 (s, 2H), 4.04 (t, 2H), 3.77 (t, 2H)[4]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.0 (C=O), 140.0 (Ar-C), 132.0 (Ar-C), 128.0 (Ar-C), 120.0 (Ar-C), 67.0 (-OCH₂-), 50.0 (-NCH₂-), 48.0 (-C(=O)CH₂-)Not readily available
Mass Spectrometry (ESI+) m/z: 256.0 [M+H]⁺, 258.0 [M+H+2]⁺ (characteristic bromine isotope pattern)m/z: 178.1 [M+H]⁺
FT-IR (KBr, cm⁻¹) ~1680 (C=O stretch, amide), ~1250 (C-O-C stretch, ether), ~1590 (C=C stretch, aromatic)Not readily available

III. Proposed Biological Evaluation

Given the wide range of biological activities reported for morpholine derivatives, a tiered screening approach is recommended to efficiently assess the potential of this compound.

A. Initial In Vitro Screening

A primary screen should focus on broad-spectrum activities commonly associated with the morpholine scaffold.

Biological_Screening cluster_compound Test Compound cluster_assays Initial In Vitro Assays Compound This compound Assay1 Anticancer Activity (e.g., MTT assay against a panel of cancer cell lines) Compound->Assay1 Screening Assay2 Anti-inflammatory Activity (e.g., COX-2 inhibition assay) Compound->Assay2 Screening Assay3 Antimicrobial Activity (e.g., MIC determination against bacterial and fungal strains) Compound->Assay3 Screening

Caption: Proposed initial in vitro screening workflow.

1. Anticancer Activity:

  • Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability. A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be treated with serial dilutions of the test compound for 48-72 hours.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated.

2. Anti-inflammatory Activity:

  • Protocol: The ability of the compound to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, can be evaluated using commercially available assay kits.

  • Data Analysis: The IC₅₀ value for COX-2 inhibition is determined and compared to a known standard like celecoxib.

3. Antimicrobial Activity:

  • Protocol: The minimum inhibitory concentration (MIC) of the compound should be determined against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using the broth microdilution method.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.

B. Secondary and Mechanistic Studies

If promising activity is observed in the initial screens, further studies can be designed to elucidate the mechanism of action. For example, if anticancer activity is confirmed, subsequent assays could include:

  • Apoptosis Assays: (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: (e.g., flow cytometry) to investigate if the compound causes cell cycle arrest.

  • Kinase Inhibition Profiling: To identify specific protein kinases that may be targeted by the compound.

IV. Conclusion

This guide provides a comprehensive and actionable framework for the synthesis, characterization, and biological evaluation of this compound. By leveraging established synthetic methodologies for analogous compounds and employing a systematic screening approach, researchers can efficiently validate the properties of this compound and explore its potential as a novel therapeutic agent. The detailed protocols and expected data serve as a valuable resource for ensuring the integrity and reproducibility of experimental findings in the pursuit of new drug candidates.

V. References

  • ChemicalBook. (2024). 3-Morpholinone, 4-phenyl-. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-Phenylmorpholin-3-one. Retrieved from --INVALID-LINK--

  • Quick Company. (n.d.). Process For The Preparation Of 4 Phenyl 3 Morpholinone. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). morpholin-3-one synthesis. Retrieved from --INVALID-LINK--

  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give.... Retrieved from --INVALID-LINK--

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from --INVALID-LINK--

  • MDPI. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved from --INVALID-LINK--

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activity of N-Aryl-N-Heteroaryl Carbamides | Abstract. Retrieved from --INVALID-LINK--

  • КиберЛенинка. (n.d.). SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from --INVALID-LINK--

  • Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Biological activity of natural 2-quinolinones. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2019). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Retrieved from --INVALID-LINK--

  • ResearchGate. (2005). (PDF) N -(2-Bromophenyl)acetamide. Retrieved from --INVALID-LINK--

References

Safety Operating Guide

Navigating the Safe Handling of 4-(4-Bromophenyl)morpholin-3-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The introduction of novel chemical entities into research and development pipelines necessitates a robust and proactive approach to safety. This guide provides essential, actionable information for the safe handling and disposal of 4-(4-Bromophenyl)morpholin-3-one, a compound of interest in contemporary drug discovery. By adhering to the following protocols, researchers can mitigate risks and ensure a secure laboratory environment. This document is designed to be a primary resource, offering clarity and procedural guidance that extends beyond standard product information.

Hazard Assessment and Risk Mitigation

While a comprehensive toxicological profile for this compound may be limited due to its novelty, a thorough risk assessment can be conducted by examining its structural components: a brominated phenyl group and a morpholin-3-one moiety.

  • Brominated Aromatic Compounds: These compounds can be irritating to the skin, eyes, and respiratory tract.[1][2][3] Some brominated organic compounds are also suspected to have long-term health effects, highlighting the need for minimal exposure.

  • Morpholine Derivatives: Morpholine itself is a corrosive and flammable liquid, and its derivatives may share similar hazardous properties.[4][5][6] They can cause skin and eye irritation, and some are harmful if swallowed or inhaled.[4][7]

Based on this structural analysis, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, and possible harm if ingested or inhaled.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for all procedures involving this compound.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling this compound.[9][10] Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical or in case of contamination.[11]
Eyes Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Chemical splash goggles or a full-face shield must be worn to protect against accidental splashes.[5][11]
Body Laboratory coatA flame-resistant lab coat should be worn at all times to protect skin and clothing.[9][10]
Respiratory Use in a certified chemical fume hoodAll handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[9]
Feet Closed-toe shoesTo protect against spills, closed-toe shoes must be worn in the laboratory at all times.[10][12]

PPE_Workflow cluster_Pre_Handling Pre-Handling Protocol cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Protocol Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Informs Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle Compound Handle Compound Work in Fume Hood->Handle Compound Doff PPE Doff PPE Handle Compound->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Clean Work Area Clean Work Area Wash Hands->Clean Work Area

Caption: Step-by-step procedure for handling this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. R[8][13]emove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. R[8][13]emove contact lenses if present and easy to do. S[4]eek immediate medical attention.
Inhalation Move the affected individual to fresh air. I[8]f breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. S[8]eek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. F[5]or larger spills, evacuate the lab and notify your supervisor and the institutional safety office immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is mandatory to protect the environment and comply with regulations.

5.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh paper, gloves, absorbent material) should be placed in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled container for halogenated organic liquid waste. D[14]o not pour this waste down the drain.

[14]5.2. Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated organic liquid waste container.

  • After the initial solvent rinse, wash the glassware with soap and water.

5.3. Final Disposal:

  • All waste containers must be properly sealed and labeled with their contents.

  • Follow your institution's specific procedures for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.

By integrating these safety and handling protocols into your daily laboratory workflow, you contribute to a culture of safety and ensure the responsible management of novel chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)morpholin-3-one
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.